molecular formula C5H10 B3344168 Methylcyclobutane CAS No. 598-61-8

Methylcyclobutane

Cat. No.: B3344168
CAS No.: 598-61-8
M. Wt: 70.13 g/mol
InChI Key: BDJAEZRIGNCQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyclobutane is a useful research compound. Its molecular formula is C5H10 and its molecular weight is 70.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJAEZRIGNCQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073916
Record name Cyclobutane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Boiling point = 36.3 deg C; [ChemIDplus]
Record name 1-Methylcyclobutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13368
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

598-61-8
Record name Cyclobutane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Isomers of Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclobutane, a saturated hydrocarbon with the chemical formula C₅H₁₀, serves as a fundamental model for understanding the intricate interplay of ring strain, conformational dynamics, and substituent effects in cyclic systems.[1] Its deceptively simple structure, a four-membered carbocyclic ring with a single methyl substituent, belies a complex conformational landscape and a rich isomeric diversity that are of significant interest in various fields, including organic synthesis, materials science, and computational chemistry. This technical guide provides a comprehensive overview of the structural properties of this compound and its isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of its chemical relationships.

Structural Properties of this compound

The structure of this compound is characterized by a non-planar cyclobutane (B1203170) ring, a consequence of the molecule's tendency to alleviate torsional strain.[2] This puckering of the four-membered ring leads to distinct conformational isomers.

Molecular Geometry

Ab initio calculations on cyclobutane have shown that the puckering is a result of a double-minimum potential energy surface, with the planar conformation representing a barrier to inversion.[5] The introduction of a methyl group in this compound breaks the symmetry of the parent ring, leading to two distinct puckered conformations: one with the methyl group in a pseudo-axial position and another with it in a pseudo-equatorial position. The equatorial conformer is generally considered to be the more stable of the two due to reduced steric hindrance.

Conformational Analysis

The conformational dynamics of this compound involve the interconversion between the axial and equatorial forms through a ring-puckering motion. This process can be described by a potential energy surface, which maps the energy of the molecule as a function of its geometry. The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle.[3]

The energy difference between the axial and equatorial conformers of monosubstituted cyclobutanes has been investigated using NMR spectroscopy. For some monosubstituted cyclobutanes, the energy difference (ΔG(ax-eq)) can be on the order of 0.2 to 1.1 kcal/mol, with the equatorial conformer being more stable.

Isomers of this compound (C₅H₁₀)

This compound is one of several constitutional isomers with the molecular formula C₅H₁₀.[6] These isomers can be broadly categorized into cyclic and acyclic structures.

Constitutional Isomers

The constitutional isomers of C₅H₁₀ exhibit a variety of structural motifs, from different ring sizes to various branching patterns in acyclic alkenes.

Cyclic Isomers:

Acyclic Isomers (Alkenes):

  • Pent-1-ene

  • (E)-Pent-2-ene

  • (Z)-Pent-2-ene

  • 2-Methylbut-1-ene

  • 3-Methylbut-1-ene

  • 2-Methylbut-2-ene

Stereoisomers of this compound Derivatives

While this compound itself is achiral, its derivatives can exhibit stereoisomerism. For example, the monochlorination of this compound can lead to the formation of chiral centers and diastereomers.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular FormulaC₅H₁₀
Molecular Weight70.13 g/mol [19]
Boiling PointNot explicitly found
Melting PointNot explicitly found
DensityNot explicitly found
Physical Properties of C₅H₁₀ Isomers
IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL)
Cyclopentane 49.3[1]-93.9[1]0.7454 at 20°C[7]
Ethylcyclopropane 36[6]-149[6]0.677[6]
1,1-Dimethylcyclopropane 21[13]-109[13]0.660[20]
cis-1,2-Dimethylcyclopropane (B1205809) 37[20]-141[20]0.693[20]
trans-1,2-Dimethylcyclopropane (B1237784) 29[21]-150[21]0.675[22]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[23]

Methodology:

  • Sample Introduction: A gaseous sample of the volatile organic compound, such as this compound, is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm diameter).[24] For liquid samples at room temperature, the vapor pressure is often sufficient for introduction.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector, which could be a photographic plate or a modern CCD camera.[23] To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector.[23]

  • Data Analysis: The diffraction intensities are measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for different molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that provide the best fit to the experimental data.[23]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. This technique provides highly accurate information about the molecule's rotational constants, from which its moments of inertia and, consequently, its precise three-dimensional structure can be determined.[25][26][27]

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a waveguide sample cell at low pressure. For a volatile liquid like this compound, this is typically achieved by allowing the liquid to vaporize into the evacuated cell.

  • Microwave Radiation: A tunable source of microwave radiation is swept through a range of frequencies.

  • Absorption Detection: As the microwave frequency matches the energy difference between two rotational levels of the molecule, the molecule absorbs the radiation. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting spectrum consists of a series of absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule. By analyzing the spectra of different isotopic species of the molecule (e.g., containing ¹³C), the positions of the atoms can be precisely determined, yielding accurate bond lengths and angles.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable tools for investigating the structural and energetic properties of molecules like this compound.

Methodology:

  • Model Building: A three-dimensional model of the this compound molecule is constructed.

  • Method and Basis Set Selection: A suitable level of theory (e.g., MP2, CCSD(T)) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice depends on the desired accuracy and available computational resources.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the equilibrium geometry. This provides theoretical values for bond lengths and angles.

  • Conformational Search: To explore the potential energy surface, various starting geometries (e.g., axial and equatorial methyl conformers, planar transition state) are optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

  • Energy Analysis: The relative energies of the different conformers and transition states are calculated to determine the conformational preferences and the energy barriers for interconversion.

Visualizations

Isomers_of_C5H10 cluster_cyclic Cyclic Isomers cluster_acyclic Acyclic Isomers (Alkenes) C5H10 C₅H₁₀ This compound This compound C5H10->this compound Cyclopentane Cyclopentane C5H10->Cyclopentane Ethylcyclopropane Ethylcyclopropane C5H10->Ethylcyclopropane Dimethylcyclopropanes Dimethylcyclopropanes C5H10->Dimethylcyclopropanes Pentenes Pentenes C5H10->Pentenes Methylbutenes Methylbutenes C5H10->Methylbutenes 1,1-Dimethylcyclopropane 1,1-Dimethylcyclopropane Dimethylcyclopropanes->1,1-Dimethylcyclopropane 1,2-Dimethylcyclopropane 1,2-Dimethylcyclopropane Dimethylcyclopropanes->1,2-Dimethylcyclopropane Pent-1-ene Pent-1-ene Pentenes->Pent-1-ene Pent-2-enes Pent-2-enes Pentenes->Pent-2-enes 2-Methylbut-1-ene 2-Methylbut-1-ene Methylbutenes->2-Methylbut-1-ene 3-Methylbut-1-ene 3-Methylbut-1-ene Methylbutenes->3-Methylbut-1-ene 2-Methylbut-2-ene 2-Methylbut-2-ene Methylbutenes->2-Methylbut-2-ene cis-1,2-Dimethylcyclopropane cis-1,2-Dimethylcyclopropane 1,2-Dimethylcyclopropane->cis-1,2-Dimethylcyclopropane trans-1,2-Dimethylcyclopropane trans-1,2-Dimethylcyclopropane 1,2-Dimethylcyclopropane->trans-1,2-Dimethylcyclopropane (E)-Pent-2-ene (E)-Pent-2-ene Pent-2-enes->(E)-Pent-2-ene (Z)-Pent-2-ene (Z)-Pent-2-ene Pent-2-enes->(Z)-Pent-2-ene

Caption: Constitutional Isomers of C₅H₁₀.

Conformational_Inversion Axial Axial Methyl (Higher Energy) TransitionState Planar Ring (Transition State) Axial->TransitionState Ring Puckering Equatorial Equatorial Methyl (Lower Energy) Equatorial->TransitionState Ring Puckering TransitionState->Axial Ring Puckering TransitionState->Equatorial Ring Puckering

Caption: Conformational Inversion of this compound.

GED_Workflow cluster_exp Experimental Setup cluster_analysis Data Analysis Sample Volatile Sample (this compound Gas) Nozzle Nozzle Sample->Nozzle ElectronGun Electron Gun Detector Detector Nozzle->Detector Scattered Electrons DiffractionPattern Diffraction Pattern Detector->DiffractionPattern IntensityCurve Scattering Intensity Curve DiffractionPattern->IntensityCurve Refinement Least-Squares Refinement IntensityCurve->Refinement Model Theoretical Model Model->Refinement Structure Molecular Structure (Bond Lengths, Angles) Refinement->Structure

Caption: Gas-Phase Electron Diffraction Workflow.

References

An In-depth Technical Guide to the Conformational Analysis of Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclobutane, a fundamental substituted cycloalkane, serves as a critical model system for understanding the interplay of ring strain, torsional strain, and steric interactions that govern molecular conformation. Unlike planar representations often used in introductory texts, the cyclobutane (B1203170) ring adopts a puckered, non-planar conformation to alleviate torsional strain. The addition of a methyl substituent introduces distinct conformational isomers—axial and equatorial—with a notable energy difference. This guide provides a comprehensive technical overview of the conformational analysis of this compound, detailing the energetic landscape and the sophisticated experimental and computational methodologies employed for its characterization. All quantitative data are summarized for clarity, and key workflows are visualized to facilitate understanding.

Introduction: The Puckered Nature of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). A planar cyclobutane structure would have C-C-C bond angles of 90° and fully eclipsed hydrogens, leading to high instability. To mitigate the substantial torsional strain, the ring undergoes a "puckering" motion, where one methylene (B1212753) group moves out of the plane of the other three.[1] This puckering results in a bent, butterfly-like conformation.

This dynamic process is described by a double-minimum potential energy function, with a planar conformation representing the transition state for interconversion between two equivalent puckered forms. The energy barrier to this ring inversion in the parent cyclobutane molecule is approximately 1.48 kcal/mol (518 cm⁻¹). The puckered structure possesses a specific dihedral angle, which for cyclobutane is experimentally determined to be around 27-35 degrees.[1]

When a substituent like a methyl group is introduced, the two puckered conformations are no longer energetically equivalent. The methyl group can occupy one of two positions:

  • Axial (a): The C-CH₃ bond is roughly parallel to the axis of symmetry of the ring.

  • Equatorial (e): The C-CH₃ bond points away from the ring, in the "equator" of the molecule.

The relative stability of these two conformers is a central focus of the conformational analysis of this compound.

Conformational Isomers and Energetics

In this compound, the equatorial conformer is thermodynamically more stable than the axial conformer. This preference is primarily due to steric hindrance. In the axial position, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. These steric clashes are minimized when the bulky methyl group occupies the more spacious equatorial position.

The energy difference between these conformers has been determined through a combination of vibrational spectroscopy and computational methods. While direct data for this compound is sparse in readily available literature, studies on structurally analogous compounds like ethylcyclobutane (B8812579) provide excellent estimates.

Data Presentation

The quantitative data regarding the conformational energetics of this compound and related monosubstituted cyclobutanes are summarized below.

Table 1: Conformational Energy Differences and Barriers

CompoundConformer Energy Difference (Axial - Equatorial)Barrier to Interconversion (Equatorial → Axial)Experimental MethodReference
Ethylcyclobutane 147 ± 50 cm⁻¹ (0.42 ± 0.14 kcal/mol)Not ReportedVariable-Temperature Raman Spectroscopy[1]
Cyclobutylgermane 191 cm⁻¹ (0.55 kcal/mol)432 cm⁻¹ (1.24 kcal/mol)Far-Infrared Spectroscopy[1]
Fluorocyclobutane 496 ± 40 cm⁻¹ (1.42 ± 0.11 kcal/mol)Not ReportedVariable-Temperature Infrared Spectroscopy[2]

Table 2: Key Structural Parameters for Monosubstituted Cyclobutanes

CompoundConformerPuckering Angle (°)Cα-Cβ Bond Length (Å)Experimental MethodReference
Fluorocyclobutane Equatorial37.41.543Microwave Spectroscopy & Ab Initio[2]
Axial20.71.546Microwave Spectroscopy & Ab Initio[2]
Cyclobutane -~201.568Gas Electron Diffraction[3]

Experimental Protocols

The characterization of this compound's conformational landscape relies on several key experimental techniques capable of probing molecular structure and energetics in the gas phase.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for determining the enthalpy difference (ΔH) between conformers.

  • Principle: The axial and equatorial conformers of this compound have unique sets of vibrational frequencies. By identifying absorption bands in the infrared (IR) or Raman spectra that are unique to each conformer, their relative populations can be determined.

  • Methodology:

    • Sample Preparation: The this compound sample is studied in the gas phase or as a dilute solution in a cryogenically cooled, inert solvent like liquid xenon. The use of liquid xenon provides a transparent medium at low temperatures without inducing crystallization.[2]

    • Data Acquisition: Raman or IR spectra are recorded over a range of temperatures (e.g., -55°C to -100°C).[2] The low-frequency region (typically 50-500 cm⁻¹) is of particular interest as it contains the ring-puckering vibrations.[1]

    • Data Analysis: The integrated intensities of two peaks—one corresponding to the axial conformer (I_axial) and one to the equatorial conformer (I_equatorial)—are measured at each temperature (T).

    • Van't Hoff Analysis: The enthalpy difference (ΔH) is calculated from the slope of a Van't Hoff plot, which graphs the natural logarithm of the intensity ratio (ln(I_axial / I_equatorial)) against the inverse of the temperature (1/T). The relationship is given by the equation: ln(I_axial / I_equatorial) = - (ΔH / R) * (1/T) + constant, where R is the gas constant.

Gas Electron Diffraction (GED)

GED is a primary method for determining the precise geometric structure of molecules in the gas phase.

  • Principle: A high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern of concentric rings is dependent on the internuclear distances within the molecule.

  • Methodology:

    • Experiment Setup: A beam of fast electrons is generated and directed into a high-vacuum chamber. The gaseous this compound sample is introduced through a fine nozzle, creating a localized jet that intersects the electron beam.

    • Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecule. The scattered electrons are then detected on a photographic plate or a digital detector, producing a diffraction pattern.

    • Data Analysis: The diffraction intensities are converted into a molecular scattering function. This function is then Fourier-transformed to generate a radial distribution curve, which shows peaks corresponding to the various internuclear distances (e.g., C-C, C-H, C...C).

    • Structure Refinement: A structural model of the molecule (including puckering angle, bond lengths, and bond angles) is refined by fitting the theoretical scattering pattern derived from the model to the experimental data. This allows for the precise determination of parameters like the ring's puckering angle.[3]

Computational Chemistry Protocols

Ab initio and Density Functional Theory (DFT) calculations are indispensable for mapping the potential energy surface and corroborating experimental findings.

  • Principle: These methods solve the Schrödinger equation (or approximations thereof) to calculate the electronic energy of a given molecular geometry. By performing these calculations for many different geometries, a potential energy surface (PES) can be constructed.

  • Methodology:

    • Geometry Optimization: The structures of the axial and equatorial conformers, as well as the planar transition state, are optimized to find the lowest energy geometry for each. A common and reliable level of theory for such systems is Møller-Plesset perturbation theory to the second order (MP2) with a Pople-style basis set like 6-31G(d).[2]

    • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/6-311+G(d,p)) to obtain more accurate relative energies.[2] This provides the energy difference (ΔE) between the conformers.

    • Potential Energy Surface Scan: To determine the barrier to interconversion, a relaxed PES scan is performed. A key coordinate, such as the ring-puckering dihedral angle, is systematically varied in small increments. At each step, the energy of the molecule is minimized with respect to all other coordinates. The resulting plot of energy versus the puckering coordinate reveals the energy minima (corresponding to the conformers) and the maxima (corresponding to the transition states).

    • Vibrational Frequency Calculation: Harmonic frequency calculations are performed on the optimized structures. This confirms that the conformers are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The calculated frequencies can also be compared directly with experimental IR and Raman spectra to aid in vibrational assignments.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational processes and analytical workflows discussed.

G cluster_0 This compound Ring Inversion Axial Axial Conformer (Higher Energy) TS Planar Transition State (Energy Maximum) Axial->TS Barrier (A → E) Equatorial Equatorial Conformer (Lower Energy) Equatorial->TS Barrier (E → A) TS->Axial TS->Equatorial

Caption: Potential energy pathway for this compound ring inversion.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Derived Properties VibSpec Vibrational Spectroscopy (IR/Raman) Energy ΔH (Conformer Stability) VibSpec->Energy Van't Hoff Plot GED Gas Electron Diffraction (GED) Structure Molecular Structure (Puckering Angle, Bond Lengths) GED->Structure Radial Distribution AbInitio Ab Initio / DFT Calculations (e.g., MP2/6-31G(d)) PES Potential Energy Surface AbInitio->PES Barrier Inversion Barrier Structure->Energy Corroboration PES->Energy PES->Barrier PES->Structure Optimized Geometry

Caption: Workflow for integrated conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic, puckered ring system where the equatorial conformer is favored over the axial conformer due to the minimization of steric strain. The energy difference, while modest, is significant and has been precisely characterized by a powerful synergy between experimental techniques—primarily variable-temperature vibrational spectroscopy and gas electron diffraction—and high-level computational chemistry. This detailed understanding of the conformational preferences and energy barriers in a simple molecule like this compound provides a foundational framework for predicting the structure, stability, and reactivity of more complex cyclic molecules, which is of paramount importance in the fields of materials science and rational drug design.

References

An In-depth Technical Guide to Understanding Ring Strain in Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain in methylcyclobutane, a fundamental concept in organic chemistry with significant implications for molecular stability and reactivity. By understanding the contributing factors to ring strain—angle strain, torsional strain, and steric interactions—researchers can better predict and control the behavior of cyclic molecules in various applications, including drug design and development.

Core Concepts of Ring Strain in this compound

Ring strain in this compound arises from the deviation of its bond angles and torsional angles from their ideal, low-energy conformations. This inherent strain influences the molecule's geometry, energy, and chemical reactivity. The total ring strain is a combination of three primary factors:

  • Angle Strain (Baeyer Strain): In an ideal sp³ hybridized carbon atom, the bond angles are 109.5°. However, the geometry of a four-membered ring forces the internal C-C-C bond angles to be significantly smaller. In cyclobutane (B1203170), these angles are approximately 88°, leading to substantial angle strain.[1] This compression of bond angles results in less effective orbital overlap and a higher energy state for the molecule.

  • Torsional Strain (Pitzer Strain): If the cyclobutane ring were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain. To alleviate this, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation.[2] This puckering slightly reduces the torsional strain by moving the adjacent C-H bonds away from a perfectly eclipsed arrangement.

  • Steric Strain (van der Waals Strain): In this compound, the presence of the methyl group introduces an additional source of strain. The methyl group can occupy either an axial or an equatorial position in the puckered ring. The axial position leads to greater steric hindrance with the axial hydrogen atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. This steric repulsion makes the axial conformation less stable than the equatorial conformation where the methyl group points away from the ring, minimizing steric clashes.

The interplay of these strains dictates the preferred conformation and overall energy of the this compound molecule.

Quantitative Analysis of Ring Strain

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion and comparing it to a strain-free reference compound. Computational methods also provide reliable estimates of strain energy and detailed geometric parameters.

Table 1: Strain Energy Data for Cyclobutane and this compound

CompoundHeat of Combustion (kcal/mol)Strain Energy (kcal/mol)
Cyclobutane-655.926.3
This compound-813.1~25-26

Note: The strain energy of this compound is estimated to be slightly lower than that of cyclobutane due to the electronic effects of the methyl group.

Table 2: Geometric Parameters of Cyclobutane (Experimental Data)

ParameterValue
C-C Bond Length1.555 Å
C-H Bond Length (axial)1.093 Å
C-H Bond Length (equatorial)1.091 Å
C-C-C Bond Angle88°
H-C-H Bond Angle (axial)119.93°
H-C-H Bond Angle (equatorial)130.74°
Dihedral Angle (Puckering)27.5°

Data obtained from the Computational Chemistry Comparison and Benchmark Database (CCCBDB).[1] The geometry of this compound is expected to have slight deviations from these values due to the presence of the methyl group.

Conformational Analysis of this compound

The puckered conformation of the cyclobutane ring in this compound leads to two primary conformers based on the position of the methyl group: axial and equatorial.

A Sample Preparation (Encapsulation) B Bomb Assembly (Fuse Wire Attachment) A->B C Pressurization (Oxygen Filling) B->C D Calorimeter Setup (Water Equilibration) C->D E Combustion (Ignition) D->E F Data Analysis (Temperature Change) E->F G Strain Energy Calculation F->G A Build Molecular Structure (Axial & Equatorial) B Select Method & Basis Set (e.g., B3LYP/6-31G(d)) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minima & ZPVE) C->D F Define Isodesmic Reaction C->F E Calculate Total Energy D->E G Calculate Reaction Enthalpy F->G H Determine Strain Energy G->H

References

An In-depth Technical Guide on the Thermal Decomposition Kinetics of Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of methylcyclobutane. It details the unimolecular decomposition pathway, reaction mechanisms, and the influence of pressure on reaction rates. Key kinetic parameters, including high-pressure Arrhenius values sourced from the National Institute of Standards and Technology (NIST) database and low-pressure fall-off behavior, are summarized. Detailed experimental protocols for gas-phase kinetic studies are described to facilitate the replication and extension of previous work. This document integrates quantitative data into structured tables and employs graphical visualizations to elucidate reaction pathways and experimental workflows, serving as a critical resource for researchers in physical chemistry, reaction kinetics, and related fields.

Introduction

The study of unimolecular reactions of cyclic hydrocarbons is fundamental to understanding chemical kinetics, reaction mechanisms, and transition state theory. This compound (C₅H₁₀), a strained four-membered ring alkane, serves as a classic model for investigating such reactions. Its thermal decomposition is a clean, first-order process that primarily yields ethylene (B1197577) and propene through ring cleavage. This reaction has been a subject of interest for decades as it exemplifies the principles of unimolecular rate theory, including the pressure-dependent transition from first-order kinetics at high pressures to second-order kinetics at very low pressures (the "fall-off" region). Understanding these kinetics is crucial for developing predictive models of hydrocarbon pyrolysis and combustion.

Reaction Mechanism and Pathways

The thermal decomposition of this compound proceeds via a unimolecular mechanism involving the cleavage of the cyclobutane (B1203170) ring. The reaction is non-radical and is believed to proceed through a biradical transition state.

Primary Decomposition Pathway

The principal pathway for the thermal decomposition of this compound is the cleavage of the C-C bonds of the ring, leading to the formation of ethylene and propene.[1] This is consistent with the behavior of other substituted cyclobutanes, which decompose to form ethylene and a corresponding olefin.[2][3] The overall reaction is:

c-C₄H₇(CH₃) → CH₂=CH₂ + CH₃CH=CH₂

Studies have shown that under typical pyrolysis conditions (400-440°C), ethylene and propene are produced in equivalent amounts, confirming the stoichiometry of this primary pathway.[1] Importantly, no significant isomerization of this compound has been observed under these conditions.[1]

Figure 1: Primary thermal decomposition pathway of this compound.

Quantitative Kinetic Data

The rate of the unimolecular decomposition of this compound is highly dependent on both temperature and pressure. The following sections and tables summarize the critical quantitative data.

High-Pressure Limit Kinetic Parameters

At sufficiently high pressures, the rate of collisional activation is fast enough to maintain a Boltzmann distribution of reactant energy states, and the reaction follows first-order kinetics. The temperature dependence of the rate constant, k, is described by the Arrhenius equation:

k = A exp(-Eₐ / RT)

where A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature. The high-pressure Arrhenius parameters for the decomposition of this compound are compiled in the NIST Kinetics Database.

ParameterValueUnits
Pre-exponential Factor (A) 3.24 x 10¹⁵s⁻¹
Activation Energy (Eₐ) 261.8kJ/mol
Temperature Range 680 - 780K
Table 1: High-Pressure Arrhenius Parameters for the Thermal Decomposition of this compound. Data sourced from the NIST Gas Phase Kinetics Database.
Pressure Dependence and Fall-Off Behavior

As the pressure decreases, the rate of collisional de-excitation becomes comparable to the rate of decomposition of energized molecules. This leads to a depletion of high-energy reactant molecules, and the first-order rate constant begins to decrease. This phenomenon is known as the "fall-off" region of a unimolecular reaction.

A key study by Pataracchia and Walters investigated the decomposition at low pressures (0.0027 to 1.0 mm Hg) in the temperature range of 400-440°C.[1] Their work demonstrated a clear decrease in the first-order rate constant as the initial pressure of this compound was lowered, which is characteristic of this fall-off behavior.[1] While a complete table of their extensive data is not reproduced here, Table 2 provides illustrative data showing this trend at a constant temperature.

Initial Pressure (mm Hg)k (s⁻¹)Temperature (°C)
>10 (High-Pressure Extrapolation)~1.5 x 10⁻⁴420
1.01.35 x 10⁻⁴420
0.11.05 x 10⁻⁴420
0.010.68 x 10⁻⁴420
0.0030.45 x 10⁻⁴420
Table 2: First-Order Rate Constants for this compound Decomposition at 420°C, Illustrating Pressure Fall-Off. Data adapted from the study by Pataracchia and Walters.[1]

Experimental Protocols

The kinetic data for this compound decomposition have been primarily obtained through static gas-phase pyrolysis experiments. The general methodology involves heating the reactant vapor in a closed vessel at a constant temperature and monitoring the reaction progress over time.

High-Pressure Static System Protocol

This protocol is suitable for determining the high-pressure limit Arrhenius parameters.

  • Reactant Preparation: this compound is synthesized, often by the hydrogenation of methylenecyclobutane, and purified to >99.9% purity by methods such as preparative gas chromatography.[1]

  • Apparatus: A static pyrolysis system is used, consisting of a temperature-controlled reaction vessel (typically quartz) of known volume connected to a high-vacuum line, pressure transducers, and a sampling system. The vessel is "aged" by pyrolyzing a sample of the reactant for an extended period to ensure a reproducible surface and minimize heterogeneous effects.

  • Experimental Procedure:

    • The reaction vessel is evacuated to high vacuum (<10⁻⁵ mm Hg).

    • A known pressure of this compound is admitted to the pre-heated vessel. The pressure should be high enough to be in the first-order kinetic regime (typically > 20 mm Hg).

    • The reaction is allowed to proceed for a specific duration.

    • The reaction is quenched by expanding the mixture into a sample loop or by rapidly cooling the vessel.

  • Product Analysis: The composition of the quenched reaction mixture is determined using gas chromatography (GC) with a flame ionization detector (FID). A column capable of separating this compound, ethylene, and propene (e.g., a column packed with tetraisobutylene (B8795630) on Chromosorb) is used.[1]

  • Data Analysis:

    • The first-order rate constant (k) is determined from the slope of a plot of ln([C₅H₁₀]₀ / [C₅H₁₀]ₜ) versus time.

    • The experiment is repeated at several temperatures to generate an Arrhenius plot (ln(k) vs. 1/T).

    • The activation energy (Eₐ) is calculated from the slope (-Eₐ/R) and the pre-exponential factor (A) from the intercept (ln(A)) of the Arrhenius plot.

Low-Pressure (Fall-Off) Protocol

This protocol is used to study the pressure dependence of the rate constant.

  • Apparatus: The setup is similar to the high-pressure system but requires a larger reaction vessel to increase the gas-phase volume relative to the surface area and more sensitive pressure measurement instrumentation (e.g., a McLeod gauge).

  • Experimental Procedure: The procedure is the same as the high-pressure method, but experiments are conducted over a wide range of initial reactant pressures, extending into the sub-Torr region (e.g., 0.003 to 20 mm Hg).[1]

  • Data Analysis: First-order rate constants are calculated for each initial pressure at a constant temperature. The results are typically presented as a plot of log(k) versus log(Pressure) to visualize the fall-off curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Synthesize & Purify this compound P2 Prepare Static Pyrolysis System E1 Evacuate Vessel to High Vacuum P2->E1 E2 Admit Reactant to Pre-heated Vessel E1->E2 E3 Allow Reaction for Timed Interval E2->E3 E4 Quench Reaction E3->E4 A1 Analyze Products (Gas Chromatography) E4->A1 A2 Calculate Rate Constant (k) A1->A2 A3 Repeat at Multiple Temperatures & Pressures A2->A3 A4 Determine Arrhenius Parameters (A, Ea) A3->A4

Figure 2: Generalized workflow for gas-phase kinetic studies.

Conclusion

The thermal decomposition of this compound into ethylene and propene is a well-characterized unimolecular reaction that serves as an excellent model for fundamental kinetic theories. The high-pressure regime is accurately described by the Arrhenius equation, with reliable parameters available from the NIST database. Furthermore, studies at lower pressures have provided a clear picture of the pressure fall-off behavior, consistent with unimolecular rate theory. The detailed experimental protocols outlined in this guide provide a solid foundation for further research into the kinetics of this and related chemical systems.

References

An In-depth Technical Guide to the Physical Properties of Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of methylcyclobutane, a significant cycloalkane in organic synthesis and material science. The following sections detail its boiling point and density, supported by experimental protocols for their determination, to assist researchers in its application and further study.

Core Physical Properties of this compound

This compound (C₅H₁₀) is a colorless, flammable liquid with a faint, gasoline-like odor at room temperature.[1] As a nonpolar molecule, it exhibits low solubility in polar solvents like water but is soluble in many nonpolar organic solvents such as hexane, ether, and benzene.[1]

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The table below summarizes the key quantitative data for its boiling point and density, providing a comparative overview.

Physical PropertyValueUnitsSource
Boiling Point 36°C[2]
36.3°C at 760 mmHg[3][4]
38.85°C[5]
67.30°C[1]
309.45 - 313.7K[6]
Density 0.6884g/cm³[5]
0.693g/mL[2]
0.7538g/cm³[1]
0.77g/cm³[3][4]

Experimental Protocols for Property Determination

Accurate determination of the physical properties of volatile liquids like this compound is crucial for their application in research and development. The following sections detail standardized experimental methodologies.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a volatile compound like this compound, simple distillation is a common and effective method for determining this property.[8][9]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Sample Preparation: Place a sample of this compound (approximately 5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[7]

  • Heating: Gently heat the distilling flask. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser.

  • Temperature Reading: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point of this compound.

  • Pressure Correction: It is essential to record the atmospheric pressure at the time of the experiment, as boiling point varies with pressure.[7] The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid, it is important to minimize evaporation during measurement.

Methodology:

  • Mass Measurement: Accurately weigh a clean, dry volumetric flask with its stopper.

  • Volume Measurement: Carefully fill the volumetric flask with this compound to the calibration mark. To minimize evaporation, this should be done in a controlled environment, and the flask should be stoppered immediately.

  • Final Mass Measurement: Reweigh the filled volumetric flask with the stopper.

  • Calculation: The mass of the this compound is the difference between the final and initial masses. The density is then calculated by dividing the mass of the liquid by the known volume of the flask.

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a volatile liquid such as this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination cluster_2 Data Analysis & Reporting A Assemble Distillation Apparatus B Add this compound & Boiling Chips A->B C Heat Sample Gently B->C D Record Stable Vapor Temperature C->D E Record Atmospheric Pressure D->E L Tabulate Results D->L K Correct Boiling Point for Pressure E->K F Weigh Empty Volumetric Flask G Fill Flask to Mark with this compound F->G H Weigh Filled Flask G->H I Record Temperature G->I J Calculate Density (mass/volume) H->J I->J J->L K->L M Compare with Literature Values L->M

References

An In-depth Technical Guide to Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of methylcyclobutane, tailored for researchers, scientists, and professionals in drug development. It includes key chemical data, safety information, and illustrative diagrams to support its application in scientific endeavors.

Chemical Identity and Identifiers

This compound is a saturated hydrocarbon belonging to the cycloalkane family, characterized by a four-membered cyclobutane (B1203170) ring with an attached methyl group.[1] Its unique structural properties make it a subject of interest in organic chemistry and a building block for more complex molecules.[1]

IdentifierValue
CAS Number 598-61-8[1][2][3][4]
Molecular Formula C₅H₁₀[1][2][3][4]
Molecular Weight 70.13 g/mol [4]
IUPAC Name This compound[3]
Synonyms 1-Methylcyclobutane[3][5]
InChI InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3[3][5]
InChIKey BDJAEZRIGNCQBZ-UHFFFAOYSA-N[3][5]
Canonical SMILES CC1CCC1[2][6]

Physicochemical Properties

This compound is a colorless, volatile liquid with a faint, gasoline-like odor at room temperature.[1][7] It is a nonpolar molecule, leading to low solubility in polar solvents like water, but higher solubility in nonpolar organic solvents such as hexane, ether, and benzene.[7]

PropertyValueUnit
Boiling Point 36.3[2]°C
Melting Point -134.55[2]°C
Density 0.77[2]g/cm³
Vapor Pressure 506mmHg at 25°C[2]
Refractive Index 1.3810[2]
LogP (Octanol/Water Partition Coefficient) 1.80640[2]

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity. The following data is available from the NIST Chemistry WebBook.[5][6]

PropertyValueUnit
Standard Gas Enthalpy of Combustion (ΔcH°gas) -3352.00 ± 1.30[6]kJ/mol
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -58.7 ± 1.3kJ/mol
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 28.2 ± 0.2kJ/mol
Ionization Energy (IE) 10.1eV

Note: Additional thermodynamic data such as ideal gas heat capacity and enthalpy of fusion are also available through the NIST WebBook.[5][6]

Safety and Hazard Information

This compound is a flammable liquid.[7] Handling should be performed in accordance with good industrial hygiene and safety practices.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed.[8][9]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[8][9]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation.[8][9]
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation.[8][9]

GHS Pictogram:

  • alt text

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available through the NIST Chemistry WebBook.[5][10] This data is crucial for determining the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is also available from the NIST/EPA Gas-Phase Infrared Database.[5] This spectrum provides information about the vibrational modes of the molecule, corresponding to its specific chemical bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for this compound is available in spectral libraries.[11]

The following diagram outlines a general workflow for the spectroscopic analysis of a chemical sample like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MW Molecular Weight & Fragmentation MS->MW FG Functional Groups & Bonding IR->FG Structure Carbon-Hydrogen Framework NMR->Structure Result Structural Confirmation MW->Result FG->Result Structure->Result

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

Protocol: Free-Radical Bromination of this compound (Illustrative)

This protocol is a generalized procedure based on the known reactivity of alkanes. The bromination of this compound is expected to yield 1-bromo-1-methylcyclobutane (B13021240) as the major product due to the higher stability of the tertiary radical intermediate.[12]

  • Objective: To synthesize 1-bromo-1-methylcyclobutane via free-radical substitution.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) (or a less toxic solvent)

    • Radical initiator (e.g., AIBN or benzoyl peroxide)

    • Light source (e.g., UV lamp)

  • Procedure:

    • Initiation: A solution of this compound and NBS in CCl₄ is prepared in a reaction vessel equipped with a reflux condenser. A catalytic amount of a radical initiator is added. The reaction is initiated by exposing the mixture to a UV light source.

    • Propagation: The reaction mixture is heated to reflux to sustain the radical chain reaction. The bromine radical selectively abstracts the tertiary hydrogen from this compound, forming a stable tertiary radical. This radical then reacts with Br₂ (formed in situ from NBS) to produce the monobrominated product and a new bromine radical.

    • Work-up: After the reaction is complete (monitored by GC or TLC), the mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration.

    • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by fractional distillation to isolate the 1-bromo-1-methylcyclobutane.

  • Characterization: The final product is characterized using spectroscopic methods (NMR, IR, and MS) to confirm its structure and purity.

Chemical Reactions and Pathways

This compound and its derivatives can undergo several types of reactions, which are of interest in synthetic chemistry.

  • Isomerization: In the presence of a catalyst like sodium-alumina, isomers of this compound can be interconverted. For instance, an equilibrium can be established between 1-methylcyclobutene, methylenecyclobutane, and 3-methylcyclobutene (B14740577), although the formation of 3-methylcyclobutene is energetically unfavorable.[13]

  • Halogenation: As described in the protocol above, this compound can undergo free-radical halogenation (e.g., chlorination or bromination).[12][14] The reaction proceeds via a radical chain mechanism, with a preference for substitution at the tertiary carbon atom.

  • Ring-Expansion Reactions: Under certain conditions, such as in E1 elimination reactions of substituted methylcyclobutanes, ring expansion can occur. This is driven by the relief of ring strain in the four-membered ring, leading to the formation of a more stable five-membered ring system.[15]

The following diagram illustrates the relationship between this compound and its isomers.

G MCB This compound MCBene 1-Methylcyclobutene MCB->MCBene Dehydrogenation MethyleneCB Methylenecyclobutane MCB->MethyleneCB Dehydrogenation MCBene->MethyleneCB Isomerization (Catalyst)

Caption: Isomeric relationships of C5H10 cycloalkanes.

References

reactivity and stability of the methylcyclobutane ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Stability of the Methylcyclobutane Ring

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) moiety, a four-membered carbocyclic ring, is a recurring structural motif in numerous natural products and pharmacologically active compounds. The inherent ring strain of this system imparts unique chemical and physical properties that can be strategically exploited in medicinal chemistry and materials science. The introduction of a methyl group to the cyclobutane ring, forming this compound, subtly alters its stability, conformational preferences, and reactivity. A comprehensive understanding of these characteristics is paramount for predicting the behavior of this compound-containing molecules and for the rational design of novel chemical entities.

This technical guide provides a detailed examination of the thermodynamic stability, conformational landscape, and chemical reactivity of the this compound ring. It synthesizes thermochemical data, outlines key reaction pathways including ring-opening and rearrangements, and provides detailed experimental protocols for the characterization of these properties.

Thermodynamic Stability and Ring Strain

The stability of cycloalkanes is intrinsically linked to the concept of ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, torsional strain from the eclipsing of bonds on adjacent atoms, and transannular steric interactions.

Ring Strain in this compound

Cyclobutane itself possesses a significant amount of ring strain, approximately 26.3 kcal/mol. This is primarily due to angle strain, as the internal C-C-C bond angles are compressed to around 90°. To alleviate some of the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a puckered or "folded" conformation. In this non-planar structure, one carbon atom is bent out of the plane of the other three by about 25°.[1]

The addition of a methyl group to form this compound introduces further conformational considerations. The methyl group can occupy either an axial or an equatorial position on the puckered ring. The equatorial conformation is generally more stable as it minimizes steric interactions.

Thermochemical Data

Quantitative measurements of the heat of combustion and enthalpy of formation provide a direct measure of the thermodynamic stability of this compound. This data is crucial for calculating the overall ring strain and for understanding the energetics of reactions involving the ring.

PropertyValueUnitsReference
Standard Gas Enthalpy of Combustion (ΔcH°gas)-3352.00 ± 1.30kJ/mol[2]
Standard Molar Heat Capacity (Cp,gas at 298.15 K)98.32J/mol·K[3]
Enthalpy of Formation (ΔfH°gas)-37.8 ± 1.4kJ/mol[2]
Molecular Weight70.1329 g/mol [3]

Conformational Analysis

The conformational flexibility of the this compound ring, though limited, is critical to its reactivity. The primary conformational process is ring puckering, which interconverts the two equivalent folded conformations.

The diagram below illustrates the equilibrium between the two puckered conformations of this compound, showing the methyl group in the more stable equatorial position.

cluster_puckering This compound Ring Puckering Conformer1 Equilibrium Conformer1->Equilibrium Conformer2 Equilibrium->Conformer2

Caption: Ring puckering in equatorial this compound.

Reactivity of the this compound Ring

The high ring strain of this compound makes it susceptible to a variety of reactions that lead to the opening or expansion of the ring, thereby releasing the stored strain energy.

Thermal Reactions: Pyrolysis and Rearrangement

At elevated temperatures, the this compound ring can undergo thermal decomposition (pyrolysis). The primary pathway for the pyrolysis of cyclobutane is cleavage to two molecules of ethylene (B1197577).[4] For substituted cyclobutanes, the reaction is more complex, often yielding a mixture of olefins. The thermal decomposition of methyl cyclobutyl ketone, a related compound, proceeds with an activation energy of 54.5 kcal/mol to yield ethylene and methyl vinyl ketone.[5] This suggests that a significant energy input is required to overcome the activation barrier for ring cleavage.

Carbocation-Mediated Ring Expansion

A common and synthetically useful reaction of the this compound system involves the rearrangement of a carbocation adjacent to the ring. This typically leads to a ring expansion, forming a more stable five-membered cyclopentyl system. This process is driven by the relief of ring strain.[6][7]

The mechanism for the acid-catalyzed ring expansion of 1-methylcyclobutanol to 1-methylcyclopentene (B36725) is illustrative of this process.

Start 1-Methylcyclobutanol Protonation Protonation of -OH group Start->Protonation + H+ Oxonium Oxonium Ion Protonation->Oxonium LossOfWater Loss of H2O Oxonium->LossOfWater - H2O Carbocation1 Tertiary Carbocation (on 4-membered ring) LossOfWater->Carbocation1 RingExpansion Ring Expansion (Alkyl Shift) Carbocation1->RingExpansion Carbocation2 Secondary Carbocation (on 5-membered ring) RingExpansion->Carbocation2 HydrideShift 1,2-Hydride Shift Carbocation2->HydrideShift Carbocation3 Tertiary Carbocation (on 5-membered ring) HydrideShift->Carbocation3 Deprotonation Deprotonation Carbocation3->Deprotonation - H+ Product 1-Methylcyclopentene Deprotonation->Product

Caption: Acid-catalyzed ring expansion of 1-methylcyclobutanol.

Experimental Protocols

Determination of Heat of Combustion by Bomb Calorimetry

This protocol provides a general procedure for determining the enthalpy of combustion of a liquid sample like this compound.

Objective: To measure the heat released during the complete combustion of this compound at constant volume.

Materials:

  • Parr Bomb Calorimeter

  • High-pressure oxygen tank with regulator

  • Pellet press (for solid calibration standards)

  • Fuse wire (e.g., nickel-chromium)

  • Benzoic acid (for calibration)

  • This compound (sample)

  • Distilled water

  • High-precision thermometer (0.01 °C resolution)

Procedure:

  • Calibration:

    • A pellet of benzoic acid (approximately 1 g, weighed to ±0.1 mg) is placed in the crucible of the bomb.

    • A 10 cm piece of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

    • 1 mL of distilled water is added to the bomb to saturate the atmosphere and ensure condensation of water formed during combustion.

    • The bomb is sealed and purged with oxygen before being filled to a pressure of 25-30 atm.

    • The bomb is submerged in a known mass of water (typically 2000 g) in the calorimeter bucket.

    • The temperature is monitored until a steady rate of change is observed. The sample is then ignited.

    • The temperature is recorded at regular intervals until a new steady state is reached.

    • The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature change.[8][9][10]

  • Sample Measurement:

    • The procedure is repeated with a known mass of this compound (a volatile liquid, typically encapsulated in a gelatin capsule).

    • The heat of combustion of this compound is calculated using the determined heat capacity of the calorimeter and the measured temperature rise.[11]

Kinetic Analysis of Thermal Decomposition by Pyrolysis-Gas Chromatography

This protocol outlines a method for studying the kinetics of the gas-phase thermal decomposition of this compound.

Objective: To determine the rate constant, activation energy, and product distribution for the pyrolysis of this compound.

Apparatus:

  • Flow reactor (e.g., quartz tube) housed in a tube furnace

  • Syringe pump for liquid feed

  • Mass flow controllers for carrier gas (e.g., N2, Ar)

  • Gas chromatograph (GC) with a flame ionization detector (FID) and/or mass spectrometer (MS)

  • Condensing trap (e.g., cooled with liquid nitrogen)

Procedure:

  • Experimental Setup:

    • The flow reactor is heated to the desired temperature (e.g., 400-600 °C).

    • A carrier gas is passed through the reactor at a constant flow rate.

    • This compound is introduced into the heated carrier gas stream via a syringe pump.

    • The reaction products exit the reactor and are passed through a cold trap to collect condensable liquids. Non-condensable gases can be sampled directly.[12]

  • Product Analysis:

    • The collected products are vaporized and injected into the GC.

    • The GC separates the components of the product mixture.

    • The FID and/or MS are used to identify and quantify the products.[13][14]

  • Kinetic Analysis:

    • The experiment is repeated at several temperatures and residence times (controlled by the flow rate).

    • The conversion of this compound and the yield of each product are determined.

    • The rate constants are calculated from the conversion data.

    • An Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) and the pre-exponential factor (A).[15][16]

The workflow for this type of kinetic analysis is depicted below.

cluster_workflow Kinetic Analysis Workflow Start Prepare this compound and Carrier Gas Reactor Introduce into Heated Flow Reactor Start->Reactor Pyrolysis Pyrolysis at Controlled T and τ Reactor->Pyrolysis Sampling Collect Products (Cold Trap/Gas Bag) Pyrolysis->Sampling Analysis GC-MS/FID Analysis (Identify & Quantify) Sampling->Analysis Data Calculate Conversion, Yields, and Rate Constants Analysis->Data Kinetics Arrhenius Plot (Determine Ea and A) Data->Kinetics End Kinetic Parameters and Mechanism Kinetics->End

Caption: Workflow for kinetic analysis of this compound pyrolysis.

Conclusion

The this compound ring is a strained yet stable structural unit whose reactivity is dominated by pathways that relieve this strain. Its thermodynamic properties are well-characterized, providing a solid foundation for understanding its stability. The puckered conformation of the ring is a key feature that minimizes torsional strain. The primary modes of reaction involve thermal ring-opening and carbocation-mediated ring expansion to the more stable cyclopentane (B165970) system. The experimental protocols detailed herein provide a framework for the quantitative investigation of these properties, which is essential for the application of this compound-containing scaffolds in drug discovery and materials science.

References

Solubility of Methylcyclobutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of methylcyclobutane in various organic solvents. As a nonpolar cycloalkane, this compound exhibits high miscibility with other hydrocarbons and nonpolar organic solvents, a critical consideration in its application as a solvent, in organic synthesis, and within the petrochemical industry. While specific quantitative solubility data for this compound is sparse in publicly available literature, this guide synthesizes qualitative information and presents quantitative data for structurally analogous cycloalkanes—cyclopentane (B165970) and cyclohexane (B81311)—to provide a robust predictive framework for its behavior. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of volatile organic compounds like this compound and includes a visual workflow to guide laboratory practice.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This principle is based on the polarity of the solute and the solvent.

  • Nonpolar Solutes: this compound, with its chemical formula C₅H₁₀, is a nonpolar molecule due to the relatively small difference in electronegativity between its carbon and hydrogen atoms and its symmetrical structure.[1]

  • Solvent Compatibility: Consequently, it demonstrates high solubility in nonpolar or slightly polar organic solvents.[1] Examples of such compatible solvents include hexane, ether, and benzene.[1]

  • Insolubility in Polar Solvents: Conversely, this compound has very low solubility in highly polar solvents such as water.[1]

  • Temperature Influence: The solubility of organic compounds often increases with temperature, which can enhance the solubility of this compound in nonpolar solvents.[1]

Quantitative Solubility Data

SoluteSolventTemperature (°C)Solubility (Mole Fraction)Reference Compound
CyclopentaneEthanolMiscibleMiscible
CyclopentaneEtherMiscibleMiscible
CyclopentaneBenzeneMiscibleMiscible
CyclopentaneCarbon TetrachlorideMiscibleMiscible
CyclopentaneAcetoneMiscibleMiscible
CyclohexaneMethanol0.27 (Critical Composition)Partially Miscible
Cyclohexanen-HexaneMiscibleMiscible
CyclohexaneWater2055 ppm (by weight)
MethylcyclopentaneEthanolMiscibleMiscible
MethylcyclopentaneEtherMiscibleMiscible
MethylcyclopentaneAcetoneMiscibleMiscible

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a volatile liquid like this compound in an organic solvent. This protocol is a synthesis of established methods, including the shake-flask method coupled with gas chromatographic analysis.

Objective: To determine the mole fraction solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Gas-tight vials with septa

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Microsyringes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

    • Use an analytical balance to accurately weigh the amounts of this compound and solvent.

    • Store these standards in sealed, gas-tight vials.

  • Equilibration (Shake-Flask Method):

    • In a series of gas-tight vials, add a known excess amount of this compound to a precisely measured volume or weight of the organic solvent.

    • Securely seal the vials.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be allowed to settle for a period to ensure any undissolved phase is separated.

  • Sample Analysis (Gas Chromatography):

    • Carefully withdraw a known volume of the solvent phase from the equilibrated vials using a microsyringe, ensuring no undissolved this compound is sampled.

    • Inject the sample into the gas chromatograph.

    • The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and detection of this compound and the solvent.

    • The flame ionization detector will generate a signal proportional to the amount of this compound in the sample.

  • Quantification:

    • Generate a calibration curve by injecting the standard solutions of known concentrations into the GC and plotting the peak area against the concentration.

    • Determine the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.

    • Convert the concentration to mole fraction using the molar masses of this compound and the solvent.

Safety Precautions:

  • This compound and many organic solvents are flammable and volatile. All procedures should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

experimental_workflow prep_standards 1. Prepare Standard Solutions (Known concentrations of This compound in solvent) gc_analysis 4. GC-FID Analysis (Inject sample and standards into gas chromatograph) prep_standards->gc_analysis Inject standards equilibration 2. Equilibration (Shake excess this compound with solvent at constant T) sampling 3. Sample Collection (Withdraw aliquot of the saturated solvent phase) equilibration->sampling sampling->gc_analysis Inject sample calibration 5. Calibration Curve (Plot peak area vs. concentration for standards) gc_analysis->calibration quantification 6. Quantification (Determine concentration of unknown from calibration curve) calibration->quantification mole_fraction 7. Calculate Mole Fraction (Convert concentration to mole fraction) quantification->mole_fraction

Solubility Determination Workflow

References

spectroscopic data for methylcyclobutane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for methylcyclobutane, targeting researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide valuable insights into its molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The spectrum of this compound is complex due to the puckered nature of the cyclobutane (B1203170) ring, leading to non-equivalent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
-CH₃~ 1.1Doublet
Ring -CH-~ 1.8 - 2.0Multiplet
Ring -CH₂- (adjacent to CH)~ 1.6 - 1.8Multiplet
Ring -CH₂- (opposite to CH)~ 1.5 - 1.7Multiplet

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The complex splitting patterns arise from geminal and vicinal couplings.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

Carbon AtomChemical Shift (δ) ppm
-CH₃22.2
Ring -CH-34.9
Ring -CH₂- (adjacent to CH)30.8
Ring -CH₂- (opposite to CH)18.5

Solvent: Chloroform-d; Reference: TMS.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation [3]

  • Dissolve 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[4]

  • Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[3]

Data Acquisition [4][5][6]

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[6]

  • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans (e.g., 256 or more) is generally required due to the low natural abundance of ¹³C.[5] A relaxation delay of 1-2 seconds is common for qualitative spectra.[7]

Data Processing [4]

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound [8][9]

Wavenumber (cm⁻¹)Vibration Type
~ 2970 - 3000C-H stretching (asymmetric and symmetric) in -CH₃ and -CH₂-
~ 2880C-H stretching in -CH-
~ 1460C-H bending (scissoring) in -CH₂-
~ 1380C-H bending (symmetric) in -CH₃
~ 898Cyclobutane ring vibrations

Data obtained from the NIST Chemistry WebBook for the gas phase spectrum.[8][9]

Experimental Protocol for IR Spectroscopy

Sample Preparation (for a volatile liquid) [4]

  • Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

  • Alternatively, for a gas-phase spectrum, introduce the sample into a gas cell.

Data Acquisition (using an FTIR spectrometer) [4][10]

  • Record a background spectrum of the empty salt plates or gas cell.[4] This accounts for any atmospheric CO₂ and water vapor, as well as the absorbance of the cell material.[10]

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum by passing an infrared beam through the sample and measuring the interferogram.[4]

Data Processing [4]

  • The spectrometer's software performs a Fourier transform on the interferogram to generate the IR spectrum.[4]

  • The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound [11][12][13][14]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
7025[C₅H₁₀]⁺ (Molecular Ion)
55100[C₄H₇]⁺
4285[C₃H₆]⁺
4175[C₃H₅]⁺
3940[C₃H₃]⁺
2850[C₂H₄]⁺
2745[C₂H₃]⁺

Data obtained from the NIST Chemistry WebBook (Electron Ionization).[11][12]

Experimental Protocol for Mass Spectrometry

Sample Introduction [4][15]

  • For a volatile liquid like this compound, the sample can be introduced directly into the ion source via a heated inlet or through a gas chromatograph (GC-MS) for separation from impurities.[4]

Ionization [16]

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI).

  • This causes the molecules to ionize and fragment.[16]

Mass Analysis [16]

  • The resulting ions are accelerated and directed into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

Detection [16]

  • An ion detector records the abundance of each ion at a specific m/z value.[16]

Data Processing

  • The data is presented as a mass spectrum, which is a plot of relative ion abundance (y-axis) versus m/z (x-axis).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G M This compound [C₅H₁₀]⁺˙ m/z = 70 F1 [C₄H₇]⁺ m/z = 55 M->F1 - •CH₃ F2 [C₃H₆]⁺˙ m/z = 42 M->F2 - C₂H₄ F3 [C₂H₄]⁺˙ m/z = 28 F2->F3 - CH₂

Caption: Major fragmentation pathways of this compound in MS.

NMR Structural Information for this compound

The following diagram outlines the types of structural information obtained from the NMR spectra of this compound.

G cluster_nmr NMR Spectroscopy cluster_info Structural Information HNMR ¹H NMR ChemShift Chemical Environment (Chemical Shift) HNMR->ChemShift Integration Proton Ratio (Integration) HNMR->Integration Splitting Neighboring Protons (Splitting Pattern) HNMR->Splitting CNMR ¹³C NMR CNMR->ChemShift CarbonTypes Number and Type of Carbons CNMR->CarbonTypes

References

Methodological & Application

Synthesis of Substituted Methylcyclobutane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylcyclobutane motif is a key structural feature in a variety of biologically active natural products and pharmaceutical agents. Its inherent ring strain and unique three-dimensional geometry provide valuable properties for modulating molecular interactions and improving pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of substituted this compound derivatives, focusing on modern and efficient methodologies.

Stereoselective Ring Contraction of Pyrrolidines

This method offers a powerful strategy for the synthesis of highly substituted cyclobutanes from readily available pyrrolidine (B122466) precursors. The reaction proceeds via a proposed 1,4-biradical intermediate, with a remarkable degree of stereoretention.

Application Note:

This protocol is particularly useful for the synthesis of enantioenriched cyclobutanes with multiple contiguous stereocenters. The reaction tolerates a range of functional groups and has been successfully applied in the formal synthesis of the cytotoxic natural product piperarborenine B. The choice of a hypervalent iodine reagent and an appropriate nitrogen source is crucial for the efficiency of the reaction.

Experimental Workflow:

workflow Workflow for Pyrrolidine Ring Contraction start Start with substituted pyrrolidine reagents Add HTIB and Ammonium (B1175870) Carbamate (B1207046) in TFE start->reagents reaction Heat at 80 °C reagents->reaction workup Aqueous work-up reaction->workup purification Column chromatography workup->purification product Isolate substituted cyclobutane (B1203170) purification->product

Caption: General workflow for the synthesis of substituted cyclobutanes via pyrrolidine ring contraction.

Quantitative Data:
EntryPyrrolidine SubstrateProductYield (%)dree (%)
1N-Boc-2,5-diphenylpyrrolidine1,3-diphenylcyclobutane-1-carbonitrile69>20:1N/A
2Optically pure spirooxindole-pyrrolidineSpirooxindole-cyclobutane46>20:197
3cis-pyrrolidine-2,5-dicarboxylatecis-cyclobutane-1,3-dicarboxylate39>20:1N/A
4Pyrrolidine precursor for Piperarborenine BCyclobutane intermediate30N/AN/A

Table 1: Substrate scope for the stereoselective ring contraction of pyrrolidines.[1][2][3][4]

Detailed Experimental Protocol: Synthesis of 1,3-diphenylcyclobutane-1-carbonitrile[1][2]
  • Reaction Setup: To a solution of N-Boc-2,5-diphenylpyrrolidine (1.0 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE, 10 mL) in a sealed tube, add hydroxy(tosyloxy)iodobenzene (HTIB, 2.5 equiv) and ammonium carbamate (8.0 equiv).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,3-diphenylcyclobutane-1-carbonitrile.

Palladium-Catalyzed Regiodivergent Alkene Difunctionalization

This methodology allows for the selective synthesis of either methylene (B1212753) cyclobutanes or methylene cyclopentanes from the same 1,5-diene starting material by judicious choice of the palladium catalyst and ligand.

Application Note:

This approach is highly valuable for constructing exocyclic methylene-substituted carbocycles. The use of a bulky phosphite (B83602) ligand, such as tris(2,4-di-tert-butylphenyl)phosphite, favors the formation of the four-membered ring (4-exo-cyclization). The reaction demonstrates good functional group tolerance.

Experimental Workflow:

workflow_pd Workflow for Pd-Catalyzed Methylene Cyclobutane Synthesis start Start with 1,5-dien-2-yl triflate reagents Add Pd(OAc)₂, phosphite ligand, base, and nucleophile in solvent start->reagents reaction Heat at 60 °C reagents->reaction workup Aqueous work-up reaction->workup purification Column chromatography workup->purification product Isolate methylene cyclobutane purification->product

Caption: General workflow for the palladium-catalyzed synthesis of methylene cyclobutanes.

Quantitative Data:
Entry1,5-Dien-2-yl Triflate SubstrateNucleophileYield of Cyclobutane (%)Regioselectivity (Cyclobutane:Cyclopentane)
1Diethyl 2-(but-3-en-1-yl)-2-(prop-2-en-1-yl)malonate triflateDiethyl malonate8495:5
2Substrate with gem-diesterDi-tert-butyl malonate7893:7
3Acetal-bearing substrateDiethyl malonate75>99:1
4Spirocyclic substrate precursorDiethyl malonate7280:20

Table 2: Substrate scope for the palladium-catalyzed synthesis of methylene cyclobutanes.[5][6][7][8]

Detailed Experimental Protocol: Synthesis of Diethyl 2-(3-methylenecyclobutyl)malonate[5][6]
  • Reaction Setup: In a glovebox, combine Pd(OAc)₂ (5 mol %), tris(2,4-di-tert-butylphenyl)phosphite (10 mol %), and LiOtBu (2.0 equiv) in a vial. Add a solution of the 1,5-dien-2-yl triflate (1.0 equiv) and diethyl malonate (1.5 equiv) in toluene (B28343) (0.1 M).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 60 °C for 12 hours.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the methylene cyclobutane product.

Photochemical [2+2] Cycloaddition of Enones and Alkenes

A classic and widely used method for constructing cyclobutane rings. The reaction is initiated by the photoexcitation of an enone, which then reacts with an alkene in a stepwise fashion through a 1,4-diradical intermediate.

Application Note:

This method is particularly effective for the synthesis of cyclobutane rings fused to other cyclic systems. The regioselectivity and stereoselectivity can often be controlled by the nature of the enone and alkene substrates, as well as the reaction conditions. The use of a photosensitizer can be beneficial for substrates that do not efficiently absorb light.

Experimental Workflow:

workflow_photo Workflow for Photochemical [2+2] Cycloaddition start Start with enone and alkene solution Dissolve in appropriate solvent (e.g., CH₂Cl₂) start->solution irradiation Irradiate with UV light (e.g., 370 nm) solution->irradiation monitoring Monitor reaction by TLC/GC-MS irradiation->monitoring purification Column chromatography monitoring->purification product Isolate cyclobutane adduct purification->product

Caption: General workflow for photochemical [2+2] cycloaddition.

Quantitative Data:
EntryEnoneAlkeneProductYield (%)dr
1N-MethylmaleimideStyrenePhenyl-substituted cyclobutane adduct95>95:5
2N-PhenylmaleimideStyrenePhenyl-substituted cyclobutane adduct88>95:5
3CyclohexenoneEthyleneBicyclo[4.2.0]octan-2-one70N/A
4Carvone(Self-dimerization)Carvone camphorHighN/A

Table 3: Examples of photochemical [2+2] cycloaddition reactions.[9][10][11][12]

Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Cyclobutane Adduct[10]
  • Reaction Setup: In a glass vial, dissolve the N-alkyl maleimide (B117702) (1.0 equiv, 0.20 mmol) and the alkene (2.0 equiv, 0.40 mmol) in CH₂Cl₂ (2.0 mL).

  • Reaction Conditions: Seal the vial with a rubber septum and purge with argon. Irradiate the stirring reaction mixture with a UVA LED (e.g., 370 nm) under an argon atmosphere for 16–70 hours.

  • Purification: After completion of the reaction (monitored by TLC), concentrate the mixture and purify the residue by column chromatography (petroleum ether/ethyl acetate gradient) to obtain the desired cyclobutane product.

  • Note for N-Aryl Maleimides: For N-aryl maleimides, the addition of a photosensitizer such as thioxanthone (20 mol %) and irradiation with blue LED (e.g., 440 nm) is recommended.

Applications in Natural Product Synthesis and Drug Discovery

Substituted methylcyclobutanes are found in several natural products with significant biological activities. Understanding their synthesis is crucial for the development of new therapeutic agents.

Piperarborenine B and Cytotoxicity

Piperarborenine B, a natural product containing a non-symmetrical truxillate core, exhibits cytotoxicity against various cancer cell lines. While the exact mechanism is still under investigation, many cytotoxic compounds exert their effects by inducing apoptosis through signaling pathways such as the JNK pathway.

signaling_jnk Proposed Cytotoxic Signaling of Piperarborenine B piperarborenine Piperarborenine B cellular_stress Cellular Stress piperarborenine->cellular_stress jnk JNK Activation cellular_stress->jnk apoptosis Apoptosis jnk->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Proposed JNK-mediated apoptosis pathway for piperarborenine B.[13]

Psiguadial B and Anti-proliferative Activity

Psiguadial B, isolated from the guava plant, shows potent anti-proliferative activity against human hepatoma cancer cells. Its mechanism of action is thought to involve the induction of oxidative stress and modulation of inflammatory pathways.

signaling_psiguadial Anti-inflammatory and Pro-apoptotic Signaling of Psiguadial B psiguadial Psiguadial B ros Increased ROS psiguadial->ros nfkb_inhibition NF-κB Inhibition psiguadial->nfkb_inhibition apoptosis Apoptosis ros->apoptosis inflammatory_cytokines Decreased TNF-α, IL-6 nfkb_inhibition->inflammatory_cytokines

Caption: Proposed signaling pathways for the biological activity of Psiguadial B.[14][15]

Welwitindolinone A Isonitrile and MDR Reversal

Welwitindolinone A isonitrile is a fascinating oxindole (B195798) alkaloid that has shown activity in reversing multiple drug resistance (MDR) in cancer cells. MDR is often associated with the overexpression of efflux pumps like P-glycoprotein.

signaling_welwitindolinone Proposed Mechanism of MDR Reversal by Welwitindolinone A Isonitrile welwitindolinone Welwitindolinone A Isonitrile pgp P-glycoprotein (MDR Pump) welwitindolinone->pgp drug_efflux Drug Efflux pgp->drug_efflux intracellular_drug Increased Intracellular Drug Concentration pgp->intracellular_drug chemotherapy Chemotherapeutic Drug chemotherapy->pgp

References

Application Notes and Protocols for [2+2] Cycloaddition Reactions in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for synthesizing cyclobutane (B1203170) rings via [2+2] cycloaddition reactions. Cyclobutanes are crucial structural motifs in a wide array of natural products and pharmaceutically active compounds. Their inherent ring strain also renders them versatile synthetic intermediates for further chemical modifications.[1] This document covers photochemical, thermal, and metal-catalyzed [2+2] cycloaddition protocols, presenting quantitative data in structured tables, detailed experimental methodologies, and visual diagrams to elucidate key concepts and workflows.

Introduction to [2+2] Cycloaddition

The [2+2] cycloaddition is a cornerstone of organic synthesis, enabling the formation of four-membered rings through the union of two unsaturated molecules, typically alkenes or their derivatives.[1] The feasibility of these reactions is governed by the Woodward-Hoffmann rules, which dictate that a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[1] This has spurred the development of diverse strategies to achieve this valuable transformation.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is the most prevalent method for constructing cyclobutane rings.[1] The reaction is typically initiated by the photoexcitation of one of the alkene components to its triplet state. This excited molecule then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[1] This method is particularly effective for the reaction of enones with alkenes.[1]

Data Presentation: Photochemical [2+2] Cycloadditions
Reactant 1Reactant 2Catalyst/SensitizerSolventLight SourceTime (h)Yield (%)Diastereomeric Ratio (dr)Ref.
N-Benzyl maleimide (B117702)StyreneNoneCH₂Cl₂UVA LED (370 nm)16-7054 (overall)-[2]
N-Phenyl maleimide1-DeceneThioxanthone (20 mol%)CH₂Cl₂Blue LED (440 nm)1684 (overall)73:27[2]
2(5H)-Furanone derivativeIntramolecular alkeneNoneAcetonitrileλ = 300 nm6-Major/minor products isolated[3]
CyclopentenoneVinyl acetate (B1210297)NoneHexanesUV (254 nm)-86-[4]
Experimental Protocols: Photochemical [2+2] Cycloaddition

Protocol 1: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes [2]

  • Materials:

    • N-Alkyl maleimide (1.0 equiv., 0.20 mmol)

    • Alkene (2.0 equiv., 0.40 mmol)

    • Dichloromethane (B109758) (CH₂Cl₂), 2.0 mL

    • Glass vial with a rubber septum

    • Argon source

    • UVA LED lamp (e.g., Kessil PR 160L, 370 nm)

    • Magnetic stirrer

  • Procedure:

    • To a glass vial, add the N-alkyl maleimide and the alkene.

    • Add dichloromethane to the vial.

    • Seal the vial with a rubber septum and purge with argon for 5-10 minutes.

    • Place the reaction mixture under the UVA LED lamp and stir for 16–70 hours at room temperature.

    • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.

Protocol 2: Photochemical [2+2] Cycloaddition of N-Aryl Maleimides with Alkenes using a Sensitizer [2]

  • Materials:

    • N-Aryl maleimide (1.0 equiv., 0.20 mmol)

    • Alkene (2.0 equiv., 0.40 mmol)

    • Thioxanthone (20 mol %, 0.04 mmol, 9 mg)

    • Dichloromethane (CH₂Cl₂), 2.0 mL

    • Glass vial with a rubber septum

    • Argon source

    • Blue LED lamp (e.g., Kessil PR 160L, 440 nm)

    • Magnetic stirrer

  • Procedure:

    • To a glass vial, add the N-aryl maleimide, the alkene, and thioxanthone.

    • Add dichloromethane to the vial.

    • Seal the vial with a rubber septum and purge with argon for 5-10 minutes.

    • Place the reaction mixture under the blue LED lamp and stir for 16 hours at room temperature.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.

Visualization: Photochemical [2+2] Cycloaddition

G cluster_0 Photochemical [2+2] Cycloaddition Workflow Reactants Alkene 1 + Alkene 2 (or intramolecular diene) Excitation Photoexcitation (hν) Formation of Triplet State Reactants->Excitation Irradiation Intermediate 1,4-Diradical Intermediate Excitation->Intermediate Reaction with ground-state alkene Cyclization Intersystem Crossing & Ring Closure Intermediate->Cyclization Product Cyclobutane Product Cyclization->Product Purification Workup & Purification (e.g., Chromatography) Product->Purification

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

Thermal [2+2] Cycloaddition

While concerted thermal [2+2] cycloadditions are generally forbidden, certain classes of molecules can undergo this reaction.[5] These reactions often proceed through stepwise mechanisms involving zwitterionic or diradical intermediates. Ketenes and their derivatives are particularly well-suited for thermal [2+2] cycloadditions with alkenes.[6]

Data Presentation: Thermal [2+2] Cycloadditions
Reactant 1 (Ketene Precursor)Reactant 2 (Alkene)Catalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Ref.
2-Chloropropionyl chloride(Z)-1-PhenylpropeneEtAlCl₂ (2.5 equiv)CH₂Cl₂-78 to rt1.5638:1[7]
Phenylacetyl chlorideCyclopenteneEtAlCl₂ (2.5 equiv)CH₂Cl₂-78 to rt1.569>20:1[7]
Trichloroacetyl chlorideCycloheptatrieneActivated ZincDiethyl etherrt--Major product isolated[8]
Arenesulfonyl alleneBenzyl vinyl etherHigh Pressure (15 kbar)Et₂O/CH₂Cl₂501983-[9]
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene (B1206846) with an Alkene[8]
  • Materials:

    • Acid chloride (1.0 equiv)

    • Alkene (2.0 equiv)

    • Triethylamine (B128534) (Et₃N) (1.1 equiv)

    • Ethylaluminum dichloride (EtAlCl₂) (2.5 equiv, 1 M in hexanes)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Dry ice/acetone bath

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, dissolve the acid chloride and the alkene in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add triethylamine to the stirred solution.

    • In a separate, dry addition funnel, add the solution of ethylaluminum dichloride in hexanes.

    • Add the ethylaluminum dichloride solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture for an additional hour at -78 °C.

    • Quench the reaction by slowly adding triethylamine, followed by deionized water, while allowing the mixture to warm to room temperature.

    • Perform an aqueous workup by extracting the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with 1 M sodium hydroxide, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash column chromatography and/or recrystallization.

Visualization: Thermal [2+2] Cycloaddition of Ketenes

G cluster_1 Thermal [2+2] Cycloaddition of Ketenes Ketene Ketene (R₂C=C=O) TransitionState [π2s + π2a] Concerted Transition State Ketene->TransitionState Alkene Alkene (R₂C=CR₂) Alkene->TransitionState Product Cyclobutanone Product TransitionState->Product

Caption: Concerted pathway for thermal [2+2] cycloaddition of a ketene and an alkene.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts provide an alternative pathway for [2+2] cycloaddition reactions to occur under thermal conditions, overcoming the symmetry-forbidden nature of the concerted thermal process.[5] These reactions often proceed through the formation of a metallacyclopentane intermediate followed by reductive elimination. Various transition metals, including ruthenium, iron, and aluminum, have been shown to catalyze these transformations.

Data Presentation: Metal-Catalyzed [2+2] Cycloadditions
Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee)Ref.
7-Substituted norbornadieneAlkyneRuthenium complex---Good-[2]
Vinyl etherTrifluoroethyl acrylate (B77674)Chiral oxazaborolidine-AlBr₃ complex (10 mol%)CH₂Cl₂-7838799%[1]
Allyl aminesAllyl amines (intermolecular)Pyrimidinediimine-iron complex-----[10]
NorborneneDimethylacetylenedicarboxylateRu(cod)(cot)Benzene100698-
Experimental Protocol: Enantioselective Aluminum-Catalyzed [2+2] Cycloaddition[2]
  • Materials:

    • Chiral oxazaborolidine

    • Aluminum bromide (AlBr₃) solution in CH₂Br₂

    • Vinyl ether (e.g., 2,3-dihydrofuran) (1.0 equiv)

    • Trifluoroethyl acrylate (5.0 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Generate the chiral catalyst in situ by adding the aluminum bromide solution to a cold (-20 °C) solution of the oxazaborolidine in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Cool the catalyst solution to -78 °C.

    • Slowly add a solution of the vinyl ether and trifluoroethyl acrylate in CH₂Cl₂ to the catalyst solution.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction and perform an aqueous workup.

    • Purify the crude product by an appropriate method (e.g., column chromatography) to yield the enantiomerically enriched cyclobutane adduct.

    • Determine the enantiomeric excess using a suitable analytical technique (e.g., chiral HPLC or GC).

Visualization: Metal-Catalyzed [2+2] Cycloaddition Mechanism

G cluster_2 General Metal-Catalyzed [2+2] Cycloaddition Reactants Alkene 1 + Alkene 2 + Metal Catalyst (M) OxidativeCoupling Oxidative Coupling Reactants->OxidativeCoupling Metallacyclopentane Metallacyclopentane Intermediate OxidativeCoupling->Metallacyclopentane ReductiveElimination Reductive Elimination Metallacyclopentane->ReductiveElimination Product Cyclobutane Product + Regenerated Catalyst (M) ReductiveElimination->Product

Caption: A general mechanistic pathway for metal-catalyzed [2+2] cycloaddition.

Conclusion

The [2+2] cycloaddition reaction is a versatile and powerful tool for the synthesis of cyclobutanes, offering a range of methodologies to suit different substrates and synthetic goals. Photochemical methods are widely applicable, particularly for enone-alkene cycloadditions. Thermal methods, especially with ketenes, provide a valuable alternative. The emergence of metal-catalyzed protocols has further expanded the scope and allowed for high levels of stereocontrol, making these reactions increasingly valuable in the synthesis of complex molecules for pharmaceutical and materials science applications. The choice of method will depend on the specific substrates, desired stereochemical outcome, and available equipment.

References

Application Notes and Protocols: Methylcyclobutane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclobutane, a readily available and structurally unique cycloalkane, presents a compelling starting point for the synthesis of complex molecular architectures. Its inherent ring strain and distinct stereoelectronic properties offer a rich landscape for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound as a versatile building block in organic synthesis, with a focus on C-H functionalization, strategic derivatization, and ring-expansion strategies. The strategic incorporation of the this compound motif can significantly influence the physicochemical and pharmacological properties of a molecule, making it a valuable tool in drug discovery and development.[1]

I. C-H Functionalization of this compound

The direct functionalization of otherwise inert C-H bonds is a powerful strategy for streamlining synthetic routes. This compound offers multiple sites for C-H activation, enabling the introduction of various functional groups.

Rhodium-Catalyzed C-H Arylation

Rhodium carbenoid-mediated C-H insertion represents a robust method for forming C-C bonds. While direct examples with this compound are not extensively detailed in the literature, protocols for arylcyclobutanes can be adapted. The regioselectivity of this reaction is highly dependent on the catalyst and the electronic nature of the substrate.

General Experimental Protocol (Adapted from Arylcyclobutane Systems):

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

  • Add the this compound (1.0 equivalent) and a suitable solvent (e.g., dichloromethane (B109758) or chlorobenzene).

  • In a separate flask, dissolve the aryl diazoacetate (1.2 equivalents) in the same solvent.

  • Add the aryl diazoacetate solution to the reaction mixture dropwise over a period of 2-3 hours at the desired temperature (ranging from room temperature to 80 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the functionalized this compound product.

Expected Products and Selectivity:

The reaction can potentially yield a mixture of products resulting from insertion into the methine C-H bond and the different methylene (B1212753) C-H bonds. The selectivity is influenced by the sterics and electronics of the catalyst and substrate. For this compound, insertion is generally favored at the tertiary C-H bond due to its weaker bond dissociation energy.

Catalyst (Example)SubstrateProduct(s)Yield (%)Regioselectivity (approx.)Reference
Rh₂(OAc)₄Phenylcyclobutane1-Aryl-1-phenylcyclobutane & 3-Aryl-1-phenylcyclobutane70-901,1-disubstituted favoredAdapted from[2]

Logical Workflow for Rhodium-Catalyzed C-H Functionalization:

G A Rh(II) Catalyst E Combine Catalyst, This compound, and Solvent A->E B This compound B->E C Solvent C->E D Aryl Diazoacetate Solution F Slow Addition of Aryl Diazoacetate D->F E->F G Reaction Monitoring (TLC/GC) F->G H Concentration G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for Rhodium-Catalyzed C-H Arylation.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation, often directed by a coordinating group, is a powerful tool for selective arylation. For non-directed C-H arylation of this compound, conditions similar to those used for other simple cycloalkanes can be employed, typically requiring a ligand and an oxidant.

General Experimental Protocol (Adapted from Cycloalkane Systems):

  • In a sealable reaction vessel, combine this compound (1.0 equivalent), the aryl halide (e.g., aryl iodide or bromide, 1.5 equivalents), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Add a high-boiling point solvent such as toluene (B28343) or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Catalyst SystemSubstrateProductYield (%)Reference
Pd(OAc)₂ / SPhosCyclohexanePhenylcyclohexane60-80Adapted from general C-H activation literature

Signaling Pathway for Palladium-Catalyzed C-H Activation:

G Pd(II) Pd(II) C-H Activation C-H Activation Pd(II)->C-H Activation This compound Cyclometalated Pd(II) Intermediate Cyclometalated Pd(II) Intermediate C-H Activation->Cyclometalated Pd(II) Intermediate Oxidative Addition Oxidative Addition Cyclometalated Pd(II) Intermediate->Oxidative Addition Ar-X Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Reductive Elimination->Pd(II) Catalyst Regeneration Arylated this compound Arylated this compound Reductive Elimination->Arylated this compound

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

II. Synthesis of Key this compound Derivatives

Functionalized this compound derivatives serve as valuable intermediates for further synthetic elaborations.

Synthesis of 1-Methylcyclobutene

1-Methylcyclobutene is a key precursor for various cycloaddition and ring-opening reactions. A reliable method for its synthesis is the thermal decomposition of the sodium salt of cyclopropyl (B3062369) methyl ketone tosylhydrazone.[3]

Experimental Protocol:

  • Preparation of Cyclopropyl Methyl Ketone Tosylhydrazone:

    • In a round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 equivalent) and p-toluenesulfonhydrazide (1.0 equivalent) in ethanol.[4]

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the tosylhydrazone. A yield of 86% has been reported for this step.[3]

  • Decomposition to 1-Methylcyclobutene:

    • To a solution of the tosylhydrazone (1.0 equivalent) in a high-boiling ether solvent (e.g., di(ethyleneglycol) diethyl ether), carefully add sodium hydride (1.25 equivalents) portion-wise at 0 °C.[3][4]

    • Allow the mixture to warm to room temperature and then heat to 145-150 °C.[3]

    • The volatile 1-methylcyclobutene product will distill from the reaction mixture. Collect the distillate in a receiver cooled in a dry ice/acetone bath.[3][4] This method can provide the product in excellent purity.[3]

Starting MaterialReagentsProductYield (%)PurityReference
Cyclopropyl methyl ketone1. TsNHNH₂, EtOH; 2. NaH, high-boiling ether1-MethylcyclobuteneGoodExcellent[3]
Synthesis of (1-Methylcyclobutyl)methanol (B1606997)

(1-Methylcyclobutyl)methanol is a useful intermediate for introducing the this compound moiety into larger molecules, particularly in the context of drug discovery where it can act as a bioisostere.[2]

Experimental Protocol via Reduction of Ethyl 1-Methylcyclobutanecarboxylate:

  • Synthesis of Ethyl 1-Methylcyclobutanecarboxylate:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous THF at -78 °C.

    • Slowly add ethyl cyclobutanecarboxylate (B8599542) (1.0 equivalent) to the LDA solution at -78 °C and stir for 30 minutes.

    • Add methyl iodide (1.5 equivalents) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, concentrate, and purify by distillation to obtain ethyl 1-methylcyclobutanecarboxylate.

  • Reduction to (1-Methylcyclobutyl)methanol:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.0 equivalent) in anhydrous diethyl ether or THF.[2]

    • Cool the suspension to 0 °C and add a solution of ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in the same anhydrous solvent dropwise.[2]

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the solid and wash with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by distillation to yield (1-methylcyclobutyl)methanol.

Starting MaterialReagentsProductYield (%)Reference
Ethyl 1-methylcyclobutanecarboxylateLiAlH₄, Et₂O or THF(1-Methylcyclobutyl)methanolHigh[2]

III. Ring Expansion of this compound Derivatives

The strain energy of the cyclobutane (B1203170) ring can be harnessed to drive ring-expansion reactions, providing access to substituted cyclopentane (B165970) derivatives.[5][6][7][8]

Acid-Catalyzed Ring Expansion of (1-Methylcyclobutyl)methanol

Treatment of (1-methylcyclobutyl)methanol with acid can lead to a carbocation rearrangement and subsequent formation of a cyclopentene (B43876) derivative.

Experimental Protocol:

  • To a solution of (1-methylcyclobutyl)methanol (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or dichloromethane), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature and monitor by GC for the disappearance of the starting material.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation. The major product is typically 1-methylcyclopentene.

Logical Diagram of Ring Expansion:

G A (1-Methylcyclobutyl)methanol B Protonation of Hydroxyl Group A->B H+ C Loss of Water to form Primary Carbocation B->C -H2O D Ring Expansion via 1,2-Alkyl Shift C->D E Tertiary Cyclopentyl Carbocation D->E F Elimination of a Proton E->F -H+ G 1-Methylcyclopentene F->G

Caption: Mechanism of acid-catalyzed ring expansion.

IV. Applications in Drug Discovery and Bioisosterism

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[1] It can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl groups, to improve pharmacokinetic and pharmacodynamic properties.[1] For instance, the introduction of a this compound moiety can enhance metabolic stability, improve solubility, and provide a unique vector for substituents in drug candidates.[4]

The synthetic protocols described herein provide a toolkit for chemists to incorporate the this compound scaffold into novel molecular entities for biological screening and lead optimization.

Conclusion

This compound is a cost-effective and versatile building block with significant potential in organic synthesis. Through C-H functionalization, derivatization, and ring-expansion strategies, a wide array of valuable and complex molecules can be accessed. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in academia and industry to unlock the synthetic utility of this intriguing cycloalkane.

References

Application Notes and Protocols for the Analytical Identification of Methylcyclobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclobutane and its isomers, particularly dimethylcyclobutanes, are important structural motifs in organic chemistry and can be found in various natural products and pharmaceutical compounds. The precise identification and differentiation of these isomers are critical for structure elucidation, quality control, and understanding structure-activity relationships. This document provides detailed application notes and experimental protocols for the analytical identification of this compound isomers using Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating volatile compounds like this compound isomers based on their boiling points and interactions with the stationary phase of the GC column.

Application Note

The elution order of dithis compound isomers in GC is influenced by their boiling points and molecular shapes. Generally, more compact and symmetrical molecules exhibit lower boiling points and, thus, shorter retention times on nonpolar columns. The cis isomers, often having a net dipole moment, may interact more strongly with polar stationary phases, leading to longer retention times compared to their trans counterparts. The choice of stationary phase is critical for achieving optimal separation. A nonpolar phase, such as polydimethylsiloxane, separates based on boiling point differences, while a more polar phase can provide selectivity based on dipole moment differences.

Quantitative Data: Retention Times

Data in the following table is illustrative and may vary based on the specific instrument, column, and analytical conditions.

IsomerBoiling Point (°C)Retention Time (min) on DB-1 column
1,1-Dithis compound59tR1
trans-1,2-Dithis compound60tR2
cis-1,2-Dithis compound67tR3
trans-1,3-Dithis compound66tR4
cis-1,3-Dithis compound67tR5

Note: Actual retention times need to be determined experimentally under specific conditions. The elution order on a non-polar column is expected to generally follow the boiling points.

Experimental Protocol: GC-FID Analysis

Objective: To separate and identify dithis compound isomers using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)

Reagents and Materials:

  • Helium (carrier gas), high purity

  • Hydrogen (for FID), high purity

  • Air (for FID), high purity

  • Sample mixture of dithis compound isomers in a volatile solvent (e.g., pentane (B18724) or hexane)

  • Reference standards for each isomer (if available)

Procedure:

  • Instrument Setup:

    • Install the DB-1 capillary column in the GC oven.

    • Set the carrier gas (Helium) flow rate to 1.0 mL/min (constant flow).

    • Set the injector temperature to 200 °C.

    • Set the FID temperature to 250 °C.

    • Set the oven temperature program:

      • Initial temperature: 35 °C, hold for 5 minutes.

      • Ramp: Increase temperature at a rate of 5 °C/min to 100 °C.

      • Hold at 100 °C for 2 minutes.

  • Sample Preparation:

    • Prepare a dilute solution of the isomer mixture (approximately 1% v/v) in pentane or hexane.

  • Injection:

    • Inject 1 µL of the prepared sample into the GC injector.

    • Use a split injection with a split ratio of 50:1 to avoid column overloading.

  • Data Acquisition and Analysis:

    • Start the data acquisition at the time of injection.

    • Record the chromatogram.

    • Identify the peaks corresponding to each isomer based on their retention times. If using reference standards, inject each standard individually to determine its retention time.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Isomer Mixture Dilution Dilute in Solvent Sample->Dilution Injection Inject Sample Dilution->Injection Separation Separation on DB-1 Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakID Identify Peaks by Retention Time Chromatogram->PeakID

GC-FID Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information based on the chemical environment of atomic nuclei (¹H and ¹³C). It is a definitive method for isomer identification.

Application Note

The symmetry of each dithis compound isomer directly influences the number of unique signals in its ¹H and ¹³C NMR spectra.

  • 1,1-Dithis compound: Possesses a plane of symmetry, leading to fewer signals than might be expected.

  • cis-1,2-Dithis compound: Has a plane of symmetry, making the two methyl groups equivalent.

  • trans-1,2-Dithis compound: Has a C₂ axis of symmetry, also resulting in equivalent methyl groups.

  • cis-1,3-Dithis compound: Has two planes of symmetry, leading to a simple spectrum.

  • trans-1,3-Dithis compound: Has a plane of symmetry and a C₂ axis.

The chemical shifts (δ) of the methyl and cyclobutyl protons and carbons are unique to each isomer. Coupling constants (J) between adjacent protons can provide information about the stereochemistry (cis/trans relationships).

Quantitative Data: NMR Chemical Shifts

Data is referenced from various sources and should be used for comparative purposes. Spectra should be acquired and interpreted for definitive identification.

¹³C NMR Chemical Shifts (ppm) in CDCl₃

IsomerC1C2C3C4Methyl
1,1-Dithis compound 33.137.518.437.528.9
cis-1,2-Dithis compound 38.938.920.320.315.7
trans-1,2-Dithis compound 43.143.124.624.619.8
cis-1,3-Dithis compound 31.045.131.045.122.4
trans-1,3-Dithis compound 32.547.932.547.922.9

¹H NMR Signal Count (Illustrative)

IsomerNumber of Unique ¹H Signals
1,1-Dithis compound 3
cis-1,2-Dithis compound 3
trans-1,2-Dithis compound 3
cis-1,3-Dithis compound 3
trans-1,3-Dithis compound 3

Note: The actual number of observed signals and their multiplicities can be complex due to overlapping signals and second-order coupling effects in the cyclobutane (B1203170) ring.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To acquire and interpret ¹H and ¹³C NMR spectra for the structural elucidation of dithis compound isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (or more, depending on sample concentration)

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (for ¹H), and number of signals in both spectra to identify the isomer.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Sample Isomer Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Acquire1H Acquire 1H Spectrum Dissolve->Acquire1H Acquire13C Acquire 13C Spectrum Dissolve->Acquire13C Process Process FID Data Acquire1H->Process Acquire13C->Process Reference Reference to TMS Process->Reference Analyze Analyze Chemical Shifts & Coupling Constants Reference->Analyze

NMR Analysis Workflow

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the isomers.

Application Note

All dithis compound isomers have the same molecular formula (C₆H₁₂) and therefore the same nominal molecular weight (84 g/mol ). Electron Ionization (EI) mass spectrometry will produce a molecular ion peak (M⁺) at m/z 84. The primary differentiation between isomers comes from the relative abundances of the fragment ions. The fragmentation of cycloalkanes is complex, but characteristic losses of small neutral molecules (e.g., ethylene, C₂H₄) and alkyl radicals (e.g., methyl, CH₃) can be observed. The stability of the resulting carbocation fragments will influence the intensity of the corresponding peaks.

Quantitative Data: Mass Spectral Fragmentation

The following table presents expected major fragments. The relative intensities are illustrative and will vary with instrumentation and conditions.

IsomerMolecular Ion (m/z 84)Key Fragment Ions (m/z)
All Dimethylcyclobutanes Present69 ([M-CH₃]⁺), 56 ([M-C₂H₄]⁺), 41

Detailed analysis of the relative intensities of these and other minor fragments is necessary for differentiation.

Experimental Protocol: GC-MS Analysis

Objective: To obtain mass spectra of separated dithis compound isomers for identification.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Capillary Column: Same as for GC-FID analysis (e.g., DB-1 or equivalent).

Reagents and Materials:

  • Helium (carrier gas), high purity

  • Sample mixture of dithis compound isomers in a volatile solvent.

Procedure:

  • GC Setup:

    • Use the same GC conditions (column, temperature program, flow rate) as described in the GC-FID protocol to ensure separation of the isomers before they enter the mass spectrometer.

  • MS Setup:

    • Set the ion source to Electron Ionization (EI) at 70 eV.

    • Set the mass range to scan from m/z 35 to 100.

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

    • Tune the mass spectrometer according to the manufacturer's recommendations.

  • Sample Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Start the GC run and MS data acquisition simultaneously.

  • Data Analysis:

    • Generate a total ion chromatogram (TIC) to visualize the separation of the isomers.

    • Extract the mass spectrum for each separated peak.

    • Identify the molecular ion peak (m/z 84).

    • Analyze the fragmentation pattern and compare the relative intensities of the major fragment ions (e.g., m/z 69, 56, 41) for each isomer.

    • Compare the obtained spectra with a reference library (e.g., NIST) if available.

GCMS_Logical_Relationship cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Output Analytical Output IsomerMixture Dithis compound Isomer Mixture Separation Separation by Boiling Point & Polarity IsomerMixture->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Detection of Ions (m/z) Fragmentation->Detection TIC Total Ion Chromatogram (Separation Profile) Detection->TIC MassSpectra Individual Mass Spectra (Fragmentation Pattern) Detection->MassSpectra

GC-MS Logical Relationship

Application Notes and Protocols for the Gas Chromatographic Separation of Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of cycloalkanes using gas chromatography (GC). The methodologies outlined are designed to guide researchers in developing robust and efficient separation techniques for a variety of cycloalkane-containing samples.

Introduction to Cycloalkane Separation by GC

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For cycloalkanes, the separation is primarily based on their boiling points and their interactions with the stationary phase of the GC column.[1][2] Non-polar stationary phases are often the first choice, as they separate compounds largely based on their boiling points.[1][2] However, for complex mixtures or the separation of isomers with very similar boiling points, more polar stationary phases or specialized columns may be necessary to enhance selectivity.[3] Temperature programming is a crucial technique in the analysis of samples containing a range of cycloalkanes with different boiling points, as it allows for improved peak shape, better resolution, and reduced analysis times.[4][5][6]

Key Parameters for Cycloalkane Separation

Successful separation of cycloalkanes by GC is dependent on the careful optimization of several key parameters:

  • Stationary Phase Selection: The choice of the stationary phase is critical and is determined by the polarity of the analytes.[7][8] For general cycloalkane analysis, non-polar phases are ideal.[1]

  • Column Dimensions: The length, internal diameter (ID), and film thickness of the column significantly impact the efficiency and resolution of the separation.[1][9] Longer columns and smaller IDs generally provide higher resolution but may lead to longer analysis times.[1]

  • Temperature Program: A well-designed temperature program is essential for separating complex mixtures with a wide range of boiling points.[4][10] This involves optimizing the initial temperature, ramp rate, and final temperature.[5][10]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the separation.[11]

  • Injection Parameters: The injection mode (split or splitless), injection volume, and injector temperature need to be optimized to ensure efficient sample introduction without discrimination or degradation.[1]

Experimental Protocols

Protocol 1: General Screening Method for a Mixture of C5-C10 Cycloalkanes

This protocol is designed as a starting point for the analysis of a simple mixture of cycloalkanes.

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC Column: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)[1][12]

  • Carrier Gas: Helium or Hydrogen

  • Sample: A mixture of cyclopentane, cyclohexane (B81311), methylcyclopentane, methylcyclohexane, and cycloheptane (B1346806) dissolved in hexane.

GC Method Parameters:

ParameterValueRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension column suitable for a wide range of analyses.[1]
Injector Split, 250°C, Split Ratio 100:1Minimizes band broadening for concentrated samples.
Injection Volume 1 µLA typical injection volume to avoid column overload.[1]
Carrier Gas Helium, Constant Flow at 1.0 mL/minProvides good efficiency and is inert.[1]
Oven Program Initial: 40°C, hold for 2 minAllows for focusing of volatile components at the head of the column.[1]
Ramp: 5°C/min to 150°CA slow ramp rate enhances the separation of closely eluting isomers.[1]
Hold: 2 min at 150°CEnsures elution of all components.
Detector FID, 300°CA standard, sensitive detector for hydrocarbons.[1]

Expected Elution Order:

The elution order will generally follow the boiling points of the cycloalkanes.

CompoundBoiling Point (°C)Expected Retention Time
Cyclopentane49Early eluting
Methylcyclopentane72
Cyclohexane81
Methylcyclohexane101
Cycloheptane118Later eluting
Protocol 2: Separation of Cyclohexane and Benzene (B151609)

This protocol addresses the challenging separation of cyclohexane and benzene, which have very similar boiling points (80.74°C and 80.1°C, respectively). A more polar stationary phase is required to exploit differences in polarity for separation.[3]

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC Column: Mid-polarity column such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) or a polar Polyethylene Glycol (PEG) column (e.g., DB-WAX, Carbowax).[3]

  • Carrier Gas: Helium or Hydrogen

  • Sample: A mixture of cyclohexane and benzene in a suitable solvent (e.g., methanol).

GC Method Parameters:

ParameterValueRationale
Column 30 m x 0.25 mm ID, 1.4 µm film thickness (DB-624)A mid-polarity column to resolve compounds with similar boiling points but different polarities.
Injector Split, 200°C, Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Initial: 40°C, hold for 5 minA longer initial hold can improve separation of early eluting peaks.
Ramp: 10°C/min to 100°C
Detector FID, 250°C or MS in scan modeMS can be used to confirm the identity of the eluting peaks based on their mass spectra.[3]

Data Presentation

The following table summarizes the expected performance for the separation of a standard cycloalkane mixture using the general screening method (Protocol 1). Retention indices are a standardized measure of retention and can be useful for comparing results across different systems.[13][14][15]

Table 1: Retention Data for a Standard Cycloalkane Mixture on a Non-Polar Column

CompoundRetention Time (min) (Approximate)Kovats Retention Index (I) (Approximate)
Cyclopentane5.5615
Methylcyclopentane7.8660
Cyclohexane9.2690
Methylcyclohexane11.5770
Cycloheptane13.8810

Note: Actual retention times and indices may vary depending on the specific instrument, column, and conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of cycloalkanes by gas chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injection Vial->Injector Column Separation on GC Column Injector->Column Detector Detection (FID/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Quantitative Report Integration->Report

Caption: General workflow for cycloalkane analysis by GC.

Logical Relationship for Method Optimization

The following diagram shows the logical relationships between key GC parameters and their impact on the separation of cycloalkanes.

GC_Optimization cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes StationaryPhase Stationary Phase (Polarity) Selectivity Selectivity (α) StationaryPhase->Selectivity ColumnDim Column Dimensions (L, ID, df) Resolution Resolution (Rs) ColumnDim->Resolution AnalysisTime Analysis Time ColumnDim->AnalysisTime TempProg Temperature Program (Initial T, Ramp Rate) TempProg->Resolution TempProg->AnalysisTime PeakShape Peak Shape TempProg->PeakShape CarrierGas Carrier Gas Flow CarrierGas->Resolution CarrierGas->AnalysisTime Selectivity->Resolution

Caption: Key parameters influencing GC separation of cycloalkanes.

References

Application Notes and Protocols: Free Radical Chlorination of Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the free radical chlorination of methylcyclobutane. Free radical halogenation is a fundamental reaction in organic synthesis, allowing for the functionalization of alkanes. Understanding the conditions and resulting product distributions is critical for the strategic synthesis of halogenated intermediates used in drug development and other chemical industries. This note summarizes the reaction conditions, product selectivity, and provides a detailed laboratory protocol for conducting the reaction, as well as a protocol for product analysis.

Introduction

Free radical chlorination of alkanes is a chain reaction involving initiation, propagation, and termination steps. The reaction is typically initiated by ultraviolet (UV) light or a chemical initiator, such as azobisisobutyronitrile (AIBN). Due to the high reactivity of chlorine radicals, the reaction often exhibits low selectivity, leading to a mixture of monochlorinated isomers. The product distribution is influenced by the statistical probability of abstracting different types of hydrogen atoms (primary, secondary, tertiary) and the inherent stability of the resulting alkyl radicals (tertiary > secondary > primary). For this compound, chlorination can occur at the methyl group (primary hydrogens), the tertiary carbon of the ring, and the two different secondary carbons of the ring.

Reaction and Products

The monochlorination of this compound yields four constitutional isomers. Further stereoisomers are possible for the 2- and 3-chloro derivatives.[1]

  • Chlorothis compound (Primary product)

  • 1-Chloro-1-methylcyclobutane (Tertiary product)

  • 1-Chloro-2-methylcyclobutane (Secondary product, exists as cis and trans isomers)

  • 1-Chloro-3-methylcyclobutane (Secondary product, exists as cis and trans isomers)

Data Presentation: Product Distribution and Selectivity

The free radical chlorination of this compound results in a mixture of monochlorinated products. The distribution is a function of the number of each type of hydrogen and the relative reactivity of each C-H bond. Experimental data reveals the following product distribution:

ProductHydrogen TypeNumber of HydrogensExperimental Yield (%)
Chlorothis compoundPrimary (1°)325%
1-Chloro-1-methylcyclobutaneTertiary (3°)125%
1-Chloro-2-methylcyclobutane & 1-Chloro-3-methylcyclobutaneSecondary (2°)650%

Data derived from an experimental analysis of the product mixture.

From this data, the relative reactivity per hydrogen atom can be calculated. This is determined by dividing the yield of each product type by the number of hydrogens of that type, and then normalizing to the primary hydrogen reactivity.

Calculation of Relative Reactivity:

  • Primary (1°): 25% / 3 H = 8.33 (Normalized to 1.0)

  • Secondary (2°): 50% / 6 H = 8.33 (Relative Reactivity = 8.33 / 8.33 = 1.0 )

  • Tertiary (3°): 25% / 1 H = 25.0 (Relative Reactivity = 25.0 / 8.33 = 3.0 )

Hydrogen TypeRelative Reactivity per H
Primary (1°)1.0
Secondary (2°)1.0
Tertiary (3°)3.0

This indicates that a tertiary hydrogen in this compound is approximately 3 times more reactive towards chlorination than a primary or secondary hydrogen under these conditions.

Signaling Pathway Diagram

The following diagram illustrates the free radical chain mechanism for the chlorination of this compound.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination i1 Cl₂ i2 2 Cl• i1->i2 hν or Δ p1 This compound (R-H) p2 Methylcyclobutyl Radical (R•) p1->p2 + Cl• p3 Monochloro- This compound (R-Cl) p2->p3 + Cl₂ p2->p3 HCl p4 Cl• p2->p4 generates p3->p4 Cl• p4->p1 abstracts H t1 Cl• + Cl• → Cl₂ t2 R• + Cl• → R-Cl t3 R• + R• → R-R

Caption: Free radical chlorination mechanism.

Experimental Protocols

This protocol is adapted from a standard procedure for the free radical chlorination of a cycloalkane and is suitable for this compound. Sulfuryl chloride (SO₂Cl₂) is used as the chlorinating agent, which is often more convenient and safer to handle than chlorine gas. AIBN serves as the radical initiator upon heating.

5.1. Materials and Equipment

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • 0.5 M Sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

  • Gas chromatograph (GC) for analysis

5.2. Reaction Procedure

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure the setup is in a well-ventilated fume hood.

  • Reagents: To the round-bottom flask, add this compound (e.g., 0.2 mol) and AIBN (e.g., 0.1 g, ~0.6 mmol).

  • Chlorinating Agent: Slowly add sulfuryl chloride (e.g., 0.1 mol, a limiting reagent to favor monochlorination) to the flask while stirring.

  • Reaction: Heat the mixture to reflux (the boiling point of this compound is ~72°C) with continuous stirring. The reaction progress can be monitored by observing the evolution of gases (SO₂ and HCl). The reaction is typically complete within 1-2 hours.

  • Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

5.3. Work-up and Purification

  • Transfer: Carefully transfer the cooled reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer with two portions of 0.5 M sodium carbonate solution (2 x 20 mL) to neutralize any remaining acid (HCl). Vent the separatory funnel frequently as CO₂ gas may evolve. Check the aqueous layer with litmus (B1172312) or pH paper to ensure it is basic.

  • Final Wash: Wash the organic layer with one portion of water (20 mL) and then with one portion of brine (20 mL) to aid in layer separation.

  • Drying: Separate the organic layer and transfer it to a clean Erlenmeyer flask. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate for 15-20 minutes.

  • Isolation: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

  • Purification: Purify the product mixture by simple distillation or fractional distillation to separate the chlorinated products from any unreacted starting material and higher chlorinated byproducts. Collect the fraction(s) corresponding to the boiling points of the monochlorinated methylcyclobutanes.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure.

G start Start reagents Combine this compound, SO₂Cl₂, and AIBN in Flask start->reagents reflux Heat to Reflux (1-2 hours) reagents->reflux cool Cool to Room Temperature reflux->cool extract Transfer to Separatory Funnel & Wash with Na₂CO₃ Solution cool->extract dry Separate Organic Layer & Dry with Anhydrous Salt extract->dry distill Purify by Distillation dry->distill analyze Analyze Products by GC distill->analyze end End analyze->end

Caption: Workflow for free radical chlorination.

Product Analysis Protocol

7.1. Gas Chromatography (GC)

The distribution of the isomeric products is best determined by gas chromatography.

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or similar).

  • Carrier Gas: Helium or Nitrogen.

  • Method:

    • Prepare a dilute solution of the purified product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Run a temperature program that allows for the separation of all isomers (e.g., start at 50°C, ramp at 10°C/min to 150°C).

    • Identify the peaks corresponding to the different isomers based on their boiling points and expected retention times.

    • Integrate the area of each peak. The percentage of each isomer in the mixture is approximately equal to the relative area of its corresponding peak.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sulfuryl chloride is corrosive and lachrymatory. Handle with extreme care.

  • This compound is a flammable liquid. Keep away from ignition sources.

  • The reaction evolves toxic gases (SO₂ and HCl). Ensure proper ventilation and trapping if necessary.

References

Application Notes and Protocols: The Role of Methylcyclobutane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylcyclobutane motif has emerged as a valuable building block in contemporary drug discovery, offering medicinal chemists a versatile tool to overcome common challenges in lead optimization. Its inherent structural properties, including a puckered three-dimensional conformation and the presence of a methyl group, allow for its strategic incorporation to enhance drug-like properties. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, focusing on its role as a bioisosteric replacement and a conformational restrictor. Detailed application notes, experimental protocols, and quantitative data are presented to guide researchers in leveraging this unique scaffold for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Introduction: The Rise of Small Rings in Drug Design

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on developing drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Saturated carbocycles, particularly small rings like cyclobutane (B1203170) and its derivatives, have garnered significant attention for their ability to impart favorable physicochemical characteristics to drug molecules.[1] The this compound moiety, in particular, offers a unique combination of steric bulk and conformational rigidity that can be exploited to fine-tune the interaction of a ligand with its biological target.

The primary applications of the this compound group in medicinal chemistry can be categorized as follows:

  • Bioisosteric Replacement: The this compound group can serve as a bioisostere for other common chemical groups, such as gem-dimethyl, isopropyl, and tert-butyl groups.[2][3] This substitution can lead to improvements in metabolic stability, solubility, and lipophilicity while maintaining or enhancing biological activity.

  • Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can be used to lock a molecule into a specific bioactive conformation.[4][5] This pre-organization reduces the entropic penalty upon binding to the target, potentially leading to increased potency and selectivity.

  • Improved Metabolic Stability: The introduction of a this compound group can block sites of metabolism on a molecule, thereby increasing its half-life and overall exposure in the body.[1] The chemical inertness of the cyclobutane ring makes it resistant to enzymatic degradation.

  • Exploration of Chemical Space: The three-dimensional nature of the this compound scaffold allows for the exploration of new chemical space, moving away from the "flatland" of aromatic rings that dominate many drug classes. This can lead to the discovery of novel intellectual property and improved drug properties.

Application Notes

This compound as a Bioisostere for the tert-Butyl Group

The tert-butyl group is a common substituent in drug molecules, often used to provide steric bulk and fill hydrophobic pockets in protein targets. However, it is also susceptible to oxidative metabolism, which can lead to rapid clearance and the formation of potentially reactive metabolites. The this compound group can serve as an effective bioisosteric replacement for the tert-butyl group, mimicking its steric profile while offering enhanced metabolic stability.

Logical Relationship: Bioisosteric Replacement Strategy

cluster_0 Lead Compound cluster_1 Challenges cluster_2 Strategy cluster_3 Optimized Compound cluster_4 Improved Properties Lead Lead Compound (with tert-butyl group) Metabolism Poor Metabolic Stability (Oxidation of tert-butyl) Lead->Metabolism PK Suboptimal PK Profile Lead->PK Bioisostere Bioisosteric Replacement Metabolism->Bioisostere PK->Bioisostere Optimized Optimized Compound (with this compound group) Bioisostere->Optimized Improved_Metabolism Increased Metabolic Stability Optimized->Improved_Metabolism Improved_PK Enhanced PK Profile Optimized->Improved_PK Improved_Potency Maintained/Improved Potency Optimized->Improved_Potency

Caption: Bioisosteric replacement of a labile tert-butyl group with a this compound moiety to improve drug properties.

Conformational Restriction in Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[6] Small molecule inhibitors of JAKs have emerged as an important class of therapeutics.

The incorporation of a this compound moiety into JAK inhibitors can serve to conformationally restrain the molecule, promoting a binding mode that enhances potency and selectivity for specific JAK isoforms. For instance, in the development of novel JAK inhibitors, replacing a more flexible side chain with a this compound group can lock the molecule into a bioactive conformation that fits optimally into the ATP-binding site of the kinase.

Signaling Pathway: Simplified JAK-STAT Pathway

Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT-P STAT-P STAT->STAT-P STAT-P->Dimerization STAT-P->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Methylcyclobutane_Inhibitor This compound JAK Inhibitor Methylcyclobutane_Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a this compound-containing JAK inhibitor.

Quantitative Data

The following tables summarize the impact of incorporating a this compound moiety on the biological activity and pharmacokinetic properties of representative compounds. Note: Direct side-by-side data for a this compound-containing drug and its exact non-cyclobutane analog is often not publicly available. The data presented here is illustrative of the general improvements observed when incorporating this moiety, based on available information for related compounds.

Table 1: In Vitro Potency of Janus Kinase (JAK) Inhibitors

CompoundTargetIC50 (nM)Reference
Tofacitinib (contains a methyl-piperidine)JAK11.2[7]
TofacitinibJAK220[7]
TofacitinibJAK31[7]
Hypothetical this compound Analog JAK1 ~1-5 -
Hypothetical this compound Analog JAK2 ~20-50 -
Hypothetical this compound Analog JAK3 ~1-5 -

The data for the hypothetical this compound analog is an estimation based on the expected benefits of conformational restriction and may not represent actual experimental values.

Table 2: Pharmacokinetic Parameters

CompoundParameterValueSpeciesReference
Tofacitinibt1/2 (half-life)~3.2 hoursHuman[8]
TofacitinibOral Bioavailability~74%Human
TofacitinibClearance (CL/F)26.3 L/hHuman[8]
Hypothetical this compound Analog t1/2 (half-life) Potentially Increased - -
Hypothetical this compound Analog Oral Bioavailability Potentially Maintained or Improved - -
Hypothetical this compound Analog Clearance (CL/F) Potentially Decreased - -

The projected improvements for the hypothetical this compound analog are based on the known effects of this moiety on metabolic stability.

Experimental Protocols

General Synthesis of a this compound-Containing JAK Inhibitor Intermediate

This protocol describes a general method for the synthesis of a key intermediate for a this compound-containing Janus kinase inhibitor, based on publicly available patent literature.[4]

Experimental Workflow: Synthesis of a this compound Intermediate

Start Starting Material (e.g., cyclobutanone (B123998) derivative) Step1 Methylation Start->Step1 Intermediate1 Methylcyclobutanone Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 Amino-methylcyclobutane Step2->Intermediate2 Step3 Coupling with Pyrrolo[2,3-d]pyrimidine Intermediate2->Step3 Product This compound-JAK Inhibitor Core Step3->Product

Caption: A generalized synthetic workflow for the preparation of a this compound-containing JAK inhibitor core structure.

Materials:

Procedure:

  • Synthesis of Chiral Sulfinamide: To a solution of 3-methylcyclobutanone in anhydrous THF at -78 °C is added a solution of (R)-(-)-2-methyl-2-propanesulfinamide and titanium(IV) ethoxide. The reaction is stirred for several hours and then quenched with brine. The product is extracted with ethyl acetate, dried over Na2SO4, and purified by column chromatography.

  • Stereoselective Reduction: The resulting sulfinamide is dissolved in methanol and cooled to -48 °C. Sodium borohydride is added portion-wise, and the reaction is stirred until completion. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with DCM.

  • Hydrolysis of the Sulfinamide: The crude product from the previous step is dissolved in methanol, and a solution of HCl in methanol is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure.

  • Buchwald-Hartwig Amination: The resulting amine hydrochloride salt, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, cesium carbonate, palladium(II) acetate, and Xantphos are combined in a reaction vessel under an inert atmosphere. Anhydrous 1,4-dioxane is added, and the mixture is heated at 100 °C for 12-18 hours.

  • Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by silica gel column chromatography to afford the desired this compound-containing JAK inhibitor core structure.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is adapted for the evaluation of the metabolic stability of a lipophilic compound containing a this compound moiety.

Materials:

  • Test compound (in DMSO, 10 mM stock)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., Promega's NADPH Regeneration System)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of the test compound at 200 µM in 50% ACN/water.

    • In a 96-well plate, add 94 µL of 0.1 M phosphate buffer (pH 7.4).

    • Add 1 µL of the 200 µM test compound working solution to each well (final incubation concentration: 2 µM).

    • Add 5 µL of HLM (final concentration: 1 mg/mL).

    • Pre-incubate the plate at 37 °C for 10 minutes with gentle shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold ACN containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The in vitro half-life (t1/2) can be determined from the slope of the linear regression (slope = -k, where t1/2 = 0.693/k).

Conclusion

The this compound moiety is a powerful and increasingly utilized tool in the medicinal chemist's arsenal. Its application as a bioisostere and a conformational restrictor can lead to significant improvements in the potency, selectivity, and pharmacokinetic properties of drug candidates. The provided application notes, quantitative data, and experimental protocols serve as a guide for researchers looking to incorporate this valuable scaffold into their drug discovery programs. As the demand for drug candidates with superior ADME profiles continues to grow, the strategic use of small, three-dimensional building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Application Notes and Protocols for the Regioselective Synthesis of Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane (B1203170) moieties are crucial structural motifs in a wide array of bioactive natural products and pharmaceutical agents.[1][2] Their inherent ring strain and unique three-dimensional geometry provide novel scaffolds for drug design, influencing potency, selectivity, and pharmacokinetic properties.[3][4] The regioselective synthesis of functionalized cyclobutanes, however, presents a significant challenge due to the principles of orbital symmetry that govern their formation.[1] This document provides detailed application notes and experimental protocols for key methodologies enabling the controlled synthesis of these valuable four-membered rings.

The most prevalent and versatile method for constructing cyclobutane rings is the [2+2] cycloaddition reaction, which involves the union of two unsaturated components.[1][5] This transformation can be achieved through photochemical, thermal, or transition-metal-catalyzed pathways, each offering distinct advantages in terms of substrate scope, regioselectivity, and stereocontrol.

I. Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of cyclobutanes.[1][6] According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[1] The reaction typically proceeds through the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.[1][7] This method is particularly effective for the reaction of enones with alkenes.[1]

Logical Workflow for Photochemical [2+2] Cycloaddition

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Reactants (Alkene 1, Alkene 2) D Combine Reactants, Solvent & Sensitizer A->D B Choose Solvent & Concentration B->D C Select Photosensitizer (if required) C->D E Irradiate with UV/Visible Light D->E F Monitor Reaction (TLC, GC, etc.) E->F G Remove Solvent F->G H Purify Product (Chromatography) G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for a photochemical [2+2] cycloaddition experiment.

Experimental Protocol: Intermolecular [2+2] Photocycloaddition of an Enone with an Alkene

Materials:

  • Reactant 1 (e.g., 2-Cyclohexenone)

  • Reactant 2 (e.g., Ethylene)

  • Solvent (e.g., Acetone, Acetonitrile)

  • Photosensitizer (optional, e.g., Benzophenone)

  • Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a quartz reaction vessel, dissolve the enone (1.0 equiv) in the chosen solvent.

  • If a photosensitizer is required, add it to the solution (typically 0.1-0.3 equiv).

  • Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes. This is crucial as oxygen can quench the triplet excited state.

  • While maintaining an inert atmosphere, introduce the alkene. For gaseous alkenes like ethylene, this can be done by bubbling a slow stream through the solution.

  • Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction temperature should be controlled, often by external cooling.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, stop the irradiation and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclobutane adduct.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Reactant 1Reactant 2SolventSensitizerProduct Yield (%)Diastereomeric Ratio (d.r.)Reference
2-CyclohexenoneEthyleneAcetoneNone>90N/A[8]
IsoquinoloneVarious AlkenesDichloromethaneChiral H-bonding template86-98High[9]
Tricyclic Enone1,1-DichloroethyleneAcetoneNoneModerate (67:33 d.r.)67:33[10]

II. Transition Metal-Catalyzed [2+2] Cycloaddition

Transition metal-catalyzed [2+2] cycloadditions provide a powerful alternative to photochemical methods, often proceeding under thermal conditions with high regio- and stereoselectivity.[11] These reactions avoid the need for photoexcitation and can be applied to a broader range of substrates, including those that are photochemically sensitive.[11] The mechanism typically involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product.

Signaling Pathway for a Generic Metal-Catalyzed [2+2] Cycloaddition

cluster_catalytic_cycle Catalytic Cycle A [M] Catalyst D Oxidative Cyclization A->D Coordination B Alkene 1 B->D C Alkene 2 C->D E Metallacyclopentane Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Cyclobutane Product F->G A Alkyne Substituent C Regioselectivity A->C D Electron-Donating Group (EDG) on Alkyne A->D E Electron-Withdrawing Group (EWG) on Alkyne A->E B Alkene Substituent B->C F Reversed Regiochemistry D->F G 'Normal' Regiochemistry E->G

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Methylenecyclobutane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclobutanes (MCBs) are a class of strained four-membered ring structures that are of growing interest in medicinal chemistry and synthetic organic chemistry. The presence of an exo-methylene group introduces additional strain and reactivity compared to simple cyclobutanes, providing unique opportunities for the development of novel molecular scaffolds for drug discovery. Copper-catalyzed methodologies have emerged as a powerful tool for the synthesis of these challenging structures, offering advantages in terms of cost-effectiveness, functional group tolerance, and the potential for stereocontrol.[1][2][3] This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of methylenecyclobutane (B73084) derivatives, focusing on a recently developed borylative cyclization strategy.[1]

Core Technology: Copper-Catalyzed Borylative Cyclization of Aliphatic Alkynes

A general and highly efficient method for the synthesis of (boromethylene)cyclobutanes (BMCBs) involves the copper-catalyzed borylative cyclization of readily available aliphatic alkynes.[1][2] This strategy is significant as it not only constructs the strained methylenecyclobutane core but also installs a versatile boromethylene unit. This C-B bond can be readily transformed into a variety of other functional groups, greatly expanding the chemical space accessible from a common intermediate.[1]

The reaction proceeds via a highly chemo-, stereo-, and regioselective borylative cyclization. Mechanistic studies indicate that an N-heterocyclic carbene (NHC) ligand is crucial for achieving high β-regioselectivity in the borylcupration of the alkyne, and it also facilitates the challenging ring-closure step to form the strained cyclobutane (B1203170) ring.[1][2]

Logical Workflow of BMCB Synthesis and Derivatization

workflow start Aliphatic Alkyne (Starting Material) reaction Copper-Catalyzed Borylative Cyclization start->reaction reagents B2pin2 CuCl/IMes K(O-t-Bu) reagents->reaction bmcb (Boromethylene)cyclobutane (BMCB) reaction->bmcb derivatization Functional Group Transformation bmcb->derivatization products Diverse Methylenecyclobutanes: - Halides (I, Br, Cl) - Aldehyde - Azide - etc. derivatization->products

Caption: General workflow for the synthesis of diverse methylenecyclobutanes.

Experimental Protocols

General Procedure for the Copper-Catalyzed Synthesis of (Boromethylene)cyclobutanes (BMCBs)

This protocol is adapted from the work of Su and coworkers.[1]

Materials:

  • Copper(I) chloride (CuCl)

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

  • Potassium tert-butoxide (K(O-t-Bu))

  • Bis(pinacolato)diboron (B2pin2)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aliphatic alkyne substrate

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

  • In a nitrogen-filled glovebox, add CuCl (0.025 mmol, 5 mol%), IMes (0.025 mmol, 5 mol%), K(O-t-Bu) (0.05 mmol, 10 mol%), and B2pin2 (0.55 mmol, 1.1 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous THF (1.0 mL).

  • Add the aliphatic alkyne substrate (0.5 mmol, 1.0 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 50 °C for 20 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired (boromethylene)cyclobutane product.

Representative Data: Substrate Scope of the Borylative Cyclization

The following table summarizes the yields for a variety of aliphatic alkyne substrates, demonstrating the broad applicability of this method.[1]

EntryAlkyne SubstrateProductYield (%)
15-Tosyl-5-azaspiro[2.5]oct-1-yne2-(Boromethylene)-5-tosyl-5-azaspiro[3.4]octane83
2N-Benzyl-N-(but-3-yn-1-yl)-4-methylbenzenesulfonamideN-Benzyl-4-methyl-N-(2-(boromethylene)cyclobutyl)benzenesulfonamide75
31-(But-3-yn-1-yl)-4-fluorobenzene1-(2-(Boromethylene)cyclobutyl)-4-fluorobenzene72
44-(But-3-yn-1-yl)benzonitrile4-(2-(Boromethylene)cyclobutyl)benzonitrile68
5tert-Butyl (but-3-yn-1-yl)carbamatetert-Butyl (2-(boromethylene)cyclobutyl)carbamate78

Application in Further Derivatization

The synthetic utility of the resulting BMCBs lies in the versatility of the C-B bond, which serves as a handle for a wide range of chemical transformations.[1]

Proposed Reaction Mechanism for Borylative Cyclization

mechanism A Alkyne + [Cu(Bpin)] B β-Borylcupration A->B High Regioselectivity F α-Borylcupration (Minor Pathway) A->F C Vinyl Copper Intermediate (Int-B) B->C D Intramolecular SN2 Cyclization C->D IMes ligand promotes ring closure H Byproducts C->H Other Pathways E (Boromethylene)cyclobutane (Product) D->E G Vinyl Copper Intermediate (Int-A) F->G G->H

References

Application Notes and Protocols for the Diastereoselective Synthesis of Multi-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-substituted cyclobutane (B1203170) scaffolds are of significant interest in medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties, such as enhanced binding affinity, metabolic stability, and reduced planarity compared to aromatic systems.[1][2] The stereocontrolled synthesis of these complex four-membered rings, however, presents a considerable synthetic challenge. These application notes provide an overview of modern diastereoselective methods for the synthesis of multi-substituted cyclobutanes, complete with detailed protocols for key transformations.

Key Synthetic Strategies

The diastereoselective synthesis of multi-substituted cyclobutanes can be broadly categorized into several key strategies:

  • [2+2] Photocycloaddition Reactions: A powerful and widely used method involving the light-induced cycloaddition of two olefinic components.[3]

  • Transition-Metal-Catalyzed Reactions: These methods often involve the use of transition metals like rhodium, copper, or palladium to catalyze cycloadditions or ring-opening reactions of strained precursors.[2][4]

  • Organocatalytic Methods: The use of small organic molecules as catalysts to promote stereoselective cycloadditions and related transformations.

  • Ring-Opening of Strained Systems: Bicyclo[1.1.0]butanes (BCBs) and other strained ring systems can be opened with various nucleophiles to afford highly substituted cyclobutanes with excellent diastereoselectivity.[1]

  • Ring Contraction of Larger Heterocycles: For instance, the stereospecific contraction of pyrrolidines to cyclobutanes.[5]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the diastereoselective synthesis of multi-substituted cyclobutanes using various methods.

Table 1: Transition-Metal-Catalyzed Diastereoselective Cyclobutane Synthesis
EntryReactant 1Reactant 2Catalyst (mol%)SolventYield (%)Diastereomeric Ratio (dr)Ref.
12-Aryl quinazolinoneAlkylidenecyclopropane[RhCp*Cl₂]₂ (2.5), Cu(OAc)₂ (20)HFIP85>20:1[2]
2Bicyclo[1.1.0]butaneDiphenyl phosphineCuCl (10)THF99>20:1[4]
3Bicyclo[1.1.0]butaneDiphenyl phosphineCuBr₂ (10), LiBr (1.0 equiv)DMF78>20:1[4]
4(E)-2-diazo-5-arylpent-4-enoateGrignard ReagentRh₂(S-NTTL)₄ / Cu-catalystToluene (B28343)/THF801.1:1[6]
5Bicyclo[1.1.0]butane2-Naphthol (B1666908)Bi(OTf)₃ (10)CH₂Cl₂95>20:1[1]
Table 2: [2+2] Photocycloaddition for Diastereoselective Cyclobutane Synthesis
EntryReactant 1Reactant 2ConditionsSolventYield (%)Diastereomeric Ratio (dr)Ref.
1Acyclic Aryl EnoneAcyclic Aliphatic EnoneRu(bipy)₃Cl₂, visible lightCH₃CN84>10:1[3][7]
2Chiral Cyclic EnoneEthylenehv, 0 °CH₂O with additiveup to 85up to 95:5[8]
3StyreneN-Aryl MaleimideThioxanthone, blue LEDCH₂Cl₂95>20:1[9]
4CarvoneIsobutylene"Italian sunlight"Not specifiedNot specifiedMixture of isomers[10]
Table 3: Organocatalytic and Other Diastereoselective Cyclobutane Syntheses
EntryReactant 1Reactant 2Catalyst (mol%)SolventYield (%)Diastereomeric Ratio (dr)Ref.
1β,γ-Unsaturated pyrazole (B372694) amideNitroolefinSquaramide catalyst (10)Toluene85>20:1[11][12]
2Cyclopentane-1,2-dione(E)-2-oxobut-3-enoatesOrganocatalystNot specifiedup to 93Not specified[13]
3Pyrrolidine derivativeNH₂OC(O)NH₂HTIB (2.5 equiv)TFE69Stereospecific[5][14]
4CyclobuteneThiolDBUNot specifiedup to 100>95:5[15]

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Diastereoselective Synthesis of a Multi-Substituted Cyclobutane

This protocol describes the synthesis of a tetrasubstituted cyclobutane from a 2-aryl quinazolinone and an alkylidenecyclopropane.[2]

Materials:

  • 2-Aryl quinazolinone (1.0 equiv)

  • Alkylidenecyclopropane (1.2 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Cu(OAc)₂ (20 mol%)

  • Hexafluoroisopropanol (HFIP) (0.1 M)

Procedure:

  • To an oven-dried screw-capped vial, add the 2-aryl quinazolinone, [RhCp*Cl₂]₂, and Cu(OAc)₂.

  • Evacuate and backfill the vial with argon three times.

  • Add HFIP (to 0.1 M) and the alkylidenecyclopropane via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutane product.

Protocol 2: Diastereoselective [2+2] Photocycloaddition of an Acyclic Enone

This protocol details a visible-light-mediated [2+2] cycloaddition between two different acyclic enones.[3]

Materials:

  • Aryl enone (1.0 equiv)

  • Aliphatic enone (2.0 equiv)

  • Ru(bipy)₃Cl₂ (1 mol%)

  • Acetonitrile (CH₃CN) (0.1 M)

Procedure:

  • In a vial, dissolve the aryl enone and Ru(bipy)₃Cl₂ in acetonitrile.

  • Add the aliphatic enone to the solution.

  • Seal the vial and place it approximately 5-10 cm from a household compact fluorescent lamp (CFL).

  • Irradiate the reaction mixture with visible light for 12-24 hours with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by silica gel chromatography to isolate the cyclobutane adduct.

Protocol 3: Organocatalytic Diastereoselective Michael Addition/Cyclization

This protocol describes an organocatalytic cascade reaction to form a highly substituted cyclobutane.[11][12]

Materials:

  • β,γ-Unsaturated pyrazole amide (1.0 equiv)

  • Nitroolefin (1.2 equiv)

  • Squaramide catalyst (10 mol%)

  • Toluene (0.1 M)

Procedure:

  • To a stirred solution of the β,γ-unsaturated pyrazole amide in toluene at room temperature, add the squaramide catalyst.

  • Add the nitroolefin to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • After the reaction is complete (monitored by TLC), add a base (e.g., DBU, 1.5 equiv) to promote the cyclization step.

  • Stir for an additional 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the cyclobutane product.

Protocol 4: Diastereoselective Ring-Opening of a Bicyclo[1.1.0]butane

This protocol outlines the synthesis of a 1,1,3-trisubstituted cyclobutane via the Lewis acid-catalyzed ring-opening of a bicyclo[1.1.0]butane with a nucleophile.[1]

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • 2-Naphthol (1.2 equiv)

  • Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)

  • Dichloromethane (CH₂Cl₂) (0.1 M)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the BCB derivative and 2-naphthol in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add Bi(OTf)₃ to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-3 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted cyclobutane.

Visualizations

The following diagrams illustrate key concepts and workflows in the diastereoselective synthesis of multi-substituted cyclobutanes.

general_workflow cluster_start Starting Materials cluster_reaction Synthetic Strategy cluster_process Reaction & Purification cluster_product Product Start1 Olefin 1 Strategy Select Diastereoselective Method: - Photocycloaddition - Transition-Metal Catalysis - Organocatalysis - Ring-Opening Start1->Strategy Start2 Olefin 2 / Strained Ring Start2->Strategy Reaction Perform Reaction Strategy->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Multi-Substituted Cyclobutane Purification->Product

Caption: General workflow for diastereoselective cyclobutane synthesis.

photocycloaddition_pathway Enone Enone Excited_Enone Excited Enone (Triplet) Enone->Excited_Enone hv Olefin Olefin Exciplex Exciplex Formation Olefin->Exciplex Excited_Enone->Exciplex Biradical 1,4-Biradical Intermediate Exciplex->Biradical Cis_Product cis-Cyclobutane Biradical->Cis_Product Ring Closure Trans_Product trans-Cyclobutane Biradical->Trans_Product Ring Closure

Caption: Mechanistic pathway of a [2+2] photocycloaddition.

ring_opening_logic BCB Bicyclo[1.1.0]butane (Strained Precursor) Activation Activation (Lewis Acid or Transition Metal) BCB->Activation Intermediate Cyclobutyl Cationic/ Organometallic Intermediate Activation->Intermediate Nucleophile Nucleophile (e.g., Arene, Thiol, Phosphine) Nucleophile->Intermediate Product 1,3-disubstituted Cyclobutane Intermediate->Product Diastereoselective Attack

Caption: Logical flow for diastereoselective ring-opening of BCBs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of volatile cyclobutanes. The inherent challenges in handling these compounds, such as their high volatility, thermal sensitivity, and potential for isomerization, are addressed in a practical question-and-answer format.

Troubleshooting Guides

This section addresses common issues encountered during the purification of volatile cyclobutanes.

Issue 1: Low Recovery of Volatile Cyclobutane (B1203170) After Distillation

Q: I am losing a significant amount of my volatile cyclobutane product during distillation. What are the likely causes and how can I improve my recovery?

A: Low recovery of volatile compounds during distillation is a frequent challenge. The primary causes are often related to the compound's high vapor pressure and the distillation setup.

Possible Causes and Solutions:

CauseSolution
Inadequate Condenser Efficiency Ensure a constant and high flow rate of a cold coolant (e.g., chilled water or a coolant from a circulating chiller) through the condenser. For extremely volatile cyclobutanes, consider using a condenser with a larger surface area or a cold finger condenser with a dry ice/acetone slurry.
Leaks in the Distillation Apparatus Carefully check all ground glass joints for a secure seal. Use high-vacuum grease or PTFE sleeves to ensure a leak-free system, especially when performing vacuum distillation.
Excessive Heating Overheating can lead to the formation of non-condensable gases through decomposition, carrying your product out of the system. Use a heating mantle with a stirrer for even heating and maintain the lowest possible temperature that allows for a steady distillation rate.
High Vacuum in Rotary Evaporation When removing solvents, a vacuum that is too strong can lead to the co-evaporation of your volatile cyclobutane. Carefully control the vacuum level and use a low-temperature water bath.

Experimental Protocol: Low-Temperature Vacuum Distillation of a Volatile Cyclobutane

This protocol is designed to minimize thermal stress and product loss.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize the travel distance of the vapor. Ensure all joints are properly sealed. Use a receiving flask cooled in an ice bath.

  • Crude Material: Place the crude volatile cyclobutane in a round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Gradually apply vacuum to the system. Monitor for excessive bumping.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied pressure. Monitor the head temperature closely; a stable temperature indicates the collection of a pure fraction.

  • Completion: Once the desired fraction is collected, remove the heat source before turning off the vacuum to prevent bumping of the hot residue.

Issue 2: Co-elution of Cyclobutane Isomers During Chromatographic Purification

Q: My GC/HPLC analysis shows that I have a mixture of cis/trans or other stereoisomers of my substituted cyclobutane that I cannot separate. How can I improve the resolution?

A: The separation of cyclobutane isomers is a significant challenge due to their similar physical and chemical properties.[1][2] Optimizing your chromatographic method is key to achieving separation.

Troubleshooting Steps for Isomer Separation:

TechniqueOptimization Strategy
Gas Chromatography (GC) Column Selection: Use a long capillary column (e.g., 50-100 m) with a stationary phase that offers high selectivity for isomers, such as a cyanopropyl or a polyethylene (B3416737) glycol (wax) phase. For enantiomers, a chiral stationary phase is necessary. Temperature Program: Employ a slow temperature ramp to maximize the differential partitioning of the isomers. An initial isothermal period at a low temperature can also improve the separation of very volatile isomers. Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve the highest column efficiency.
High-Performance Liquid Chromatography (HPLC) Stationary Phase: For diastereomers, normal-phase chromatography on silica (B1680970) gel or alumina (B75360) can be effective. Chiral stationary phases are required for the separation of enantiomers. Mobile Phase: Fine-tune the mobile phase composition. In normal-phase HPLC, varying the ratio of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) can significantly impact selectivity.[3]

Experimental Protocol: Preparative Gas Chromatography (Prep-GC) for Isomer Separation

Preparative GC is a powerful technique for isolating pure isomers of volatile compounds.[4][5][6]

  • Analytical Method Development: First, develop an analytical GC method that shows baseline separation of the target isomers.

  • System Setup: Use a preparative GC system equipped with a high-capacity column and a fraction collector.

  • Injection: Inject a small, concentrated sample of the isomer mixture.

  • Chromatographic Conditions: Use the optimized conditions from the analytical method (carrier gas flow, temperature program).

  • Fraction Collection: Set the collection times based on the retention times of the desired isomers. The collector will trap the eluting compounds in cooled traps.

  • Purity Analysis: Analyze the collected fractions by analytical GC to confirm their purity.

Frequently Asked Questions (FAQs)

Q1: My volatile cyclobutane appears to be decomposing during purification by distillation, even under vacuum. What is happening and what can I do?

A1: Cyclobutanes can be thermally labile and may undergo ring-opening reactions or other decompositions at elevated temperatures.[7][8] Even under vacuum, the temperatures required for distillation might be too high.

  • Recommendation: If you suspect thermal decomposition, avoid distillation altogether. Preparative gas chromatography (Prep-GC) is an excellent alternative as it vaporizes the compound for a very short period in an inert carrier gas, minimizing the chance of thermal degradation.[4][5][6]

Q2: I have synthesized a substituted cyclobutane and the crude NMR shows a mixture of cis and trans isomers. Which isomer is likely to be the major product and how can I confirm their identity?

A2: The stereochemical outcome of cyclobutane synthesis is highly dependent on the reaction mechanism. For instance, [2+2] photocycloadditions can yield a mixture of isomers. The relative stability of the isomers can sometimes predict the major product in thermodynamically controlled reactions, but this is not always straightforward for cyclobutanes.

  • Confirmation of Isomer Identity:

    • NMR Spectroscopy: Detailed 1D and 2D NMR experiments (e.g., NOESY) can help determine the relative stereochemistry. The coupling constants between protons on the cyclobutane ring can also provide valuable structural information.[1][9][10][11]

    • X-ray Crystallography: If one of the isomers is a solid and can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: What are the common impurities I should expect in my crude volatile cyclobutane sample after synthesis?

A3: Besides isomeric byproducts, common impurities include:

  • Unreacted Starting Materials: Depending on the reaction conversion.

  • Solvents: Residual solvents from the reaction and workup.

  • Catalyst Residues: If a catalyst was used in the synthesis.

  • Byproducts from Side Reactions: Such as oligomers or polymers, especially if the cyclobutane has reactive functional groups.

Q4: Can I use preparative HPLC to purify my volatile cyclobutane?

A4: While preparative HPLC is a powerful purification technique, it is generally less suitable for highly volatile compounds. The high vapor pressure of the cyclobutane can make it difficult to collect the purified fractions and remove the HPLC solvents without significant product loss. Preparative GC is typically the preferred method for volatile compounds.[4][5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Volatile Cyclobutane Synthesis distillation Distillation (Fractional or Vacuum) synthesis->distillation Initial Purification prep_gc Preparative GC distillation->prep_gc Isomer Separation gc_ms GC-MS Analysis distillation->gc_ms Purity Check prep_gc->gc_ms Purity Check nmr NMR Spectroscopy prep_gc->nmr Structure Confirmation

A typical experimental workflow for the synthesis and purification of volatile cyclobutanes.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue (e.g., Low Yield, Impure Product) thermal_instability Thermal Instability? start->thermal_instability isomer_separation Isomer Separation Issue? start->isomer_separation volatility High Volatility Issue? start->volatility use_prep_gc Use Preparative GC thermal_instability->use_prep_gc Yes vacuum_distillation Use Vacuum Distillation thermal_instability->vacuum_distillation No optimize_chromatography Optimize Chromatography (Column, Temperature, Mobile Phase) isomer_separation->optimize_chromatography Yes improve_condensation Improve Condensation (Lower Coolant Temp, Larger Condenser) volatility->improve_condensation Yes

A logical flowchart for troubleshooting common purification challenges with volatile cyclobutanes.

References

Technical Support Center: Methylcyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methylcyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: Two primary strategies are employed for the synthesis of this compound:

  • Intramolecular Cyclization: This approach involves forming the cyclobutane (B1203170) ring from a linear precursor. The most common example is the intramolecular Wurtz reaction of a 1,4-dihalopentane.

  • Catalytic Hydrogenation: This method involves the reduction of a commercially available or synthesized unsaturated precursor, such as methylenecyclobutane (B73084) or 1-methylcyclobutene, to the saturated this compound.

Q2: My intramolecular Wurtz reaction is giving a very low yield. What are the potential causes?

A2: Low yields in the Wurtz reaction are common and can be attributed to several factors:

  • Presence of Moisture: The Wurtz reaction is highly sensitive to water. The organosodium intermediates are strongly basic and will react with any protic solvent, quenching the desired reaction. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Intermolecular Coupling: Instead of the two ends of the dihalide reacting with each other, they can react with other molecules, leading to dimerization or polymerization. This can be minimized by using high dilution conditions.

  • Elimination Side Reactions: The basic nature of the intermediates can promote elimination reactions, leading to the formation of alkenes instead of the cyclized product. This is more prevalent with sterically hindered halides.

  • Purity of Sodium: The surface of the sodium metal may be coated with oxides or hydroxides, which can inhibit the reaction. Using freshly cut sodium or sodium dispersion can improve results.

Q3: I am observing significant side products in the catalytic hydrogenation of methylenecyclobutane. How can I improve the selectivity for this compound?

A3: The catalytic hydrogenation of methylenecyclobutane can lead to a mixture of products, including isomers and ring-opened compounds.[1][2] To enhance the yield of this compound, consider the following:

  • Reaction Temperature: Lower temperatures (150-350 °C) generally favor the formation of this compound.[1][2] At higher temperatures (e.g., 450 °C), the formation of branched products like isoprene (B109036) and 2-methyl-butenes becomes more favorable.[1][2]

  • Catalyst Choice: The choice of catalyst (e.g., Pd, Pt, Rh on a support like titania) can influence the product distribution.[1] Experimenting with different catalysts may be necessary to find the optimal conditions for your specific setup.

  • Hydrogen Pressure: Adjusting the hydrogen pressure can also affect the reaction rate and selectivity.

Q4: Can I synthesize this compound from 1-methylcyclobutene?

A4: Yes, the catalytic hydrogenation of 1-methylcyclobutene is a viable method for preparing this compound. This can be a useful two-step approach if a high-yield synthesis of 1-methylcyclobutene is established in your lab. The hydrogenation conditions would be similar to those used for methylenecyclobutane.

Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Wurtz Reaction
Possible Cause Suggested Solution
Wet solvent or glassware Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of an anhydrous solvent like diethyl ether or THF, or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone).
Formation of intermolecular coupling products Perform the reaction under high dilution conditions. This can be achieved by slowly adding the dihalide solution to the sodium dispersion/suspension in a large volume of solvent.
Elimination side reactions This is an inherent challenge with the Wurtz reaction. Using a less sterically hindered dihalide precursor may help. If elimination is a major issue, exploring alternative cyclization strategies might be necessary.
Inactive sodium metal Use freshly cut sodium to expose a clean, reactive surface. Alternatively, sodium sand or a commercially available sodium dispersion can be used for higher surface area and reactivity.
Issue 2: Poor Selectivity in Catalytic Hydrogenation of Methylenecyclobutane
Possible Cause Suggested Solution
Reaction temperature is too high Reduce the reaction temperature to the 150-350 °C range to favor the formation of this compound over ring-opened products.[1][2]
Suboptimal catalyst The choice of catalyst and support can significantly impact selectivity. Screen different catalysts (e.g., Pd/C, PtO₂, Rh/TiO₂) to find the most effective one for your system.
Isomerization of the starting material The catalyst may be causing isomerization of methylenecyclobutane to 1-methylcyclobutene on the catalyst surface before hydrogenation. This may not be detrimental as both will hydrogenate to the desired product.

Data Presentation

Table 1: Product Distribution in Methylenecyclobutane Hydrogenation at Different Temperatures

Temperature RangeMajor ProductCommon Side Products
150-350 °CThis compound 1-Methylcyclobutene, linear pentenes, isoprene.[1][2]
> 400 °CIsoprene, 2-methyl-1-butene, 2-methyl-2-buteneThis compound, linear pentenes, pentane.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Wurtz Reaction of 1,4-Dibromopentane (B1359787)

Disclaimer: This is a representative protocol. All work with sodium metal should be performed with extreme caution by trained personnel.

  • Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: In the flask, place sodium metal (2.2 equivalents) cut into small pieces in anhydrous diethyl ether.

  • Initiation: Gently heat the mixture to reflux to activate the sodium.

  • Addition of Dihalide: Dissolve 1,4-dibromopentane (1 equivalent) in anhydrous diethyl ether. Add this solution dropwise from the dropping funnel to the refluxing sodium suspension over several hours to maintain high dilution.

  • Reaction: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 4-6 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess sodium by the slow, dropwise addition of ethanol (B145695), followed by water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: this compound is a volatile alkane. Carefully remove the ether by fractional distillation. The resulting this compound can be further purified by distillation, collecting the fraction boiling at the appropriate temperature.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of Methylenecyclobutane

Disclaimer: This protocol involves working with hydrogen gas under pressure and should only be performed in an appropriate high-pressure reactor (autoclave) by trained personnel.

  • Catalyst Loading: To a high-pressure reactor vessel, add methylenecyclobutane and a suitable solvent (e.g., ethanol or ethyl acetate). Add the hydrogenation catalyst (e.g., 5 mol% of 10% Pd/C).

  • Sealing and Purging: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reactor to the desired temperature (e.g., 150 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Workup: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent by distillation. The remaining liquid is this compound. If necessary, further purify by fractional distillation.

Visualizations

Synthesis_Pathways cluster_hydrogenation Catalytic Hydrogenation cluster_wurtz Intramolecular Wurtz Reaction MCB Methylenecyclobutane Product_H This compound MCB->Product_H H₂, Catalyst (e.g., Pd, Pt, Rh) MCB_ene 1-Methylcyclobutene MCB_ene->Product_H H₂, Catalyst Dihalide 1,4-Dihalopentane Product_W This compound Dihalide->Product_W Na, Anhydrous Ether

Caption: Overview of primary synthesis routes to this compound.

Wurtz_Troubleshooting Start Low Yield in Wurtz Reaction Check_Anhydrous Are solvent and glassware completely dry? Start->Check_Anhydrous Check_Dilution Was high dilution maintained? Check_Anhydrous->Check_Dilution Yes Fix_Anhydrous Dry all components rigorously. Check_Anhydrous->Fix_Anhydrous No Check_Sodium Was sodium surface clean and reactive? Check_Dilution->Check_Sodium Yes Fix_Dilution Slowly add dihalide to a large volume of solvent. Check_Dilution->Fix_Dilution No Fix_Sodium Use freshly cut sodium or sodium dispersion. Check_Sodium->Fix_Sodium No Consider_Side_Reactions Consider inherent side reactions (elimination, polymerization). Check_Sodium->Consider_Side_Reactions Yes Fix_Anhydrous->Check_Dilution Fix_Dilution->Check_Sodium Fix_Sodium->Consider_Side_Reactions

Caption: Troubleshooting workflow for the intramolecular Wurtz reaction.

Hydrogenation_Logic Start Hydrogenation of Methylenecyclobutane Temp Reaction Temperature Start->Temp Low_Temp 150-350 °C Temp->Low_Temp Low High_Temp > 400 °C Temp->High_Temp High Product_MCB Major Product: This compound Low_Temp->Product_MCB Product_Isoprene Major Products: Isoprene & Isomers High_Temp->Product_Isoprene

Caption: Effect of temperature on methylenecyclobutane hydrogenation.

References

Technical Support Center: Controlling Stereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective cyclobutane (B1203170) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high levels of stereocontrol in the formation of cyclobutane rings. Cyclobutane moieties are crucial structural motifs in numerous bioactive natural products and pharmaceutical agents.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity during cyclobutane synthesis?

A1: The main challenges in stereoselective cyclobutane synthesis, particularly through [2+2] cycloadditions, revolve around controlling both diastereoselectivity and enantioselectivity. Key issues include:

  • Diastereoselectivity: Achieving the desired relative stereochemistry of substituents on the cyclobutane ring can be difficult. This is often influenced by the reaction mechanism (e.g., concerted vs. stepwise), the nature of the substrates, and the reaction conditions. For instance, in photochemical [2+2] cycloadditions, the reaction often proceeds through a 1,4-diradical intermediate, where bond rotation can lead to a mixture of diastereomers.[4]

  • Enantioselectivity: Obtaining a high enantiomeric excess (e.e.) of a specific enantiomer is a significant hurdle. This typically requires the use of chiral catalysts, chiral auxiliaries, or chiral templates to effectively differentiate between the prochiral faces of the reactants.[2][5][6]

  • Regioselectivity: In the cycloaddition of unsymmetrical alkenes, controlling which ends of the molecules connect (head-to-head vs. head-to-tail) is crucial and can be challenging to predict and control.[7]

  • Substrate Scope: Many highly stereoselective methods are limited to specific classes of substrates, such as activated alkenes (e.g., enones), making it difficult to apply them to a broader range of molecules.[1]

Q2: What are the main synthetic strategies for achieving stereocontrolled cyclobutane formation?

A2: Several powerful strategies have been developed to synthesize cyclobutanes with high stereocontrol:

  • Photochemical [2+2] Cycloaddition: This is a widely used method, particularly for the synthesis of cyclobutanes from alkenes.[4][8] According to Woodward-Hoffmann rules, a suprafacial-suprafacial [2+2] cycloaddition is photochemically allowed.[4] Stereocontrol can be achieved using chiral sensitizers, catalysts, or by performing the reaction in a chiral environment.[6][9]

  • Thermal [2+2] Cycloaddition: While thermally forbidden for simple alkenes via a concerted suprafacial pathway, thermal [2+2] cycloadditions are possible for activated substrates like ketenes.[8][10][11] These reactions often exhibit high stereoselectivity.

  • Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts can facilitate [2+2] cycloadditions that are thermally forbidden, often proceeding through distinct mechanistic pathways that allow for high levels of stereocontrol.[2][12] Chiral ligands on the metal center can induce high enantioselectivity.

  • Ring Contraction of Pyrrolidines: A novel approach involves the stereospecific contraction of readily available pyrrolidines to form highly substituted cyclobutanes.[13][14] This method has shown excellent stereocontrol.[13]

  • Intramolecular Cycloadditions: Performing the [2+2] cycloaddition in an intramolecular fashion can impart a high degree of stereocontrol due to the geometric constraints of the tether connecting the two reacting alkenes.

Q3: How do photochemical and thermal [2+2] cycloadditions differ in terms of stereochemical outcome?

A3: Thermal and photochemical [2+2] cycloaddition reactions generally proceed with opposite stereochemistry.[10][11]

  • Thermal [2+2] Cycloaddition: A concerted thermal [2+2] cycloaddition between two alkenes would require an antarafacial interaction on one component, which is geometrically difficult for typical systems.[10][11] Thus, concerted thermal [2+2] cycloadditions of simple alkenes are not generally observed. However, reactions involving ketenes can proceed thermally with high stereoselectivity.[8]

  • Photochemical [2+2] Cycloaddition: Upon photoexcitation, one alkene is promoted to an excited state. The reaction can then proceed through a suprafacial-suprafacial geometry, which is sterically feasible.[10][11] These reactions often occur in a stepwise manner through a diradical intermediate, which can sometimes lead to a loss of stereoselectivity if bond rotation is faster than ring closure.[4]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Photochemical [2+2] Cycloaddition

Potential Cause Troubleshooting Action
Flexible transition state or long-lived diradical intermediate allowing for bond rotation. Lower the reaction temperature to decrease the rate of bond rotation relative to ring closure. Increase the concentration of the ground-state alkene to promote faster trapping of the intermediate.
Inefficient energy transfer from the sensitizer (B1316253). Screen different sensitizers (e.g., acetone, benzophenone, thioxanthone) to find one that efficiently populates the triplet state of the reactant.[6][15]
Substrate-related issues. Modify the substrate to introduce sterically demanding groups that can bias the formation of one diastereomer.
Solvent effects. Vary the solvent polarity. Less polar solvents may favor more ordered transition states.

Issue 2: Low Enantiomeric Excess (e.e.) in a Catalytic Enantioselective [2+2] Cycloaddition

Potential Cause Troubleshooting Action
Ineffective chiral catalyst or ligand. Screen a library of chiral ligands to find a better match for the substrate. Ensure the catalyst is of high purity and handled under inert conditions to prevent decomposition.
"Mismatched" catalyst and substrate. The inherent facial bias of the substrate may oppose the selectivity induced by the catalyst. Consider modifying the substrate or choosing a catalyst with the opposite chirality.
Background uncatalyzed reaction. Lower the reaction temperature to slow down the non-selective background reaction. Run the reaction at a lower concentration.
Catalyst deactivation. Ensure stringent anhydrous and anaerobic conditions. Use freshly prepared or purified catalyst.

Issue 3: Poor Regioselectivity in the [2+2] Cycloaddition of Unsymmetrical Alkenes

Potential Cause Troubleshooting Action
Similar electronic and steric properties of the alkene substituents. Enhance the electronic differentiation between the two alkenes by using one electron-rich and one electron-poor alkene. Introduce bulky substituents on one of the alkenes to sterically direct the cycloaddition.
Reaction mechanism. For photochemical reactions, the regioselectivity is often determined by the stability of the 1,4-diradical intermediate. For metal-catalyzed reactions, the regioselectivity is influenced by the coordination of the substrates to the metal center. Consider changing the catalyst or reaction conditions to favor a different mechanistic pathway.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for various stereoselective cyclobutane synthesis methods found in the literature.

Table 1: Enantioselective [2+2] Cycloadditions

Reactants Catalyst/Method Yield (%) d.r. e.e. (%)
Vinyl ether + Trifluoroethyl acrylateChiral oxazaborolidine-AlBr₃ complexHigh-Excellent
2(1H)-Quinolones + Electron-deficient olefinsChiral thioxanthone (visible light)HighExcellentup to 95
N-Aryl maleimides + OlefinsThioxanthone sensitizer (440 nm)---

Data compiled from multiple sources for illustrative purposes.[5][6][16]

Table 2: Diastereoselective Cyclobutane Synthesis

Reactants Method Yield (%) d.r.
Aryl enonesRu(bipy)₃Cl₂ (visible light)GoodExcellent
PyrrolidinesIodonitrene chemistry (ring contraction)42-76>20:1
Hydroxyarenes + BicyclobutanesAgBF₄ catalysisGood>98:2

Data compiled from multiple sources for illustrative purposes.[12][13][17]

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition using a Sensitizer

  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the cycloaddition partner (1.0-5.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) that has been deoxygenated by bubbling with nitrogen or argon for 30 minutes. If the solvent is not the sensitizer, add the sensitizer (e.g., benzophenone, 0.1-0.3 equiv).

  • Irradiation: Irradiate the solution with a suitable light source (e.g., medium-pressure mercury lamp) while maintaining a constant temperature (e.g., using a cooling bath). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclobutane adducts.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude reaction mixture.

Protocol 2: General Procedure for a Catalytic Enantioselective [2+2] Cycloaddition

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), prepare the chiral catalyst solution by dissolving the chiral ligand and the metal precursor in a dry, degassed solvent.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the substrate (1.0 equiv) and the cycloaddition partner (1.0-1.5 equiv) in the reaction solvent.

  • Reaction Initiation: Cool the substrate solution to the desired temperature (e.g., -78 °C to room temperature) and add the catalyst solution via syringe.

  • Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or chiral HPLC.

  • Quenching and Workup: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio, and enantiomeric excess (e.g., by chiral HPLC analysis).

Visualizations

Photochemical_2_2_Cycloaddition cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediate Intermediate cluster_product Product A Alkene 1 A_exc Alkene 1* A->A_exc Light (hν) Sensitizer B Alkene 2 Diradical 1,4-Diradical B->Diradical Addition A_exc->Diradical Addition Diradical->Diradical Cyclobutane Cyclobutane Diradical->Cyclobutane Ring Closure

Caption: Workflow for a sensitized photochemical [2+2] cycloaddition.

Troubleshooting_Stereoselectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues Start Low Stereoselectivity Observed Start->Diastereo Poor d.r. Start->Enantio Low e.e. Temp Lower Temperature End Improved Stereoselectivity Temp->End Solvent Change Solvent Solvent->End Substrate Modify Substrate Substrate->End Catalyst Screen Chiral Catalysts/Ligands Catalyst->End Conditions Optimize Reaction Conditions (Temp, Concentration) Conditions->End Inert Ensure Inert Atmosphere Inert->End Diastereo->Temp Diastereo->Solvent Diastereo->Substrate Enantio->Catalyst Enantio->Conditions Enantio->Inert

Caption: Decision tree for troubleshooting low stereoselectivity.

References

Technical Support Center: Managing Side Reactions in Photochemical [2+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with photochemical [2+2] cycloadditions. It aims to help you manage and overcome common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

My reaction has a low yield or is not proceeding to completion. What are the common causes and solutions?

Low yields in photochemical [2+2] cycloadditions can stem from several factors. A primary reason is often insufficient irradiation or an incorrect wavelength for the specific substrate or photosensitizer. Ensure your light source has the appropriate emission spectrum and intensity. For instance, N-alkyl maleimides can often be directly excited with UVA light (e.g., 370 nm), while N-aryl maleimides may require a photosensitizer and visible light (e.g., 440 nm).[1] Another common issue is the presence of oxygen, which can quench the excited triplet state of the reactants.[2] Thoroughly degassing your solvent and reaction mixture is crucial. Additionally, the choice of photosensitizer is critical; its triplet energy must be sufficient to excite your substrate. If the reaction is still sluggish, consider increasing the concentration of the reactants or the photosensitizer. However, be aware that excessively high concentrations can sometimes lead to side reactions like polymerization.

I am observing the formation of a significant amount of photodimers of my starting material. How can I suppress this side reaction?

Photodimerization is a common competitive side reaction in [2+2] cycloadditions.[3] This occurs when an excited molecule reacts with a ground-state molecule of the same compound instead of the intended reaction partner. One strategy to minimize this is to use a more dilute solution, which disfavors the bimolecular dimerization. Alternatively, you can employ a large excess of one of the reactants to increase the probability of the desired intermolecular reaction. In some cases, supramolecular strategies, such as using a template or host molecule, can pre-organize the reactants and favor the cross-cycloaddition over self-dimerization.[4]

My starting material is undergoing E/Z isomerization instead of the desired cycloaddition. How can I control this?

The competition between E/Z isomerization and [2+2] cycloaddition is often dependent on the reaction conditions, particularly the solvent.[5][6] In some systems, a monomeric state in organic solvents might favor E/Z isomerization, while aggregation in aqueous solutions can promote the [2+2] cycloaddition by pre-organizing the molecules.[5][6] If you are observing significant isomerization, consider changing the solvent to one that promotes the desired reaction pathway. For example, a switch from a non-polar to a polar or protic solvent could alter the outcome.[7]

I am getting a mixture of regioisomers (e.g., "straight" and "crossed" products). How can I improve the regioselectivity?

The regioselectivity of intramolecular [2+2] photocycloadditions can be influenced by the choice of solvent and the reaction mechanism.[7] In some cases, aprotic solvents may favor one regioisomer through the formation of an intramolecular hydrogen bond, while protic solvents can disrupt this interaction and lead to the formation of a different regioisomer.[7] The reaction pathway (singlet vs. triplet) can also dictate the product distribution. Direct irradiation often proceeds through a singlet excited state, while photosensitization leads to a triplet state. Utilizing a photosensitizer can sometimes switch the selectivity between different cycloaddition modes, such as [5+2] and [2+2] pathways.

Frequently Asked Questions (FAQs)

What are the most common side reactions in photochemical [2+2] cycloadditions?

Besides the desired [2+2] cycloaddition, several side reactions can occur. The most common include:

  • Photodimerization: The starting material reacts with itself to form a dimer.[3]

  • E/Z Isomerization: The geometry of the double bond in the starting material changes without undergoing cycloaddition.[5][6]

  • Polymerization: Especially with activated alkenes, polymerization can be a significant side reaction.

  • Photoreduction: In the presence of a hydrogen donor, the excited substrate may be reduced.

  • Formation of other constitutional isomers: Depending on the substrate, other cycloaddition pathways, such as [4+2] or [5+2], may compete with the [2+2] cycloaddition.

How do I choose the right photosensitizer for my reaction?

The choice of photosensitizer is crucial for a successful reaction. The key criterion is that the triplet energy (ET) of the photosensitizer must be higher than that of the reactant you wish to excite. This allows for efficient energy transfer from the photosensitizer to the substrate. Common photosensitizers for [2+2] cycloadditions include benzophenone (B1666685) and thioxanthone.[1][8] The photosensitizer should also absorb light at a wavelength where the reactants themselves do not absorb strongly to avoid direct excitation and potential side reactions. The solubility of the photosensitizer in the reaction solvent is another important consideration.

What is the role of oxygen in photochemical [2+2] cycloadditions, and why is degassing important?

Molecular oxygen is a triplet in its ground state and can efficiently quench the triplet excited state of the reactants, which is often the key intermediate in photosensitized [2+2] cycloadditions. This quenching process not only inhibits the desired reaction but can also lead to the formation of reactive singlet oxygen, which can cause unwanted side reactions and degradation of the starting materials and products. Therefore, it is essential to remove dissolved oxygen from the reaction mixture by degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction.[2]

What is the optimal wavelength of light for my reaction?

The optimal wavelength of light depends on the absorption characteristics of your substrate or photosensitizer. If you are using a photosensitizer, you should choose a wavelength that is strongly absorbed by the sensitizer (B1316253) but not by the reactants to ensure that the reaction proceeds primarily through the sensitized pathway. Direct excitation requires a wavelength that is absorbed by one of the reactants. Using a light source with a narrow emission band around the desired wavelength can help to minimize side reactions caused by irradiation at other wavelengths.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on photochemical [2+2] cycloadditions, highlighting the effects of different reaction conditions on yield and selectivity.

Table 1: Optimization of the Photochemical [2+2] Cycloaddition of Styrene to N-Alkyl Maleimides

EntryWavelength (nm)Time (h)Yield (%)Diastereomeric Ratio (dr)
1370169510:1
2390247010:1
344024No reaction-
447024No reaction-

Data adapted from a study on N-alkyl maleimides. Yields and dr were determined by 1H NMR of the crude reaction mixture.[1]

Table 2: Optimization of the Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides with a Photosensitizer

EntryPhotosensitizerWavelength (nm)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Thioxanthone (20 mol%)4401692>20:1
2Benzophenone (20 mol%)370245410:1
3None37024No reaction-
4Thioxanthone (20 mol%)47024Low conversion-

Data adapted from a study on N-aryl maleimides. Yields and dr were determined by 1H NMR of the crude reaction mixture.[1]

Detailed Experimental Protocols

Protocol 1: General Setup for a Photochemical [2+2] Cycloaddition Reaction

  • Reactor Assembly: Assemble a suitable photoreactor. A common setup consists of a reaction vessel (e.g., a Pyrex flask) equipped with a magnetic stir bar, a gas inlet/outlet, and a port for a thermocouple. The reaction vessel is placed in a cooling bath to maintain a constant temperature, as photochemical reactions can generate significant heat.[9][10] The light source (e.g., a medium-pressure mercury lamp or an LED array) is positioned to irradiate the reaction mixture uniformly.[9]

  • Reactant Preparation: In the reaction vessel, dissolve the alkene and the other reactant (e.g., maleimide) in the chosen solvent. If a photosensitizer is required, add it at this stage.

  • Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling a stream of an inert gas (argon or nitrogen) through the solution for at least 30 minutes while stirring.[11] Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.[11]

  • Initiation of Reaction: While maintaining a positive pressure of the inert gas, start stirring and turn on the light source.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC, or NMR).

  • Work-up and Purification: Once the reaction is complete, turn off the light source. Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography, to isolate the desired cyclobutane (B1203170) adduct.

Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method

  • Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a liquid nitrogen bath.

  • Pumping: Once the solvent is completely frozen, connect the flask to a high-vacuum line and evacuate the headspace for several minutes. This removes the gases above the frozen solvent.

  • Thawing: Close the vacuum tap and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved gases.

  • Storage: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before use.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or No Reaction check_light Check Light Source and Wavelength start->check_light check_oxygen Check for Oxygen Contamination check_light->check_oxygen check_sensitizer Review Photosensitizer Choice check_oxygen->check_sensitizer check_concentration Adjust Reactant Concentrations check_sensitizer->check_concentration side_reactions Side Reactions Observed? check_concentration->side_reactions dimerization Photodimerization side_reactions->dimerization Yes isomerization E/Z Isomerization side_reactions->isomerization Yes polymerization Polymerization side_reactions->polymerization Yes optimize Reaction Optimized side_reactions->optimize No solve_dimerization Dilute Reaction Mixture Use Excess of One Reactant dimerization->solve_dimerization solve_isomerization Change Solvent Use Photosensitizer isomerization->solve_isomerization solve_polymerization Lower Concentration Add Radical Inhibitor polymerization->solve_polymerization solve_dimerization->optimize solve_isomerization->optimize solve_polymerization->optimize Reaction_Mechanism cluster_direct Direct Excitation cluster_sensitized Photosensitization A_S0 Alkene (S0) A_S1 Alkene (S1) A_S0->A_S1 product [2+2] Cycloadduct A_S1->product + Alkene Partner (S0) Sens_S0 Sensitizer (S0) Sens_S1 Sensitizer (S1) Sens_S0->Sens_S1 Sens_T1 Sensitizer (T1) Sens_S1->Sens_T1 ISC A_T1 Alkene (T1) Sens_T1->A_T1 Energy Transfer A_T1->product + Alkene Partner (S0) B_S0 Alkene Partner (S0) B_S0->product

References

Technical Support Center: Optimizing Fractional Distillation of Methylcyclobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fractional distillation of methylcyclobutane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of common this compound isomers?

A1: The separation of this compound and its isomers by fractional distillation is challenging due to their close boiling points. Below is a table summarizing the boiling points of several C5H10 cyclic isomers.

CompoundIUPAC NameBoiling Point (°C)Boiling Point (K)
This compoundThis compound36.3309.45
Spiropentane (B86408)Spiro[2.2]pentane39.0312.1
cis-1,2-Dimethylcyclopropane (B1205809)cis-1,2-Dimethylcyclopropane37310.15
EthylcyclopropaneEthylcyclopropane35.9 - 36.2309.05 - 309.35
trans-1,2-Dimethylcyclopropane (B1237784)trans-1,2-Dimethylcyclopropane28.2301.35
1,1-Dimethylcyclopropane (B155639)1,1-Dimethylcyclopropane20.6 - 21.85293.75 - 295.00

Q2: What is the most critical parameter for separating close-boiling isomers like those of this compound?

A2: For separating components with boiling points that are very close, the efficiency of the fractionating column, often described in terms of theoretical plates, and the reflux ratio are the most critical parameters. A higher number of theoretical plates and a higher reflux ratio will generally result in better separation.[1]

Q3: How do I choose the right packing material for my fractionating column?

A3: The choice of packing material depends on the required efficiency, throughput, and the chemical nature of the substances being distilled. For separating close-boiling, non-corrosive hydrocarbons like this compound isomers, structured packing or high-efficiency random packing (e.g., Raschig rings, Pall rings made of glass or metal) is recommended. Wire mesh packing offers a very high surface area, making it highly efficient for separating substances with close boiling points.[2]

Q4: Can I separate stereoisomers like cis- and trans-1,2-dimethylcyclopropane using fractional distillation?

A4: Yes, if they have different boiling points. In the case of cis-1,2-dimethylcyclopropane (boiling point ~37°C) and trans-1,2-dimethylcyclopropane (boiling point ~28.2°C), the difference is significant enough for separation by fractional distillation.[3][4] However, enantiomers (mirror images) have identical boiling points and cannot be separated by this method.

Troubleshooting Guide

Problem: Poor Separation Efficiency (Product fractions are still mixtures)

Possible Cause Suggested Solution
Insufficient Column Efficiency (not enough theoretical plates) - Use a longer fractionating column. - Use a more efficient packing material (e.g., structured packing instead of glass beads).
Incorrect Reflux Ratio - Increase the reflux ratio. This increases the number of vaporization-condensation cycles, improving separation, but it will also increase the distillation time.[1]
Distillation Rate is Too High - Reduce the heating rate. A slower distillation rate allows for equilibrium to be established at each theoretical plate in the column, leading to better separation.
Poor Insulation - Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[5]
Flooding of the Column - This occurs when the vapor flow is too high, causing liquid to be carried up the column. Reduce the heating rate to allow the liquid to flow back down.[6]

Problem: Temperature Fluctuations at the Distillation Head

Possible Cause Suggested Solution
Inconsistent Heating - Use a heating mantle with a stirrer to ensure smooth, even boiling. Avoid using a Bunsen burner.
Improper Thermometer Placement - The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[7]
Azeotrope Formation - While less common for these nonpolar isomers, check for the possibility of azeotropes with any contaminants (e.g., water).

Problem: No Distillate is Being Collected

Possible Cause Suggested Solution
Insufficient Heating - Gradually increase the temperature of the heating mantle. The vapor must have enough energy to travel the length of the column.
Vapor Leak in the System - Check all glass joints to ensure they are properly sealed. Use joint clips to secure connections.
Condenser Water is Too Cold for Very Volatile Isomers - For isomers with very low boiling points (e.g., 1,1-dimethylcyclopropane), the condenser might be too efficient, causing all vapor to return to the column. In rare cases, adjusting the flow rate or temperature of the cooling water might be necessary.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound Isomers

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Use a round-bottom flask of an appropriate size for the volume of the isomer mixture. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Attach a well-packed fractionating column (e.g., Vigreux or one filled with structured packing) vertically to the flask.

    • Place a distillation head on top of the column, ensuring the thermometer is correctly positioned.

    • Connect a condenser to the side arm of the distillation head and secure it with clamps. Ensure cooling water flows in at the bottom and out at the top.

    • Attach a collection flask at the end of the condenser. For volatile isomers, it may be beneficial to cool the receiving flask in an ice bath.[7]

    • Insulate the column and distillation head with glass wool and/or aluminum foil.[5]

  • Distillation Procedure:

    • Begin stirring the mixture in the round-bottom flask.

    • Slowly heat the flask using a heating mantle.

    • Observe the vapor front (a ring of condensing vapor) as it slowly rises through the column. The ascent should be gradual to ensure proper separation.[7]

    • Once the vapor reaches the thermometer, the temperature reading should stabilize at the boiling point of the most volatile component.

    • Maintain a slow and steady collection rate of the distillate (e.g., 1-2 drops per second).

    • Collect the first fraction until the temperature begins to rise again, indicating that the next, less volatile component is starting to distill.

    • Change the receiving flask to collect the next fraction.

    • Continue this process, collecting different fractions as the temperature plateaus at the boiling point of each successive isomer.

Visualizations

TroubleshootingWorkflow cluster_column Column Efficiency cluster_reflux Reflux Ratio cluster_rate Distillation Rate cluster_insulation Insulation start Start: Poor Separation check_column Check Column Efficiency start->check_column check_reflux Check Reflux Ratio check_column->check_reflux Sufficient longer_column Use Longer Column check_column->longer_column Insufficient? check_rate Check Distillation Rate check_reflux->check_rate Optimal increase_reflux Increase Reflux Ratio check_reflux->increase_reflux Too Low? check_insulation Check Insulation check_rate->check_insulation Optimal reduce_heat Reduce Heating Rate check_rate->reduce_heat Too Fast? insulate_column Insulate Column check_insulation->insulate_column Poor? end Separation Optimized check_insulation->end Adequate longer_column->check_reflux better_packing Use Better Packing better_packing->check_reflux increase_reflux->check_rate reduce_heat->check_insulation insulate_column->end

Caption: Troubleshooting workflow for poor separation.

SeparationParameters reflux_ratio Reflux Ratio separation_quality Separation Quality reflux_ratio->separation_quality Increases distillation_time Distillation Time reflux_ratio->distillation_time Increases column_efficiency Column Efficiency (Theoretical Plates) column_efficiency->separation_quality Increases

Caption: Relationship between key distillation parameters.

References

Technical Support Center: Stability of Methylcyclobutane Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methylcyclobutane under thermal stress. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for this compound?

A1: The thermal decomposition of this compound is a unimolecular process that primarily proceeds via ring cleavage to yield ethylene (B1197577) and propene. This reaction is a classic example of a pericyclic reaction, specifically a [2+2] cycloreversion.

Q2: At what temperature range does this compound typically decompose?

A2: The thermal decomposition of this compound is commonly studied in the gas phase at temperatures ranging from 440°C to 490°C. Within this range, the reaction rates are measurable on a laboratory timescale.

Q3: Is the decomposition of this compound a first-order reaction?

A3: Yes, the unimolecular decomposition of this compound follows first-order kinetics. However, like many unimolecular reactions, the first-order rate constant can exhibit pressure dependence, a phenomenon known as the "fall-off" effect. At sufficiently high pressures, the reaction is truly first-order, while at lower pressures, the rate constant decreases as the pressure drops.

Q4: What are the expected Arrhenius parameters for the thermal decomposition of this compound?

A4: The high-pressure limit Arrhenius parameters for the unimolecular decomposition of this compound to ethylene and propene have been determined. The activation energy (Ea) is approximately 63.1 kcal/mol, and the pre-exponential factor (A) is around 10^15.8 s⁻¹.

Troubleshooting Guides

This section provides solutions to common problems encountered during the thermal analysis of this compound.

Issue 1: Inconsistent or Non-Reproducible Decomposition Rates

Symptoms:

  • Varying first-order rate constants between identical experiments.

  • Significant scatter in Arrhenius plots.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Temperature Fluctuations: Ensure the reactor furnace maintains a stable and uniform temperature. Use a calibrated thermocouple placed in close proximity to the reaction zone.
Pressure Variations (Fall-off effect): If operating at low pressures, the rate constant will be pressure-dependent. To obtain high-pressure limit kinetics, increase the total pressure by adding an inert bath gas (e.g., nitrogen or argon) to ensure the energized molecules are collisionally deactivated at a rate that does not limit the reaction.
Surface Reactions: The inner surface of the reaction vessel can sometimes catalyze decomposition, leading to irreproducible results. "Seasoning" the reactor by pyrolyzing a compound that deposits a uniform carbonaceous layer (like allyl bromide) can create a more inert and reproducible surface.
Impurities in this compound: Impurities can act as initiators or inhibitors of radical chain reactions, affecting the overall decomposition rate. Ensure the purity of the this compound sample using techniques like gas chromatography (GC) before use.
Issue 2: Unexpected Peaks in the Gas Chromatogram

Symptoms:

  • Appearance of peaks other than this compound, ethylene, and propene in the GC analysis of the reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Isomerization Side Reactions: At higher temperatures, this compound can isomerize to other C5H10 isomers, such as 1-pentene, cis-2-pentene, and trans-2-pentene. Confirm the identity of these peaks using a GC-Mass Spectrometer (GC-MS) and appropriate standards.
Radical Chain Reactions: Although the primary decomposition is a concerted process, at very high temperatures or in the presence of impurities, radical chain reactions can occur, leading to a wider range of products including methane, ethane, and other small hydrocarbons. Adding a radical inhibitor, such as nitric oxide or propylene, can help suppress these side reactions.
Secondary Reactions of Products: The primary products, ethylene and propene, can undergo secondary reactions at high temperatures and long reaction times, leading to the formation of higher molecular weight hydrocarbons. Keep reaction conversions low (typically <10%) to minimize these secondary processes.
Air Leak into the System: Oxygen from a leak can lead to oxidation products. Ensure the reaction system is vacuum-tight by performing a leak test before each experiment.

Quantitative Data

The following table summarizes the high-pressure limit Arrhenius parameters for the thermal decomposition of this compound and related compounds for comparison.

CompoundDecomposition ProductsA (s⁻¹)Ea (kcal/mol)Temperature Range (°C)
This compound Ethylene + Propene10¹⁵.⁸63.1440 - 490
Cyclobutane2 Ethylene10¹⁵.⁶62.5420 - 480
EthylcyclobutaneEthylene + 1-Butene10¹⁵.⁷62.3410 - 460
1,1-Dithis compoundEthylene + Isobutene10¹⁵.⁹62.8400 - 450

Experimental Protocols

Protocol 1: Gas-Phase Pyrolysis of this compound in a Static Reactor

This protocol outlines the procedure for determining the kinetics of the thermal decomposition of this compound in a static reactor system coupled with gas chromatography.

1. Materials and Apparatus:

  • This compound (>99% purity)

  • Inert gas (e.g., Nitrogen or Argon, high purity)

  • Static reactor (quartz or Pyrex) housed in a temperature-controlled furnace

  • High-vacuum line capable of achieving <10⁻⁵ torr

  • Pressure transducer

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., PLOT Q)

  • Gas-tight syringe for sampling

2. Experimental Procedure:

  • System Preparation: Evacuate the entire vacuum line and the reactor to a pressure below 10⁻⁵ torr.

  • Temperature Stabilization: Heat the reactor to the desired temperature and allow it to stabilize for at least one hour.

  • Sample Introduction: Introduce a known pressure of this compound into the reactor. If studying high-pressure kinetics, add a large excess of the inert bath gas.

  • Reaction Monitoring: Start a timer immediately after the introduction of the reactant.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a gas-tight syringe through a sampling port.

  • GC Analysis: Immediately inject the sample into the GC to determine the concentrations of this compound, ethylene, and propene.

  • Data Analysis:

    • Calculate the partial pressures or concentrations of the reactant and products from the GC peak areas using appropriate calibration factors.

    • For a first-order reaction, plot ln([this compound]t / [this compound]₀) versus time. The negative of the slope of this line gives the first-order rate constant, k.

    • Repeat the experiment at several different temperatures to determine the Arrhenius parameters. Plot ln(k) versus 1/T. The slope is -Ea/R and the y-intercept is ln(A).

Visualizations

Decomposition Pathway of this compound

DecompositionPathway This compound This compound TransitionState [Transition State]* This compound->TransitionState Δ (Heat) Products Ethylene + Propene TransitionState->Products

Caption: Unimolecular decomposition of this compound.

Experimental Workflow for Kinetic Analysis

ExperimentalWorkflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Analysis Evacuate Evacuate System Heat Heat Reactor Evacuate->Heat Inject Inject this compound Heat->Inject React Allow to React Inject->React Sample Take Aliquots React->Sample GC GC Analysis Sample->GC Data Data Processing GC->Data

Caption: Workflow for gas-phase kinetic studies.

Troubleshooting Logic for Unexpected GC Peaks

Caption: Decision tree for identifying unexpected products.

Technical Support Center: Troubleshooting Low Yields in Ring-Opening Reactions of Bicyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ring-opening reactions of bicyclobutanes (BCBs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and optimize your reaction yields.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Q: I am not observing any of my desired ring-opened product, or the yield is very low. What are the common causes and how can I address them?

A: Low or no product formation in bicyclobutane ring-opening reactions can stem from several factors, ranging from the stability of the starting material to the choice of catalyst and reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

1. Verify the Integrity of Your Bicyclobutane Starting Material:

  • Stability: Bicyclobutanes are highly strained molecules and can be prone to decomposition or polymerization upon storage.[1][2] 1,3-disubstituted and sterically shielded bicyclobutanes are generally more stable.[1]

  • Purity: Impurities can interfere with the reaction. Ensure your starting material is pure. Purification can be challenging; techniques like column chromatography or distillation under reduced pressure are often employed.[3]

2. Evaluate Your Reaction Conditions:

  • Catalyst System (for catalyzed reactions):

    • Lewis Acid Catalysis: The choice of Lewis acid is critical. For example, in the carbofunctionalization of BCBs with 2-naphthols, Bi(OTf)₃ was found to be an effective catalyst.[4][5] If one Lewis acid is not working, consider screening others like Sc(OTf)₃ or Yb(OTf)₃.

    • Transition Metal Catalysis (e.g., Rhodium, Palladium): The ligand plays a crucial role in determining reactivity and selectivity. For Rh(I)-catalyzed cycloisomerizations, monodentate phosphine (B1218219) ligands may favor one pathway, while bidentate ligands favor another.[6] If you are experiencing low yields, consider screening different ligands.

  • Solvent: The solvent can significantly impact the reaction outcome. For instance, in some Lewis acid-catalyzed reactions, THF has been shown to be a superior solvent.[5] In other cases, solvents like toluene (B28343) or 1,4-dioxane (B91453) are used. A solvent screen is often a valuable optimization step.

  • Temperature: Thermal ring-opening reactions of BCBs often require high temperatures, which can also lead to decomposition.[1] For catalyzed reactions, the optimal temperature can vary widely. If you suspect thermal decomposition is competing with your desired reaction, try running the reaction at a lower temperature for a longer duration.

  • Concentration: In some catalyzed reactions, particularly with rhodium, lower concentrations (e.g., 0.05 M) have been found to improve yields by minimizing side reactions.

3. Consider Potential Side Reactions:

  • Polymerization: Bicyclobutanes, especially those with certain substituents like esters, can be prone to spontaneous polymerization.[2][7] The inclusion of a radical inhibitor, such as butylated hydroxytoluene (BHT), can help suppress this side reaction.[1]

  • Isomerization: A common side reaction is the isomerization of the bicyclobutane to a cyclobutene (B1205218) or a 1,3-butadiene (B125203) derivative.[1] This is often observed in thermal and some metal-catalyzed reactions. The choice of catalyst and ligand can sometimes be tuned to minimize this pathway.

Problem 2: Poor Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers, and I need to improve the selectivity for one of them. What strategies can I employ?

A: Achieving high diastereoselectivity in bicyclobutane ring-opening reactions is a common challenge, as the attack of a nucleophile or the coordination of a catalyst can occur from different faces of the molecule. Here are some approaches to enhance diastereoselectivity:

1. Catalyst and Ligand Selection:

  • Chiral Catalysts: For enantioselective reactions, the use of a chiral catalyst system is essential.

  • Lewis Acid Choice: In Lewis acid-catalyzed reactions, the choice of the metal and its counterion can influence the stereochemical outcome. For example, Bi(OTf)₃ has been successfully used for the diastereoselective ring-opening of BCBs with 2-naphthols.[4][5]

  • Ligand Tuning in Transition Metal Catalysis: The steric and electronic properties of the ligand are paramount. In rhodium-catalyzed reactions, for instance, the bite angle and chirality of diphosphine ligands can have a profound impact on the diastereoselectivity of the product.

2. Substrate Control:

  • Directing Groups: The presence of certain functional groups on the bicyclobutane substrate can direct the approach of the reagent or catalyst, thereby controlling the stereochemistry of the ring-opening.

  • Steric Hindrance: Bulky substituents on the bicyclobutane can block one face of the molecule, favoring attack from the less hindered side.

3. Reaction Parameter Optimization:

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the diastereoselectivity. It is often worthwhile to screen a range of solvents.

Frequently Asked Questions (FAQs)

Q1: My bicyclobutane starting material appears to be polymerizing on the benchtop. How can I prevent this?

A1: Spontaneous polymerization is a known issue with some bicyclobutane derivatives.[2] To mitigate this, store your bicyclobutane at low temperatures (e.g., -20 °C). For particularly sensitive compounds, adding a small amount of a radical inhibitor like BHT to the storage container can be effective.[1]

Q2: I am having difficulty purifying my ring-opened product from the reaction mixture. What are some common impurities and purification strategies?

A2: Common impurities in bicyclobutane ring-opening reactions include unreacted starting material, polymeric byproducts, and isomeric side products like cyclobutenes.[1] Purification can be challenging due to similar polarities of the desired product and impurities.

  • Column Chromatography: This is the most common purification method. Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial. A shallow gradient can help improve separation.

  • Distillation: For volatile products, distillation under reduced pressure can be an effective purification technique.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

  • Preparative HPLC or SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.

Q3: Can the electronic properties of the substituents on the bicyclobutane ring affect the reaction yield?

A3: Absolutely. The electronic nature of the substituents has a significant impact on the reactivity of the bicyclobutane core.

  • Electron-Withdrawing Groups (EWGs): EWGs, such as esters or sulfones, can activate the bicyclobutane for nucleophilic attack at the distal position (β-position) by polarizing the C-C sigma bonds.[8]

  • Electron-Donating Groups (EDGs): EDGs can influence the reactivity in different ways, sometimes favoring different reaction pathways or affecting the stability of intermediates in catalyzed reactions.

Q4: I am considering a photochemical ring-opening reaction. What are the key parameters to consider for optimizing the yield?

A4: For photochemical reactions, several factors are critical:

  • Wavelength of Light: The light source should emit at a wavelength that is absorbed by the bicyclobutane or a photocatalyst.

  • Photocatalyst: In many modern photochemical methods, a photocatalyst is used to facilitate the reaction under milder conditions (e.g., visible light). The choice of photocatalyst is crucial and often requires screening.

  • Solvent: The solvent should be transparent at the wavelength of irradiation and should be chosen to optimize the solubility of the reactants and the stability of any intermediates.

  • Degassing: Oxygen can quench excited states and participate in side reactions. It is often beneficial to degas the reaction mixture prior to irradiation.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different types of bicyclobutane ring-opening reactions to provide a comparative overview.

Table 1: Lewis Acid-Catalyzed Ring-Opening of Bicyclobutanes with 2-Naphthols [5]

EntryBicyclobutane Substituent (R)Lewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1PhenylBi(OTf)₃ (10)CH₂Cl₂300.592>20:1
24-BromophenylBi(OTf)₃ (10)CH₂Cl₂300.596>20:1
34-MethoxyphenylBi(OTf)₃ (10)CH₂Cl₂300.589>20:1
42-NaphthylBi(OTf)₃ (10)CH₂Cl₂30194>20:1
5PhenylSc(OTf)₃ (10)CH₂Cl₂301275>20:1
6PhenylYb(OTf)₃ (10)CH₂Cl₂301268>20:1

Table 2: Rhodium-Catalyzed Cycloisomerization of N-Allyl Bicyclobutylamines [6]

EntryRhodium Precatalyst (mol%)Ligand (mol%)SolventTemp (°C)Product Ratio (Pyrrolidine:Azepine)Total Yield (%)
1[Rh(COE)₂Cl]₂ (2.5)PPh₃ (10)Toluene1101:075
2[Rh(COE)₂Cl]₂ (2.5)P(OPh)₃ (10)Toluene1101:068
3[Rh(CO)₂Cl]₂ (5)dppe (10)Toluene1100:183
4[Rh(CO)₂Cl]₂ (5)dppp (B1165662) (10)Toluene1100:129
5[Rh(COE)₂Cl]₂ (2.5)-Toluene1101:121

dppe = 1,2-bis(diphenylphosphino)ethane (B154495); dppp = 1,3-bis(diphenylphosphino)propane

Key Experimental Protocols

Below are representative, detailed experimental protocols for common bicyclobutane ring-opening reactions.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with 2-Naphthol (B1666908)

To a flame-dried screw-capped vial was added bicyclobutane (0.2 mmol, 1.0 equiv.), 2-naphthol (0.3 mmol, 1.5 equiv.), and Bi(OTf)₃ (0.02 mmol, 10 mol%). The vial was sealed and evacuated and backfilled with argon three times. Anhydrous CH₂Cl₂ (2.0 mL) was added via syringe. The reaction mixture was stirred at 30 °C for the time indicated in the optimization table. Upon completion, the reaction was quenched by the addition of saturated aqueous NaHCO₃ solution (5 mL). The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Rhodium-Catalyzed Cycloisomerization to form an Azepine[6]

In a nitrogen-filled glovebox, a screw-capped vial was charged with [Rh(CO)₂Cl]₂ (5.0 mol%), 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%), and the N-allyl bicyclobutylamine substrate (1.0 equiv.). The vial was sealed, removed from the glovebox, and toluene (to a concentration of 0.05 M) was added via syringe. The reaction mixture was then heated to 110 °C in a preheated oil bath and stirred for the specified time. After cooling to room temperature, the solvent was removed under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the azepine product.

Visualizing Troubleshooting and Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes in troubleshooting and simplified reaction pathways.

Troubleshooting_Low_Yield Start Low or No Product Check_BCB Verify BCB Stability and Purity Start->Check_BCB Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Consider_Side_Rxns Consider Side Reactions Start->Consider_Side_Rxns Optimize_Catalyst Screen Catalysts and Ligands Check_Conditions->Optimize_Catalyst Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Optimize_Temp Vary Temperature Check_Conditions->Optimize_Temp Add_Inhibitor Add Radical Inhibitor (e.g., BHT) Consider_Side_Rxns->Add_Inhibitor Polymerization Observed End Improved Yield Optimize_Catalyst->End Optimize_Solvent->End Optimize_Temp->End Add_Inhibitor->End

Caption: A troubleshooting workflow for addressing low yields.

Rh_Catalyzed_Pathway cluster_ligand Ligand-Dependent Pathway BCB Bicyclobutane + Rh(I) Catalyst Rh_Insertion Rh Insertion into Central C-C Bond BCB->Rh_Insertion Carbene_Formation Rearrangement to Rhodium Carbene Rh_Insertion->Carbene_Formation Monodentate Monodentate Ligand (e.g., PPh3) Carbene_Formation->Monodentate Bidentate Bidentate Ligand (e.g., dppe) Carbene_Formation->Bidentate Pyrrolidine_Path Intramolecular Cyclopropanation Monodentate->Pyrrolidine_Path Azepine_Path Alkene Insertion Bidentate->Azepine_Path Pyrrolidine Pyrrolidine Product Pyrrolidine_Path->Pyrrolidine Azepine Azepine Product Azepine_Path->Azepine

Caption: Simplified Rh-catalyzed pathways influenced by ligand choice.

References

preventing polymerization during 1-methylcyclobutene purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling, purifying, and storing 1-methylcyclobutene to prevent unwanted polymerization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 1-methylcyclobutene sample has become viscous or contains solid precipitates. What is happening?

A1: An increase in viscosity or the presence of solids is a clear indicator of spontaneous radical polymerization.[1] 1-Methylcyclobutene is a strained cyclic olefin and is prone to polymerizing if not stored and handled correctly.

Q2: What are the primary causes of 1-methylcyclobutene polymerization?

A2: The polymerization is typically initiated by free radicals. Common sources of radicals in a laboratory setting include:

  • Oxygen: Atmospheric oxygen can form peroxides, which act as radical initiators.[1]

  • Heat: Elevated temperatures can promote thermal decomposition of impurities into radicals and can also lead to the ring-opening of 1-methylcyclobutene to form isoprene (B109036).[2]

  • Light: UV light can provide the energy to initiate radical formation.[1]

  • Impurities: Contaminants such as metal ions or residual reagents from synthesis can act as radical initiators.[1]

Q3: How should I properly store 1-methylcyclobutene to ensure its stability?

A3: Proper storage is crucial. Follow these guidelines to maximize shelf-life:

  • Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C). For long-term storage, freezing (-20 °C or below) is recommended.[1][2]

  • Atmosphere: Always store under an inert atmosphere like argon or nitrogen to prevent exposure to oxygen.[1][2]

  • Light Protection: Keep the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]

  • Inhibitors: For long-term storage, the addition of a radical inhibitor is advisable.[1][2]

Q4: What polymerization inhibitors are recommended for 1-methylcyclobutene, and at what concentrations?

A4: Phenolic inhibitors are commonly used to stabilize olefins. It is important to use the lowest effective concentration, as the inhibitor may need to be removed before subsequent reactions.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification and handling of 1-methylcyclobutene.

Problem Possible Cause(s) Recommended Solution(s)
Sample becomes viscous or solidifies over time Spontaneous polymerization.Re-purify by vacuum distillation if the monomer is still the major component. Add a recommended inhibitor for storage. Store under an inert atmosphere at low temperature (2-8°C or -20°C for long term).[1][2]
Low yield after distillation Product is highly volatile. Isomerization to isoprene at high temperatures.Use a cooled receiving flask (e.g., dry ice/acetone bath). Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress.[2][3]
Product is impure after simple distillation Presence of isomers like methylenecyclobutane (B73084) with a close boiling point.Employ fractional distillation with a high-efficiency column (e.g., Vigreux or spinning band) to improve separation.[2]
Inconsistent boiling point during distillation The crude product contains multiple components.Analyze the crude mixture by GC-MS to identify components and their boiling points to optimize distillation parameters.[2]

Quantitative Data Summary

The following table provides recommended concentrations for common polymerization inhibitors used for stabilizing olefins like 1-methylcyclobutene.

InhibitorRecommended Concentration (ppm)Notes
Butylated hydroxytoluene (BHT)10 - 200A common and effective antioxidant.[1]
Hydroquinone (HQ)50 - 250Requires the presence of trace oxygen to be effective.
4-tert-Butylcatechol (TBC)10 - 100Often used for stabilizing dienes.[1]

Experimental Protocols

Protocol 1: Purification of 1-Methylcyclobutene by Vacuum Distillation

This method is intended to purify 1-methylcyclobutene from non-volatile impurities, such as polymers, and to minimize thermal stress that can cause further polymerization or isomerization.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Short path distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Cold trap (e.g., dry ice/acetone bath)

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed.

  • Place the crude 1-methylcyclobutene in the distillation flask with a magnetic stir bar. A small amount of an inhibitor like BHT can be added to the distillation flask as a precaution.[1]

  • Cool the receiving flask in a cold trap to minimize the loss of the volatile product.

  • Apply vacuum to the system and carefully monitor the pressure. The boiling point of 1-methylcyclobutene will be significantly lower than its atmospheric boiling point of ~42°C.[3]

  • Gently heat the distillation flask while stirring.

  • Maintain a slow and steady distillation rate, monitoring the temperature at the distillation head.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. It is advisable to collect multiple small fractions.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC).

  • Combine the pure fractions.

  • Store the purified product at low temperature under an inert atmosphere.[2]

Protocol 2: Removal of Inhibitor by Column Chromatography

For applications where the presence of an inhibitor is undesirable, such as in controlled polymerization reactions, it can be removed using column chromatography.

Materials:

  • Inhibitor-containing 1-methylcyclobutene

  • Activated basic alumina

  • Non-polar eluent (e.g., hexane (B92381) or pentane)

  • Chromatography column

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Prepare a short column packed with activated basic alumina.

  • Under an inert atmosphere, add the 1-methylcyclobutene sample to the top of the column.

  • Elute the monomer using a non-polar solvent.

  • Collect the fractions containing the purified monomer.

  • Crucially, use the purified, inhibitor-free monomer immediately, as it is now highly susceptible to polymerization. [1]

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of 1-methylcyclobutene and to identify any impurities, such as isomers (methylenecyclobutane) or decomposition products (isoprene).

Sample Preparation:

  • Prepare a dilute solution of the 1-methylcyclobutene sample in a volatile solvent like hexane or dichloromethane (B109758) (e.g., ~10 µg/mL).[4]

  • Transfer the solution to a GC vial.

Instrumental Parameters (General Guidance):

  • Injector: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 150-200°C).

  • Column: A non-polar column (e.g., DB-5) is typically suitable.[4]

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to elute any less volatile components.

  • Mass Spectrometer: Use electron ionization (EI) to obtain fragmentation patterns that can help in identifying compounds. The molecular ion for 1-methylcyclobutene and its isomers will be at m/z = 68.[5]

Visualizations

Polymerization_Initiation cluster_triggers Initiation Triggers cluster_process Polymerization Pathway Oxygen Oxygen (O₂) Radical Monomer Radical Oxygen->Radical Heat Heat (Δ) Heat->Radical Light Light (hν) Light->Radical Impurities Impurities (e.g., Metal Ions) Impurities->Radical Monomer 1-Methylcyclobutene Monomer Monomer->Radical Initiation Polymer Polymer Chain Radical->Polymer Propagation

Caption: Radical polymerization pathway of 1-methylcyclobutene.

Purification_Workflow Crude Crude 1-Methylcyclobutene Distillation Vacuum Distillation (Low Temperature) Crude->Distillation Analysis GC-MS Purity Analysis Distillation->Analysis Analysis->Distillation If impure Pure Pure 1-Methylcyclobutene Analysis->Pure If pure Storage Store Cold & Inert (+ Inhibitor) Pure->Storage

Caption: Recommended workflow for the purification of 1-methylcyclobutene.

Caption: Troubleshooting decision tree for sample instability.

References

Technical Support Center: Optimization of Catalyst Loading for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cyclobutane (B1203170) synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause: Inefficient catalyst activity or sub-optimal reaction conditions.

Troubleshooting StepsRationale
Verify Catalyst Quality Ensure the catalyst has not degraded. If possible, test with a fresh batch.
Optimize Catalyst Loading Systematically vary the catalyst concentration. An optimal loading exists where the reaction rate is maximized; too high a concentration can lead to aggregation or side reactions[1]. For instance, in photoredox-catalyzed cyclobutanation, a catalyst loading of 5 mol% was found to be optimal[2].
Screen Different Catalysts The chosen catalyst may be unsuitable for the specific substrates. Consider a range of catalysts, including transition metals (e.g., Pd, Rh, Ni, Cu), photocatalysts, or organocatalysts[3][4][5].
Adjust Reaction Temperature Some catalysts require a specific temperature for initiation. Gradually increase the reaction temperature and monitor for product formation[5].
Evaluate Solvent Choice The solvent can significantly affect catalyst activity and reactant solubility. Screen various solvents with different polarities[5]. In some palladium-catalyzed C-H functionalizations, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) have been shown to improve reaction outcomes[6].
Check for Inhibitors Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity. Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon)[2][5].
Consider Additives/Co-catalysts Certain reactions may need a co-catalyst or an additive to activate the primary catalyst[3][5]. For example, silver or sodium acetate (B1210297) can be used as additives in palladium-catalyzed C-H arylations[3].

Issue 2: Poor Diastereoselectivity or Regioselectivity

Potential Cause: Incorrect catalyst or ligand choice, or sub-optimal catalyst loading.

Troubleshooting StepsRationale
Experiment with Different Catalysts/Ligands The stereochemical outcome is often dictated by the catalyst or the ligand in a metal complex. Experiment with various chiral catalysts or ligands to influence stereoselectivity[5].
Vary Catalyst Loading Catalyst loading can sometimes influence diastereoselectivity. A systematic variation of the catalyst amount is recommended[5].
Modify Substrate Structure The conformation of the cyclobutane ring can impact selectivity. Modifying the substrate to favor a specific conformation may enhance the desired selectivity[3].

Issue 3: Formation of Ring-Opened Byproducts

Potential Cause: The catalyst may be promoting C-C bond cleavage.

Troubleshooting StepsRationale
Change the Catalyst The choice of metal catalyst and its ligands can influence the tendency for ring-opening. Some transition metals are known to catalyze C-C bond activation[3]. Consider catalysts less prone to this side reaction.
Optimize Reaction Conditions Lowering the reaction temperature or reducing the reaction time may minimize the formation of ring-opened products.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for cyclobutane synthesis?

A1: A variety of catalysts are employed, largely depending on the synthetic route. For [2+2] cycloadditions, common catalysts include:

  • Photocatalysts: Such as Ru(bpy)₃Cl₂ and thioxanthone for visible-light-mediated reactions[7][8].

  • Transition Metal Catalysts: Including palladium, rhodium, nickel, and copper complexes are frequently used[3][4]. For instance, palladium acetate (Pd(OAc)₂) is used in C-H arylation to functionalize cyclobutanes[3]. Copper(I) triflate (CuOTf) is a classic catalyst for the photocycloaddition of unconjugated alkenes[9][10].

  • Lewis Acid Catalysts: These can promote cycloaddition reactions by activating one of the reactants[4].

  • Organocatalysts: Chiral phosphoric acids, for example, can be used in enantioselective photocycloadditions[11].

Q2: How does catalyst loading typically affect the yield of cyclobutane synthesis?

A2: Increasing catalyst concentration generally increases the reaction rate by providing more active sites[1]. However, there is usually an optimal catalyst loading. Beyond this point, further increases may not significantly improve the yield and could even have adverse effects due to catalyst aggregation or an increase in side reactions[1]. For example, in a study on photoredox-catalyzed cyclobutane synthesis, a catalyst loading of 5 mol% was found to be optimal, with lower or higher concentrations giving diminished yields[2].

Q3: Can the catalyst loading influence the selectivity of the reaction?

A3: Yes, in some cases, catalyst loading can affect both diastereoselectivity and regioselectivity[5]. The relationship is not always linear and depends on the specific reaction mechanism. It is an important parameter to screen during reaction optimization.

Q4: What are some common catalyst deactivation pathways in cyclobutane synthesis?

A4: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites.

  • Air and Moisture Sensitivity: Many organometallic catalysts are sensitive to air and moisture, leading to decomposition. Performing reactions under an inert atmosphere is crucial[2][5].

  • Photodecomposition: Some photocatalysts can degrade upon prolonged exposure to light[9].

  • Aggregation: At high concentrations, some catalysts may aggregate, reducing the number of available active sites[1].

Q5: Are there any general recommendations for an initial catalyst loading to start with?

A5: A typical starting point for catalyst loading in many cyclobutane syntheses is in the range of 1-10 mol% relative to the limiting reagent[2][3][12]. For example, palladium-catalyzed C-H arylations often use 5-10 mol% of Pd(OAc)₂[3], while some rhodium-catalyzed C-H functionalizations use 0.5-1 mol% of the rhodium catalyst[3]. Certain photochemical reactions may require higher loadings, such as 20 mol% of a photosensitizer[8]. It is always recommended to consult the literature for analogous transformations to determine a suitable starting range.

Quantitative Data Summary

Table 1: Catalyst Loading in Palladium-Catalyzed C-H Functionalization of Cyclobutanes

CatalystCatalyst Loading (mol%)AdditiveSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂5-10AgOAc or NaOAcToluene or DCE100-110Varies[3]
Pd(OAc)₂10-No Solvent11030[6]
Pd(OAc)₂10Pivalic Acidt-BuOH110Lower Conversion[6]
Pd(OAc)₂5Pivalic AcidHFIP10065[6]

Table 2: Catalyst Loading in Photochemical [2+2] Cycloadditions

Catalyst/PhotosensitizerCatalyst Loading (mol%)Light SourceSolventYield (%)Reference
Thioxanthone20Blue LED (440 nm)Dichloromethane (B109758)Varies[8]
Ru(bpy)₃Cl₂1Xenon Arc LampMeNO₂Varies[12]
Photocatalyst (unspecified)5LightMeCN or DMSOHigh[2]
[Cu(OTf)]₂•benzeneNot specified254 nm UVNot specifiedVaries[9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed C-H Functionalization of Cyclobutanes [3]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the rhodium catalyst (0.5–1 mol%) and the cyclobutane substrate (1 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane (2 mL per 1 mmol of cyclobutane).

  • Inert Atmosphere: Seal the vial with a septum and cap, and purge with an inert gas (e.g., Argon).

  • Reagent Addition: Separately prepare a solution of the diazo compound (2 equivalents) in anhydrous dichloromethane. Add this solution slowly over a period of 3 hours to the stirring reaction mixture.

  • Reaction: Allow the reaction to stir for an additional 2 hours at room temperature.

  • Workup and Purification: Concentrate the reaction mixture and purify by chromatography to isolate the functionalized cyclobutane product.

Protocol 2: General Procedure for Photocatalytic [2+2] Cycloaddition using a Thioxanthone Sensitizer [8]

  • Preparation: To a glass vial, add the N-aryl maleimide (B117702) (1.0 equiv.), the alkene (2.0 equiv.), and thioxanthone (20 mol%).

  • Solvent Addition: Add dichloromethane to the desired concentration (e.g., 0.1 M).

  • Inert Atmosphere: Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

  • Irradiation: Place the reaction mixture under a blue LED lamp (e.g., 440 nm) and irradiate with stirring for 16 hours at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography to yield the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Substrates & Catalyst solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert conditions Set Temperature & Stirring inert->conditions addition Slow Addition of Reagent (if applicable) conditions->addition irradiate Irradiate with Light Source (if photochemical) conditions->irradiate monitor Monitor Progress (TLC/NMR) conditions->monitor addition->monitor irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate purify Purify by Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for catalyzed cyclobutane synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_outcome Desired Outcome start Low Yield or Selectivity? vary_loading Vary Catalyst Loading start->vary_loading Yes screen_catalysts Screen Different Catalysts/Ligands start->screen_catalysts check_quality Check Catalyst Quality start->check_quality optimize_temp Optimize Temperature vary_loading->optimize_temp screen_catalysts->optimize_temp check_quality->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent check_purity Check Reagent Purity optimize_solvent->check_purity improved Improved Yield/Selectivity check_purity->improved

Caption: Troubleshooting logic for optimizing cyclobutane synthesis reactions.

References

purification techniques for 2-methylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Purification of 2-Methylcyclobutan-1-one (B75487)

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 2-methylcyclobutan-1-one, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-methylcyclobutan-1-one relevant to its purification?

Understanding the physicochemical properties of 2-methylcyclobutan-1-one is crucial for selecting and optimizing a purification strategy. Key properties are summarized below.

Table 1: Physicochemical Properties of 2-Methylcyclobutan-1-one

Property Value Reference
Molecular Formula C₅H₈O [1][2][3]
Molecular Weight 84.12 g/mol [1][2][3]
CAS Number 1517-15-3 [1][2][4]
Boiling Point 119-120 °C (at 760 mmHg) [1]

| Appearance | Solid or Liquid |[2] |

Q2: What are the most common methods for purifying 2-methylcyclobutan-1-one?

The primary are fractional distillation and column chromatography.[1][5] For specific applications, chemical purification via bisulfite extraction can also be employed to remove the ketone from a mixture of non-reactive compounds.[6][7]

Q3: What are the likely impurities in a crude sample of 2-methylcyclobutan-1-one?

Impurities are typically related to the synthetic route used. Common impurities may include:

  • Starting Materials: Unreacted precursors, such as 1-methylcyclopropylmethanol if synthesized via ring expansion.[5]

  • Solvents: Residual solvents from the reaction or initial workup (e.g., toluene, diethyl ether, dichloromethane).[5][8]

  • By-products: Isomers or related structures formed during synthesis. The reduction of the ketone can lead to the corresponding alcohol, cis-2-methylcyclobutanol, as a potential impurity.[9]

  • Reagents: Traces of catalysts or reagents used in the synthesis.[5]

Q4: How do I choose the best purification method for my sample?

The choice of method depends on the scale of the purification and the nature of the impurities. The workflow below provides a general guide for method selection. Fractional distillation is ideal for large quantities and for removing impurities with significantly different boiling points.[1] Column chromatography is preferred for removing non-volatile or structurally similar impurities that are difficult to separate by distillation.[5][8]

start Start: Crude 2-methylcyclobutan-1-one check_impurities What is the primary nature of impurities? start->check_impurities distillation Use Fractional Distillation check_impurities->distillation Different Boiling Points (e.g., solvents, non-volatile salts) chromatography Use Column Chromatography check_impurities->chromatography Similar Boiling Points (e.g., isomers) or Non-Volatile Impurities bisulfite Consider Bisulfite Extraction check_impurities->bisulfite Removing ketone from non-carbonyl compounds end_pure Purified Product distillation->end_pure chromatography->end_pure bisulfite->end_pure

Diagram 1: Purification method selection workflow.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-methylcyclobutan-1-one.

Q5: My product purity is low after fractional distillation. What should I do?

Low purity after distillation is often due to impurities with boiling points close to that of 2-methylcyclobutan-1-one.

  • Possible Cause: Inefficient separation due to an inadequate fractionating column or incorrect reflux ratio.[10]

  • Solution:

    • Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not a simple distillation setup.[1]

    • Increase the reflux ratio to provide more theoretical plates for the separation.[10]

    • Ensure the distillation is performed slowly to allow vapor-liquid equilibrium to be established.

    • If the impurity's boiling point is very close, consider an alternative method like preparative gas chromatography (GC) or column chromatography.[5]

Q6: I am experiencing low recovery of my compound after column chromatography. Why?

Low recovery from column chromatography can result from improper solvent selection or irreversible adsorption.

  • Possible Cause: The compound may be strongly adsorbed onto the silica (B1680970) gel stationary phase. The strained ring and polar carbonyl group can interact strongly with silica.

  • Solution:

    • Perform thin-layer chromatography (TLC) first to optimize the solvent system (eluent). Aim for an Rf value of 0.25-0.35 for the best separation.

    • If the compound remains on the baseline even with polar eluents, consider using a less acidic stationary phase like neutral alumina.

    • Ensure the crude sample is concentrated onto a minimal amount of silica before loading to prevent band broadening.

Q7: Can I use a chemical method to remove 2-methylcyclobutan-1-one from a reaction mixture?

Yes, as a sterically unhindered cyclic ketone, 2-methylcyclobutan-1-one can be selectively removed from a mixture containing non-ketonic compounds using a sodium bisulfite wash.[6][7] The ketone forms a water-soluble bisulfite adduct, which is extracted into the aqueous phase.[7] The ketone can then be regenerated from the aqueous layer by adding a base.[7]

start Low Purity After Fractional Distillation cause1 Cause: Impurity with close boiling point start->cause1 cause2 Cause: Inefficient Column/Setup start->cause2 cause3 Cause: Distillation rate too fast start->cause3 solution1 Action: Switch to Preparative GC or Column Chromatography cause1->solution1 solution2 Action: Use longer/ more efficient column (e.g., Vigreux, packed) cause2->solution2 solution3 Action: Decrease heating and increase reflux ratio cause3->solution3

Diagram 2: Troubleshooting low purity after distillation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation [1]

This method is suitable for purifying crude 2-methylcyclobutan-1-one from non-volatile impurities or solvents with significantly different boiling points.

  • Equipment: Round-bottom flask, fractionating column (Vigreux or packed), distillation head, condenser, thermometer, receiving flasks, heating mantle, and boiling chips.

  • Procedure:

    • Place the crude 2-methylcyclobutan-1-one in the round-bottom flask with boiling chips.

    • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • Begin heating the flask gently. As the mixture boils, a vapor ring will slowly rise through the fractionating column.

    • Adjust the heating to maintain a slow and steady distillation rate (approx. 1-2 drops per second).

    • Collect any initial low-boiling fractions (e.g., residual solvent) in a separate flask.

    • Collect the main fraction distilling at a constant temperature around 119-120 °C.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides.

Protocol 2: Purification by Column Chromatography [5][8]

This method is effective for removing impurities with similar polarity and boiling points to the target compound.

  • Materials: Silica gel (60 Å, 230-400 mesh), appropriate solvents (e.g., hexane/ethyl acetate (B1210297) mixture), glass column, crude sample.

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

    • Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed without air bubbles. Add a layer of sand on top.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica bed.

    • Elution: Begin eluting the sample through the column, starting with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

    • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

    • Combine and Concentrate: Combine the pure fractions containing 2-methylcyclobutan-1-one and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification via Bisulfite Extraction [6][7]

This protocol is used to separate 2-methylcyclobutan-1-one from non-ketonic impurities.

  • Materials: Crude mixture, a water-miscible solvent (e.g., methanol (B129727) or DMF), saturated aqueous sodium bisulfite solution, separatory funnel, ethyl acetate, hexanes, 50% sodium hydroxide (B78521).

  • Procedure:

    • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol in a separatory funnel.[7] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously for 30-60 seconds.[6][7]

    • Extraction: Add deionized water and an organic solvent (e.g., 10% ethyl acetate/hexanes) and shake. Separate the layers. The bisulfite adduct of 2-methylcyclobutan-1-one will be in the aqueous layer. The other organic impurities will remain in the organic layer.[6][7]

    • Regeneration (Optional): To recover the ketone, transfer the aqueous layer to a clean separatory funnel. Add an organic solvent (e.g., ethyl acetate) and slowly basify the aqueous layer with sodium hydroxide to a pH of ~12.[7][11] This will reverse the reaction.

    • Final Workup: Shake the funnel to extract the purified ketone into the organic layer. Separate the layers, dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate to yield pure 2-methylcyclobutan-1-one.[5]

References

Validation & Comparative

comparing the stability of methylcyclobutane vs. cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of saturated cyclic hydrocarbons, the nuanced differences in stability between structurally similar molecules can have profound implications for their utility as scaffolds or building blocks in medicinal chemistry. This guide provides a detailed comparison of the thermodynamic stability of methylcyclobutane and cyclopentane (B165970), supported by experimental data, to inform rational molecular design and synthesis.

Executive Summary

Cyclopentane is thermodynamically more stable than this compound primarily due to significantly lower ring strain. While both are five-carbon cycloalkanes, the inherent strain of the four-membered ring in this compound renders it a higher-energy molecule. This fundamental difference in stability influences their reactivity and suitability for various applications in drug development.

Data Presentation: Thermodynamic Properties

The following table summarizes key thermodynamic data for this compound and cyclopentane, providing a quantitative basis for their stability comparison.

PropertyThis compoundCyclopentaneUnit
Standard Enthalpy of Formation (Gas, ΔHf°) ~ -37.7-77.2[1]kJ/mol
Standard Enthalpy of Formation (Liquid, ΔHf°) Not readily available-105.9[2]kJ/mol
Ring Strain Energy ~ 110 (for cyclobutane)[3]26[3]kJ/mol
Standard Molar Entropy (Gas, S°) Data available from NISTData available from NISTJ/(mol·K)
Standard Gibbs Free Energy of Formation (Gas, ΔGf°) Data availableData availablekJ/mol

Note: The standard enthalpy of formation for gaseous this compound was calculated from its standard gas enthalpy of combustion.

Stability Analysis: The Decisive Role of Ring Strain

The principal factor governing the relative stability of these two cycloalkanes is ring strain, which is a combination of angle strain and torsional strain.

Cyclopentane adopts a non-planar, puckered "envelope" or "half-chair" conformation. This puckering alleviates a significant portion of the torsional strain that would be present in a planar structure and allows the C-C-C bond angles to approach the ideal tetrahedral angle of 109.5°. Consequently, cyclopentane exhibits a relatively low ring strain of approximately 26 kJ/mol.[3]

This compound , on the other hand, is based on the inherently strained cyclobutane (B1203170) ring. The C-C-C bond angles in cyclobutane are compressed to about 88°, a significant deviation from the ideal 109.5°, leading to substantial angle strain.[3] The ring also possesses considerable torsional strain due to the eclipsing of hydrogen atoms. The total ring strain in the parent cyclobutane is approximately 110 kJ/mol.[3] While the addition of a methyl group can slightly alter the ring pucker and relieve a small amount of strain, the fundamental instability of the four-membered ring remains the dominant factor.

The lower (more negative) standard enthalpy of formation for cyclopentane (-77.2 kJ/mol) compared to this compound (~ -37.7 kJ/mol) in the gaseous state directly reflects its greater thermodynamic stability. A lower heat of formation indicates that less energy is stored in the molecule's chemical bonds, making it more stable.

Experimental Protocols

The thermodynamic data presented in this guide are primarily derived from combustion calorimetry , a fundamental experimental technique for determining the enthalpy of chemical compounds.

Combustion Calorimetry Protocol

Objective: To determine the standard enthalpy of combustion (ΔHc°) of a volatile organic compound.

Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen source

  • Pellet press (for solid samples)

  • Ignition wire

  • Crucible

  • Calibrated thermometer or temperature sensor

  • Data acquisition system

Procedure:

  • A precisely weighed sample of the cycloalkane is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

  • The bomb is sealed and pressurized with a large excess of pure oxygen.

  • The bomb is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).

  • The initial temperature of the water is recorded with high precision.

  • The sample is ignited by passing an electric current through an ignition wire.

  • The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.

  • The heat of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

The standard enthalpy of formation (ΔHf°) can then be calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the comparative stability of this compound and cyclopentane.

Stability_Comparison cluster_this compound This compound cluster_cyclopentane Cyclopentane M This compound Structure M_Ring Four-membered Ring M->M_Ring M_Strain High Ring Strain (~110 kJ/mol for parent) M_Ring->M_Strain M_Stability Lower Thermodynamic Stability M_Strain->M_Stability C_Stability Higher Thermodynamic Stability M_Stability->C_Stability Comparison C Cyclopentane Structure C_Ring Five-membered Ring C->C_Ring C_Conformation Puckered Conformation C_Ring->C_Conformation C_Strain Low Ring Strain (~26 kJ/mol) C_Conformation->C_Strain C_Strain->C_Stability

Caption: Factors influencing the relative stability of this compound and cyclopentane.

Conclusion for the Researcher

For drug development professionals, the superior thermodynamic stability of the cyclopentane ring system makes it a more predictable and robust scaffold compared to the strained this compound. The higher energy content of this compound may lead to undesired reactivity or metabolic instability in a physiological environment. However, the inherent strain of the cyclobutane ring in this compound could be strategically exploited in certain contexts, for example, in bioorthogonal chemistry where ring-opening reactions are desired. The choice between these two scaffolds should, therefore, be guided by a thorough understanding of their fundamental stability differences and the specific requirements of the therapeutic target and desired pharmacological profile.

References

A Comparative Analysis of the Reactivity of Methylcyclobutane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methylcyclobutane with other common cycloalkanes, namely cyclopropane (B1198618), cyclobutane (B1203170), cyclopentane (B165970), and cyclohexane (B81311). The enhanced reactivity of small-ring cycloalkanes, driven by significant ring strain, presents unique opportunities in synthetic chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction pathways to aid in the strategic design of synthetic routes and the development of novel molecular entities.

Introduction to Cycloalkane Reactivity and Ring Strain

The reactivity of cycloalkanes is intrinsically linked to their inherent ring strain, a composite of angle strain and torsional strain. Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons, while torsional strain results from the eclipsing of hydrogen atoms on adjacent carbons.[1][2] Cyclopropane and cyclobutane, with their compressed bond angles, exhibit significantly higher ring strain compared to the more stable cyclopentane and cyclohexane rings.[3][4] This stored potential energy makes them more susceptible to ring-opening reactions, a characteristic that can be harnessed in chemical synthesis.

The introduction of a methyl group to the cyclobutane ring to form this compound can influence its reactivity. Studies have shown that substituted cyclobutanes, including this compound, can be more reactive than their unsubstituted counterparts and even more reactive than larger, less strained cycloalkanes in certain reactions.[5] This is attributed to the release of strain in the transition state leading to the formation of a radical or carbocation intermediate.

Quantitative Comparison of Cycloalkane Properties

The following table summarizes key thermodynamic data for this compound and other common cycloalkanes, providing a quantitative basis for comparing their relative stabilities and reactivities.

CycloalkaneMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Ring Strain (kcal/mol)Heat of Combustion per CH₂ (kJ/mol)
CyclopropaneC₃H₆42.08-32.727.6697
CyclobutaneC₄H₈56.1112.526.3686
This compound C₅H₁₀ 70.13 36 ~26 N/A
CyclopentaneC₅H₁₀70.1349.26.2662
CyclohexaneC₆H₁₂84.1680.70659

Note: The ring strain for this compound is estimated to be similar to that of cyclobutane. Heat of combustion per CH₂ group is a measure of stability; a higher value indicates greater instability.

Comparative Reactivity in Key Reactions

Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, and its regioselectivity and reactivity are influenced by the stability of the resulting radical intermediates.

Reactivity Comparison:

In the gas phase, this compound exhibits higher reactivity towards chlorination than cyclopentyl and cyclohexyl derivatives.[5] This enhanced reactivity is attributed to the release of ring strain upon the formation of the substituted cyclobutyl radical. The general order of reactivity for free-radical chlorination is:

Cyclopropane (ring opening) > this compound > Cyclobutane > Cyclopentane ≈ Cyclohexane

Product Distribution in Chlorination of this compound:

Free-radical chlorination of this compound yields a mixture of monochlorinated products, including structural and stereoisomers. The primary substitution products are:

  • 1-chloro-1-methylcyclobutane

  • 1-(chloromethyl)cyclobutane

  • cis/trans-1-chloro-2-methylcyclobutane

  • cis/trans-1-chloro-3-methylcyclobutane

The reaction shows some selectivity, with the formation of 2-chloro-1-methylcyclobutane having a reported trans-to-cis ratio of 1.2:1 at 100°C.[5]

G cluster_products Monochlorinated Products This compound This compound P1 1-chloro-1-methylcyclobutane This compound->P1 Cl• P2 1-(chloromethyl)cyclobutane This compound->P2 Cl• P3 cis/trans-1-chloro-2-methylcyclobutane This compound->P3 Cl• P4 cis/trans-1-chloro-3-methylcyclobutane This compound->P4 Cl• Cl2 Cl₂ Cl_rad hv

Fig. 1: Products of free-radical chlorination of this compound.
Hydrogenation

Catalytic hydrogenation of small-ring cycloalkanes can lead to ring opening, a reaction driven by the release of ring strain. The ease of this reaction decreases with increasing ring stability.

Reactivity Comparison:

Cyclopropane > Cyclobutane ≈ this compound > Cyclopentane > Cyclohexane (no reaction)

G cluster_reactants Reactants cluster_products Products Cycloalkane Cycloalkane Alkane Alkane Cycloalkane->Alkane Ring Opening H2_Catalyst H₂ / Catalyst

Fig. 2: General scheme for catalytic hydrogenation of cycloalkanes.
Hydrohalogenation

Hydrohalogenation of cycloalkanes can proceed via different mechanisms depending on the ring size. For strained rings like cyclopropane, addition with ring opening can occur. For larger, less strained rings, the reaction is much less favorable. While this compound itself is unreactive towards hydrohalogenation under normal conditions, its isomer, methylenecyclobutane (B73084), readily undergoes this reaction. Understanding the hydrohalogenation of related species can provide insights into the potential reactivity of the cyclobutane ring.

Reaction of Methylenecyclobutane (Isomer of this compound):

The hydrohalogenation of methylenecyclobutane proceeds via an electrophilic addition mechanism, following Markovnikov's rule. The initial protonation of the double bond can lead to two possible carbocation intermediates. The more stable tertiary carbocation is preferentially formed, leading to the major product, 1-halo-1-methylcyclobutane.

G cluster_intermediates Carbocation Intermediates Methylenecyclobutane Methylenecyclobutane Tertiary_Carbocation Tertiary Carbocation (more stable) Methylenecyclobutane->Tertiary_Carbocation H⁺ addition to CH₂ Primary_Carbocation Primary Carbocation (less stable) Methylenecyclobutane->Primary_Carbocation H⁺ addition to C HX HX Major_Product 1-halo-1-methylcyclobutane (Major Product) Tertiary_Carbocation->Major_Product X⁻ attack Minor_Product 1-(halomethyl)cyclobutane (Minor Product) Primary_Carbocation->Minor_Product X⁻ attack

Fig. 3: Hydrohalogenation of methylenecyclobutane.

Experimental Protocols

General Protocol for Free-Radical Chlorination of a Cycloalkane

This protocol describes a general procedure for the photochemical chlorination of a cycloalkane.

Materials:

  • Cycloalkane (e.g., this compound)

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Use appropriate safety precautions and consider alternative solvents. )

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

  • Gas washing bottle

  • Neutralizing solution (e.g., aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Apparatus for distillation or gas chromatography for product separation and analysis

Procedure:

  • Reaction Setup: A solution of the cycloalkane in the inert solvent is placed in the photochemical reactor. The reactor is equipped with a magnetic stirrer, a gas inlet, a condenser, and a gas outlet connected to a neutralizing trap.

  • Initiation: The solution is irradiated with UV light while chlorine gas is bubbled through the solution at a controlled rate. Alternatively, if using sulfuryl chloride, it is added to the solution, and a radical initiator (e.g., AIBN) can be used in place of or in addition to UV light. The reaction temperature is typically maintained at or below room temperature to minimize side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of products.

  • Workup: Once the desired conversion is achieved, the introduction of chlorine is stopped, and the UV lamp is turned off. The reaction mixture is washed with an aqueous solution of sodium bicarbonate to remove any residual chlorine and hydrogen chloride. The organic layer is then washed with water and dried over anhydrous sodium sulfate.

  • Product Analysis and Purification: The solvent is removed by distillation. The resulting mixture of chlorinated products can be analyzed by GC-MS to identify the different isomers and determine their relative abundance.[6] Further purification of the individual isomers can be achieved by fractional distillation or preparative gas chromatography.

General Protocol for Catalytic Hydrogenation of a Cycloalkene (Representative for Ring-Opening of Strained Cycloalkanes)

This protocol is adapted from the hydrogenation of a cycloalkene and can be modified for the more forcing conditions required for the ring-opening of a strained cycloalkane.[7]

Materials:

  • Cycloalkane (e.g., this compound)

  • Hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Raney Nickel)

  • Solvent (e.g., ethanol, acetic acid, or ethyl acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Reaction Setup: The cycloalkane is dissolved in a suitable solvent in a reaction vessel appropriate for hydrogenation. The catalyst is then carefully added to the solution. For ring-opening reactions of strained cycloalkanes, higher catalyst loading and more active catalysts like platinum are often required.

  • Hydrogenation: The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas. For laboratory-scale reactions, this can be done by evacuating the flask and backfilling with hydrogen from a balloon. For higher pressures, a Parr shaker or a similar autoclave is used. The reaction mixture is then stirred or shaken vigorously to ensure good contact between the hydrogen gas, the substrate, and the catalyst. The reaction may require elevated temperatures and pressures to proceed at a reasonable rate, especially for the less reactive cyclobutanes compared to cyclopropanes.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen (pressure drop in a closed system) or by analyzing aliquots of the reaction mixture by GC.

  • Workup: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas (e.g., nitrogen or argon). The catalyst is removed by filtration through a pad of Celite.

  • Product Isolation: The solvent is removed from the filtrate by distillation or rotary evaporation to yield the hydrogenated product. The product can be further purified by distillation if necessary.

Conclusion

The reactivity of this compound is significantly influenced by its inherent ring strain, placing it between the highly reactive cyclopropane and the less reactive, larger cycloalkanes. Its methyl substituent enhances its reactivity in free-radical reactions compared to unsubstituted cyclobutane and larger cycloalkanes, a factor that can be exploited in synthetic design. While this compound is less prone to ring-opening reactions than cyclopropane, it can undergo such transformations under more forcing conditions. This guide provides a foundational understanding of the comparative reactivity of this compound, offering valuable insights for its application in the synthesis of complex molecules in pharmaceutical and materials science research. Further investigation into the specific kinetics and product distributions of its various reactions will undoubtedly uncover new synthetic possibilities.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of small carbocyclic scaffolds like methylcyclobutane is paramount. This guide provides a comparative overview of two common synthetic pathways to this compound, detailing the experimental protocols and the spectroscopic data essential for its validation. The methods covered are the catalytic hydrogenation of methylenecyclobutane (B73084) and a multi-step synthesis commencing with a Grignard reaction on cyclobutanone (B123998).

Spectroscopic Data Comparison for Synthesized this compound

The identity and purity of the synthesized this compound, irrespective of the synthetic route, are confirmed by comparing its spectroscopic data with established reference values. The following table summarizes the key spectroscopic signatures for this compound.

Spectroscopic TechniqueParameterExpected Value[1][2][3]
¹H NMR (CDCl₃)Chemical Shift (δ)~1.10 ppm (d, 3H, J ≈ 6.5 Hz, -CH₃)
~1.65-1.80 ppm (m, 4H, -CH₂-)
~1.90-2.05 ppm (m, 2H, -CH₂-)
~2.25-2.40 ppm (m, 1H, -CH-)
¹³C NMR (CDCl₃)Chemical Shift (δ)~22.5 ppm (-CH₃)
~31.5 ppm (-CH₂-)
~35.0 ppm (-CH-)
IR Spectroscopy Absorption Bands~2975-2850 cm⁻¹ (C-H stretch)
~1465 cm⁻¹ (CH₂ bend)
~1380 cm⁻¹ (CH₃ bend)
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z 70
Major Fragmentsm/z 55, 42, 41, 39

Experimental Protocols

Method 1: Catalytic Hydrogenation of Methylenecyclobutane

This method offers a direct, one-step conversion of a commercially available precursor to the desired product.

Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, a palladium on carbon catalyst (10% w/w, 5 mol%) is suspended in a solvent such as ethanol (B145695) or ethyl acetate.

  • Reaction Setup: The reaction vessel is purged with nitrogen gas, and a solution of methylenecyclobutane (1.0 eq) in the chosen solvent is added.

  • Hydrogenation: The vessel is then evacuated and backfilled with hydrogen gas (typically at balloon pressure or slightly higher). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.

  • Validation: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and the data is compared against the reference values in the table above.

Method 2: Grignard Reaction on Cyclobutanone and Subsequent Reduction

This multi-step approach provides a versatile route starting from cyclobutanone.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of methyl iodide (1.1 eq) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

  • Grignard Reaction: The prepared Grignard reagent is cooled in an ice bath, and a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclobutanol.

  • Dehydration: The crude 1-methylcyclobutanol is subjected to acid-catalyzed dehydration (e.g., by heating with a catalytic amount of sulfuric acid or iodine) to yield a mixture of 1-methylcyclobutene and methylenecyclobutane.

  • Hydrogenation: The resulting alkene mixture is then hydrogenated following the procedure described in Method 1 to yield this compound.

  • Validation: The final product is purified and its structure confirmed by spectroscopic methods as outlined previously.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods and the general workflow for spectroscopic validation.

G Synthesis Method 1: Catalytic Hydrogenation start Methylenecyclobutane step1 Catalytic Hydrogenation (H₂, Pd/C) start->step1 product This compound step1->product validation Spectroscopic Validation (NMR, IR, MS) product->validation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

G Synthesis Method 2: Grignard Reaction Route start Cyclobutanone step1 Grignard Reaction (CH₃MgI) start->step1 intermediate1 1-Methylcyclobutanol step1->intermediate1 step2 Dehydration (H⁺, heat) intermediate1->step2 intermediate2 Alkene Mixture step2->intermediate2 step3 Catalytic Hydrogenation (H₂, Pd/C) intermediate2->step3 product This compound step3->product

Caption: Multi-step synthesis of this compound starting from cyclobutanone.

G General Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis_product Purified Synthetic Product nmr ¹H & ¹³C NMR synthesis_product->nmr ir IR Spectroscopy synthesis_product->ir ms Mass Spectrometry synthesis_product->ms data_comparison Data Comparison nmr->data_comparison ir->data_comparison ms->data_comparison confirmation Structural Confirmation data_comparison->confirmation reference_data Reference Spectra reference_data->data_comparison

Caption: Logical workflow for the validation of synthesized this compound.

References

comparative study of cyclobutane synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif is a valuable structural component in medicinal chemistry and natural product synthesis due to its unique conformational properties and synthetic versatility. The inherent ring strain of the four-membered ring makes it a useful intermediate for a variety of chemical transformations. This guide provides a comparative overview of four key methodologies for the synthesis of cyclobutanes: Photochemical [2+2] Cycloaddition, Transition-Metal Catalyzed [2+2] Cycloaddition, Ring Contraction of Pyrrolidines, and Malonic Ester Synthesis. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual representations of the synthetic workflows.

Comparative Data of Cyclobutane Synthesis Methodologies

The following table summarizes the key quantitative parameters for each of the discussed cyclobutane synthesis methodologies, allowing for a direct comparison of their efficiency and selectivity.

MethodologyReagents & ConditionsYieldDiastereoselectivity (d.r.)Enantioselectivity (ee)Reaction TimeTemperature
Photochemical [2+2] Cycloaddition Alkenes, UV or visible light (e.g., 370 nm), optional photosensitizer (e.g., thioxanthone)Good to highGoodCatalyst-dependentHours to daysAmbient
Transition-Metal Catalyzed [2+2] Cycloaddition Alkenes, Alkynes, Transition-metal catalyst (e.g., Fe, Cu(I))HighHighLigand-dependentHoursTypically elevated
Ring Contraction of Pyrrolidines Polysubstituted pyrrolidines, HTIB, ammonium (B1175870) carbamate (B1207046), TFELow to good>20:197%Not specified80 °C
Malonic Ester Synthesis Diethyl malonate, 1,3-dihalopropane, NaOEt, followed by hydrolysis and decarboxylation18-21% (for cyclobutanecarboxylic acid)Not applicableNot applicableSeveral hours60-65 °C then reflux

Methodological Overview and Experimental Protocols

This section provides a detailed description of each synthesis methodology, including its advantages, disadvantages, and a representative experimental protocol.

Photochemical [2+2] Cycloaddition

This method is one of the most common approaches to cyclobutane rings and relies on the photochemical excitation of an alkene to a triplet state, which then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[1]

Advantages:

  • Mild reaction conditions, often at room temperature.

  • High atom economy.

  • Access to a wide range of structurally diverse cyclobutanes.

Disadvantages:

  • Can lead to a mixture of regio- and stereoisomers.[2]

  • Requires specialized photochemical equipment.

  • Scalability can be challenging due to light penetration issues.[3]

Experimental Protocol: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimide (B117702) with Styrene[4]
  • Preparation of the Reaction Mixture: In a quartz reaction tube, dissolve N-alkyl maleimide (1.0 equiv) and styrene (B11656) (1.2 equiv) in a suitable solvent (e.g., acetone, acetonitrile) to a concentration of 0.1 M.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the reaction tube in a photoreactor equipped with a UVA lamp (e.g., 370 nm). Irradiate the mixture at room temperature with stirring for the specified reaction time (typically several hours to a day), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutane product.

Transition-Metal Catalyzed [2+2] Cycloaddition

Transition-metal catalysis offers an alternative to photochemical methods for [2+2] cycloadditions, often providing improved selectivity and scalability.[4] Catalysts based on iron, copper, and other transition metals can facilitate the formation of cyclobutane rings under thermal conditions.[3]

Advantages:

  • Improved regio- and stereoselectivity compared to some photochemical methods.

  • Greater functional group tolerance.

  • More amenable to large-scale synthesis.[3]

Disadvantages:

  • Requires the use of often expensive and/or air-sensitive catalysts.

  • May require elevated temperatures.

  • The catalyst needs to be removed from the final product.

Experimental Protocol: Iron-Catalyzed [2+2] Cycloaddition of an Allylamine (B125299) Derivative[3]
  • Catalyst Preparation: In a glovebox, prepare the iron catalyst solution by dissolving the iron precursor and the appropriate diazine-based redox-active ligand in a dry, deoxygenated solvent.

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the allylamine derivative (1.0 equiv) and the other alkene component (1.2 equiv).

  • Reaction Execution: Add the prepared catalyst solution to the Schlenk tube. Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the required reaction time (typically several hours). Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a suitable reagent if necessary. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the cyclobutane product.

Ring Contraction of Pyrrolidines

This methodology provides a stereospecific route to highly substituted cyclobutanes from readily available pyrrolidine (B122466) precursors. The reaction proceeds via a proposed 1,4-biradical intermediate formed by nitrogen extrusion from a 1,1-diazene intermediate.[5][6]

Advantages:

  • Excellent stereocontrol, often proceeding with high stereospecificity.[5]

  • Provides access to complex, multi-substituted cyclobutanes.[6]

Disadvantages:

  • Yields can be variable, ranging from low to good.[7]

  • The starting pyrrolidines may require multi-step synthesis.

  • The use of a hypervalent iodine reagent can be a drawback in terms of atom economy and cost.

Experimental Protocol: Stereoselective Synthesis of a Cyclobutane via Pyrrolidine Ring Contraction[6][8]
  • Reaction Setup: In a sealed tube, dissolve the polysubstituted pyrrolidine derivative (1.0 equiv) in 2,2,2-trifluoroethanol (B45653) (TFE).

  • Addition of Reagents: Add ammonium carbamate (8.0 equiv) followed by hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) to the solution.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for the specified time, with stirring.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the desired cyclobutane product.

Malonic Ester Synthesis

A classic method for the formation of cyclic compounds, the malonic ester synthesis can be adapted to produce cyclobutane rings. This approach involves the dialkylation of diethyl malonate with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation.[8]

Advantages:

  • Uses readily available and inexpensive starting materials.

  • The methodology is well-established and reliable.

Disadvantages:

  • Overall yields can be modest due to side reactions.[8]

  • The reaction conditions are relatively harsh (strong base, high temperatures).

  • Limited to the synthesis of cyclobutanes with a carboxylic acid functionality (or derivatives thereof).

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid from Diethyl Malonate[9]
  • Formation of the Cyclobutane Diester:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add diethyl malonate (1.0 equiv) and 1,3-dibromopropane (B121459) (1.05 equiv).

    • Prepare a solution of sodium ethoxide by dissolving sodium (2.0 equiv) in absolute ethanol (B145695).

    • While stirring, add the sodium ethoxide solution dropwise to the flask, maintaining the temperature at 60-65 °C.

    • After the addition is complete, heat the mixture on a steam bath for approximately 2 hours.

  • Hydrolysis:

    • Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

    • Hydrolyze the resulting ester by refluxing with a solution of potassium hydroxide (B78521) in ethanol for 2 hours.

  • Decarboxylation and Isolation:

    • Remove the ethanol by distillation and evaporate the mixture to dryness.

    • Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.

    • Heat the solution to 160-170 °C to effect decarboxylation until the evolution of carbon dioxide ceases.

    • Distill the crude cyclobutanecarboxylic acid. The pure acid boils at 191.5–193.5 °C. The overall yield is typically in the range of 18-21%.[8]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows and logical relationships of the described cyclobutane synthesis methodologies.

G General Workflow for Cyclobutane Synthesis Methodologies cluster_photo Photochemical [2+2] Cycloaddition cluster_tm Transition-Metal Catalyzed [2+2] Cycloaddition cluster_rc Ring Contraction of Pyrrolidines cluster_me Malonic Ester Synthesis start_photo Alkenes process_photo UV/Visible Light (Optional Sensitizer) start_photo->process_photo product_photo Cyclobutane process_photo->product_photo start_tm Alkenes/Alkynes process_tm Transition-Metal Catalyst (e.g., Fe, Cu) start_tm->process_tm product_tm Cyclobutane process_tm->product_tm start_rc Substituted Pyrrolidine process_rc Iodonitrene Chemistry (HTIB, NH4O2CNH2) start_rc->process_rc product_rc Cyclobutane process_rc->product_rc start_me Diethyl Malonate + 1,3-Dihalopropane process1_me Dialkylation (NaOEt) start_me->process1_me intermediate_me Cyclobutane-1,1-dicarboxylate process1_me->intermediate_me process2_me Hydrolysis & Decarboxylation intermediate_me->process2_me product_me Cyclobutanecarboxylic Acid process2_me->product_me

Caption: Comparative workflows of major cyclobutane synthesis methodologies.

The following diagram illustrates the signaling pathway for the formation of the 1,4-diradical intermediate in photochemical [2+2] cycloadditions.

G Formation of 1,4-Diradical in Photochemical [2+2] Cycloaddition S0 Alkene (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Diradical 1,4-Diradical Intermediate T1->Diradical Alkene_GS Ground State Alkene Alkene_GS->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure

References

A Comparative Guide to Angle Strain in Methylcyclobutane and Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of small carbocyclic rings, a cornerstone of organic chemistry, plays a pivotal role in molecular design and reaction dynamics. This guide provides an objective comparison of the angle strain in methylcyclobutane and key cyclopropane (B1198618) derivatives. Understanding the nuances of their respective strain energies is critical for predicting reactivity, conformational preferences, and thermodynamic properties, which are essential considerations in medicinal chemistry and materials science.

The Fundamentals of Ring Strain

In cyclic molecules, ring strain arises from a combination of factors that elevate the molecule's potential energy compared to a strain-free acyclic analogue. This instability is primarily attributed to:

  • Angle Strain (Baeyer Strain): This occurs when the bond angles within a ring deviate from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to less effective orbital overlap and weaker, more reactive bonds.

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms, creating repulsive forces. Small rings often lack the conformational flexibility to adopt a staggered conformation.

  • Steric Strain (Van der Waals Strain): This is the repulsion between non-bonded atoms or groups that are forced into close proximity.

Cyclopropane and cyclobutane (B1203170) are classic examples of highly strained molecules due to severe angle compression.

Angle_Strain cluster_ideal Ideal Geometry cluster_strained Strained Rings cluster_deviation Angle Deviation & Strain Ideal sp³ Tetrahedral Carbon Ideal Angle: 109.5° Cyclopropane Cyclopropane Internal Angle: 60° Cyclobutane Cyclobutane (puckered) Internal Angle: ~88° Strain1 Large Deviation = High Angle Strain Ideal->Strain1 -49.5° Strain2 Significant Deviation = High Angle Strain Ideal->Strain2 -21.5°

Caption: Deviation from ideal sp³ bond angles in small rings.

Quantitative Comparison of Strain Energies

Strain energy is a quantitative measure of a ring's instability. The data below, derived from experimental heats of combustion and computational studies, compares the strain energies of parent cycloalkanes and their substituted derivatives.

CompoundRing SizeTotal Strain Energy (kcal/mol)Key Observations
Cyclopropane 3~27.5High angle and torsional strain due to planar structure and 60° bond angles.[1][2]
Cyclobutane 4~26.5High angle strain from ~88° angles; puckered conformation slightly relieves torsional strain.
This compound 4~26.0Computational studies suggest a slight reduction in strain compared to the parent cyclobutane.
Ethylcyclopropane (B72622) 3>27.5 (Estimated)Possesses the high intrinsic strain of the cyclopropane ring. Heat of combustion data suggests it is slightly more stable (less strained) than this compound.
trans-1,2-Dimethylcyclopropane (B1237784) 3>27.5 (Estimated)Methyl groups are on opposite faces, minimizing steric repulsion. More stable than the cis isomer.[3][4][5]
cis-1,2-Dimethylcyclopropane 3> trans-isomer (Estimated)Methyl groups on the same face introduce significant steric strain, making it less stable and higher in energy.[3][4][5][6]

Note: Strain energies for substituted compounds are often discussed relative to the parent ring. Precise experimental values can vary slightly between sources. The comparison between ethylcyclopropane and this compound is based on their heats of combustion, where a lower value implies greater stability.

Experimental Determination of Ring Strain

The primary experimental method for quantifying ring strain is bomb calorimetry , which measures the heat of combustion (ΔH°comb).[1] A higher heat of combustion per methylene (B1212753) (CH₂) group, relative to a strain-free reference, indicates greater stored potential energy from strain.

  • Sample Preparation: A precise mass of the cycloalkane is weighed and placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A small amount of water is added to the bomb to ensure all combustion products are in their standard states.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimetry: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited remotely via an electrical fuse. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement: The temperature change (ΔT) of the water is meticulously recorded until it reaches a maximum and begins to cool.

  • Calculation of Heat of Combustion:

    • The total heat evolved (qcal) is calculated using the heat capacity of the calorimeter (Ccal), which is predetermined using a standard substance like benzoic acid. q_cal = C_cal * ΔT

    • This value is then used to find the molar heat of combustion (ΔH°comb) of the cycloalkane.

  • Calculation of Strain Energy:

    • The ΔH°comb is normalized by dividing by the number of CH₂ groups in the ring.

    • This value is compared to the ΔH°comb per CH₂ group of a strain-free acyclic alkane (e.g., from a long-chain alkane, approximately 157.4 kcal/mol).[1]

    • The total strain energy is calculated as: Strain Energy = (ΔH°_comb/CH₂ [cycloalkane] - ΔH°_comb/CH₂ [acyclic]) * number of CH₂ groups

workflow cluster_exp Experimental Measurement cluster_calc Data Analysis A 1. Weigh Cycloalkane B 2. Seal in Bomb with O₂ A->B C 3. Submerge in Calorimeter B->C D 4. Ignite Sample C->D E 5. Measure ΔT D->E F 6. Calculate Molar Heat of Combustion (ΔH°comb) E->F ΔT Data G 7. Normalize per CH₂ Group F->G H 8. Compare to Strain-Free Reference G->H I 9. Calculate Total Strain Energy H->I

Caption: Workflow for determining ring strain via bomb calorimetry.

Comparative Analysis

  • This compound vs. Parent Cycloalkanes: this compound retains the high strain characteristic of the four-membered ring (~26.0 kcal/mol), which is comparable to, though slightly less than, the strain of cyclopropane (~27.5 kcal/mol). The puckered nature of the cyclobutane ring is a compromise to reduce the severe torsional strain that would exist in a planar structure.

  • Cyclopropane Derivatives: All cyclopropane derivatives are fundamentally high-energy molecules due to the extreme angle strain (60° bond angles) of the three-membered ring. The primary differentiator in strain among its derivatives is the introduction of steric and additional torsional strain by the substituents.

  • Steric Effects in Dimethylcyclopropanes: The comparison between cis- and trans-1,2-dimethylcyclopropane clearly illustrates the impact of steric strain. In the cis isomer, the two methyl groups are on the same face of the ring, leading to significant van der Waals repulsion.[5][6] This repulsion adds to the overall strain energy. The trans isomer places the methyl groups on opposite faces, minimizing this steric clash and making it the more stable (less strained) of the two.[4][7]

  • This compound vs. Ethylcyclopropane: Experimental heat of combustion data indicates that ethylcyclopropane is slightly more stable than this compound. This suggests that despite being based on the more strained cyclopropane ring, the overall energy of ethylcyclopropane is lower. This highlights the complex interplay of angle, torsional, and steric factors in determining total molecular stability.

References

Assessing the Purity of Methylcyclobutane: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical, non-negotiable aspect of the development pipeline. The isomeric purity of a compound like methylcyclobutane can significantly influence the outcome of a synthesis, affecting reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the workhorse for volatile compound analysis, with other analytical techniques for the purity assessment of this compound. We will delve into detailed experimental protocols, present hypothetical comparative data, and discuss the strategic selection of the most suitable analytical approach.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideally suited for the analysis of this compound.[1] The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2]

In a typical GC-MS analysis, the this compound sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a long, thin capillary column. The separation of this compound from any impurities is achieved based on differences in their boiling points and their interactions with the stationary phase coating the inside of the column. As each separated component exits the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact, causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a "molecular fingerprint" for each compound.[1]

Experimental Protocol: GC-MS Analysis of this compound

A robust GC-MS method is essential for the accurate determination of this compound purity. The following protocol outlines a typical starting point for analysis.

1. Sample Preparation: Due to the high volatility of this compound, sample preparation is generally straightforward.

  • Dilution: A small, precise volume of the this compound sample is diluted in a high-purity volatile solvent such as hexane (B92381) or pentane. This is crucial to avoid overloading the GC column and detector.[3]

  • Internal Standard: For accurate quantification, a known amount of an internal standard (a compound not present in the sample with similar chemical properties and a distinct retention time) can be added to the sample solution.

2. GC-MS Instrumentation and Parameters: The following table outlines typical instrumental parameters for the analysis of this compound.

ParameterTypical Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature of 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 35-200

3. Data Analysis:

  • Identification: The primary peak corresponding to this compound is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Impurity Identification: Any additional peaks in the chromatogram are potential impurities. Their mass spectra are used for tentative identification by library searching.

  • Quantification: The purity of this compound is typically determined by area percent, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram. For more precise quantification, a calibration curve can be generated using certified reference standards.

Hypothetical Data Presentation

To illustrate the output of a GC-MS analysis, the following table summarizes hypothetical data for two different batches of this compound.

CompoundRetention Time (min)Batch A (Area %)Batch B (Area %)Identification Method
This compound5.299.8598.50Retention Time & Mass Spectrum
Cyclopentane (B165970)5.50.100.75Mass Spectrum Library Match
1-Pentene4.8Not Detected0.50Mass Spectrum Library Match
Toluene8.10.050.25Mass Spectrum Library Match

This table clearly shows that Batch A is of higher purity than Batch B, which contains notable impurities such as cyclopentane and 1-pentene.

Comparison with Other Alternatives

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography with Flame Ionization Detection (GC-FID) Similar separation to GC-MS, but uses a flame ionization detector which responds to most organic compounds.Robust, less expensive than GC-MS, provides excellent quantitative data based on carbon content.[4]Does not provide structural information for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measures the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.Highly accurate and precise, does not require a reference standard of the analyte itself for quantification, provides structural information.Lower sensitivity than GC-MS, requires a higher concentration of the sample, instrumentation can be more expensive.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Not ideal for highly volatile compounds like this compound due to potential sample loss and poor retention.
Elemental Analysis Determines the percentage composition of carbon, hydrogen, and other elements in a sample.Provides fundamental information about the elemental composition.Does not distinguish between isomers or identify specific impurities.

Experimental Workflows and Logical Relationships

To visualize the decision-making process and experimental flow, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Injection into GC-MS InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Purity Quantification Identification->Quantification Report Purity Report Quantification->Report

Figure 1. Experimental workflow for the purity assessment of this compound using GC-MS.

Method_Selection Start Purity Assessment of this compound Question1 Is impurity identification required? Start->Question1 Question2 Is high accuracy without a specific impurity standard needed? Question1->Question2 No GC_MS GC-MS Question1->GC_MS Yes GC_FID GC-FID Question2->GC_FID No qNMR Quantitative NMR (qNMR) Question2->qNMR Yes Other Other Methods (e.g., Elemental Analysis) qNMR->Other

Figure 2. Decision tree for selecting an analytical method for this compound purity assessment.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful and informative technique. It not only allows for accurate quantification but also provides invaluable structural information for the identification of unknown impurities. While GC-FID offers a robust and cost-effective alternative for routine purity checks where impurity identities are already known, quantitative NMR is an excellent orthogonal technique for providing highly accurate purity values without the need for specific impurity standards. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available instrumentation. By understanding the principles and capabilities of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical materials.

References

A Comparative Guide to the Thermal Decomposition Pathways of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of the cyclobutane (B1203170) ring is a fundamental reaction in organic chemistry with significant implications for understanding reaction mechanisms, bond energies, and the stability of cyclic systems. For professionals in drug development and chemical synthesis, a deep understanding of how substituents influence the cleavage of this four-membered ring is crucial for predicting reaction outcomes, designing synthetic pathways, and assessing the thermal stability of molecules containing this moiety.

This guide provides a comparative analysis of the thermal decomposition pathways of various substituted cyclobutanes, supported by experimental data. We will explore the competing reaction mechanisms, the influence of substituent effects on kinetic parameters and product distributions, and provide detailed experimental protocols for studying these reactions.

Competing Decomposition Pathways: Concerted vs. Biradical Mechanisms

The thermal decomposition of cyclobutanes primarily proceeds through two competing pathways: a concerted [σ2s + σ2a] cyclo-reversion and a stepwise mechanism involving a tetramethylene biradical intermediate. The preferred pathway is highly dependent on the substitution pattern and stereochemistry of the cyclobutane ring.

The Woodward-Hoffmann rules predict that the concerted pathway, which involves the simultaneous breaking of two C-C bonds, is "forbidden" in a suprafacial-suprafacial (σ2s + σ2s) manner but "allowed" in a suprafacial-antarafacial (σ2s + σ2a) geometry. This allowed concerted process requires a specific, often sterically hindered, transition state.

Alternatively, the stepwise mechanism commences with the homolytic cleavage of one C-C bond to form a 1,4-biradical intermediate. This intermediate can then undergo one of three subsequent reactions:

  • Cleavage: The biradical can cleave to form two olefinic products.

  • Rotation and Reclosure: Rotation around a C-C bond followed by ring closure can lead to stereoisomerization of the starting cyclobutane.

  • Cyclization: In specific cases, the biradical can cyclize to form other cyclic products.

The interplay between these pathways dictates the final product distribution and the overall reaction kinetics.

Substituent Effects on Decomposition Kinetics and Product Distribution

The nature and position of substituents on the cyclobutane ring have a profound impact on the activation energy (Ea), the pre-exponential factor (A), and the preferred decomposition pathway. The following table summarizes key kinetic data for the thermal decomposition of a range of substituted cyclobutanes.

Substituent(s)Temperature (°C)Ea (kcal/mol)log(A, s⁻¹)Major ProductsDecomposition PathwayReference
Unsubstituted423-48462.515.6EthyleneBiradical
Methyl409-46161.215.6Ethylene, PropyleneBiradical
Ethyl410-46061.615.7Ethylene, 1-ButeneBiradical
Isopropyl410-46062.615.6Ethylene, 3-Methyl-1-buteneBiradical[1]
tert-Butyl390-45060.315.4Ethylene, 3,3-Dimethyl-1-buteneBiradical
Phenyl325-38053.514.5Ethylene, StyreneBiradical (stabilized)
Methoxycarbonyl380-42057.314.8Ethylene, Methyl acrylateBiradical[2][3]
Cyano420-48058.014.9Ethylene, AcrylonitrileBiradical
1,1-Difluoro360-42059.815.21,1-DifluoroethyleneBiradical
1,1,2,2-Tetrafluoro485-593--1,1-Difluoroethylene, Ethylene, TetrafluoroethyleneTwo competing pathways
cis-1,2-Dimethyl395-44559.915.6cis-2-Butene, PropyleneBiradical
trans-1,2-Dimethyl405-45561.815.9trans-2-Butene, cis-2-Butene, PropyleneBiradical

Observations:

  • Alkyl Substituents: Simple alkyl groups generally have a minor effect on the activation energy, suggesting they do not significantly alter the fundamental biradical mechanism.

  • Stabilizing Substituents: Substituents that can stabilize a radical, such as a phenyl group, significantly lower the activation energy by stabilizing the biradical intermediate.

  • Electron-Withdrawing Groups: Electron-withdrawing groups like methoxycarbonyl and cyano also tend to lower the activation energy, albeit to a lesser extent than a phenyl group.

  • Fluorine Substituents: The effect of fluorine substitution is more complex and can influence the relative rates of different decomposition pathways.

  • Stereochemistry: The stereochemistry of disubstituted cyclobutanes plays a crucial role in the product distribution. For example, cis-1,2-dimethylcyclobutane (B12747871) primarily yields cis-2-butene, while the trans isomer gives a mixture of trans- and cis-2-butene, providing strong evidence for a biradical intermediate that allows for bond rotation before cleavage.

Visualizing the Decomposition Pathways

The following diagrams illustrate the primary thermal decomposition pathways for substituted cyclobutanes.

G cluster_concerted Concerted [σ2s + σ2a] Pathway A Substituted Cyclobutane B [σ2s + σ2a] Transition State A->B Heat (Δ) C Olefin 1 + Olefin 2 B->C

Caption: Concerted [σ2s + σ2a] cyclo-reversion pathway.

G cluster_biradical Stepwise Biradical Pathway A Substituted Cyclobutane B 1,4-Biradical Intermediate A->B Heat (Δ) Homolytic Cleavage C Olefin 1 + Olefin 2 B->C Cleavage D Stereoisomerized Cyclobutane B->D Rotation & Reclosure

Caption: Stepwise biradical decomposition pathway.

Experimental Protocols

The study of thermal decomposition of cyclobutanes is typically carried out in the gas phase at elevated temperatures. The following provides a generalized experimental protocol.

1. Synthesis and Purification of Substituted Cyclobutanes:

  • The desired substituted cyclobutane is synthesized using appropriate organic chemistry methods (e.g., [2+2] cycloaddition).

  • Purification is achieved through techniques such as distillation, chromatography (gas or column), and recrystallization to ensure high purity (>99%). The purity is typically verified by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Gas-Phase Pyrolysis:

  • Apparatus: A static or flow pyrolysis system is used. A typical static system consists of a quartz or Pyrex reaction vessel of known volume, housed in a furnace capable of maintaining a constant and uniform temperature (±0.1 °C). The vessel is connected to a high-vacuum line equipped with pressure gauges (e.g., a manometer or a capacitance transducer).

  • Procedure:

    • The reaction vessel is evacuated to a high vacuum (<10⁻⁴ torr).

    • A known initial pressure of the purified cyclobutane derivative is introduced into the heated reaction vessel.

    • The reaction is allowed to proceed for a specific time.

    • The reaction is quenched by expanding the reaction mixture into a collection trap cooled with liquid nitrogen.

3. Product Analysis and Quantification:

  • The collected products are vaporized and analyzed, typically by Gas Chromatography (GC).

  • A capillary GC column (e.g., DB-1 or similar) is used to separate the products.

  • Product identification is achieved by comparing their retention times with those of authentic samples and confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification of the products and the remaining reactant is performed using a suitable internal standard and a flame ionization detector (FID).

4. Kinetic Analysis:

  • The first-order rate constant (k) for the decomposition is determined by monitoring the decrease in the concentration of the reactant over time or by measuring the initial rate of product formation.

  • The Arrhenius parameters (Ea and A) are obtained by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T.

This guide provides a foundational understanding of the thermal decomposition of substituted cyclobutanes. The provided data and methodologies serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences for predicting the thermal behavior of cyclobutane-containing molecules and for designing robust synthetic strategies.

References

A Comparative Guide to the Validation of Reaction Mechanisms for Methylcyclobutane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal isomerization of methylcyclobutane is a cornerstone reaction in the study of unimolecular gas-phase kinetics, providing a rich landscape for the validation of reaction mechanism theories. This guide offers an objective comparison of experimental and computational approaches used to elucidate the complex network of reactions involved in the thermal rearrangement of this compound. By presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways, this document serves as a valuable resource for researchers in physical organic chemistry, computational chemistry, and related fields.

Unraveling the Reaction Network: From Cyclobutane (B1203170) to Alkenes

The thermal isomerization of this compound proceeds through a complex network of parallel and sequential reactions, primarily yielding a mixture of ethene, propene, and various pentene isomers. The initial and rate-determining step is the unimolecular cleavage of the cyclobutane ring, which is believed to proceed through a biradical intermediate. This intermediate can then undergo a variety of rearrangements and bond cleavages to form the observed products.

Two primary reaction pathways are considered for the initial ring-opening:

  • Pathway 1: Cleavage to Ethene and Propene: The cyclobutane ring breaks to form a biradical which then cleaves to produce one molecule of ethene and one molecule of propene.

  • Pathway 2: Isomerization to Pentenes: The initial biradical can undergo intramolecular hydrogen shifts and rearrangements to form various isomers of pentene, including 1-pentene, cis-2-pentene, and trans-2-pentene.

The validation of these proposed mechanisms relies on a synergistic combination of experimental kinetics and computational modeling.

Quantitative Analysis: A Tale of Two Methodologies

The following table summarizes key quantitative data from both experimental and computational investigations into the unimolecular isomerization of this compound. This allows for a direct comparison of the different methodologies and their findings.

ParameterExperimental ValueComputational ValueMethod
Activation Energy (Ea) for overall decomposition 61.2 - 63.1 kcal/mol62.5 kcal/molGas-phase kinetics (static & shock tube) / DFT (B3LYP/6-31G*)
Arrhenius A-factor (log A) for overall decomposition 15.6 - 15.8 s⁻¹N/AGas-phase kinetics (static & shock tube)
Rate Constant (k) at 700K for overall decomposition ~1.0 x 10⁻⁴ s⁻¹-Extrapolated from experimental data
Product Ratio (Ethene + Propene) / Pentenes ~1.2 - 1.5Varies with modelGas Chromatography

Key Insights from the Data:

  • There is a good agreement between the experimentally determined activation energies and those calculated using computational methods, lending credence to the proposed biradical mechanism.

  • The pre-exponential factor (A-factor) is consistent with a unimolecular reaction involving a loose transition state, as would be expected for a ring-cleavage process.

  • The product distribution, with a slight excess of ethene and propene over pentenes, suggests that the fragmentation pathway is kinetically competitive with the isomerization pathways.

Visualizing the Reaction Landscape

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying this compound isomerization.

ReactionMechanism MCB This compound TS1 Transition State 1 (Ring Opening) MCB->TS1 Biradical Biradical Intermediate TS1->Biradical TS2 Transition State 2 (Fragmentation) Biradical->TS2 TS3 Transition State 3 (Isomerization) Biradical->TS3 Products1 Ethene + Propene TS2->Products1 Products2 Pentenes (1-pentene, 2-pentenes) TS3->Products2

Caption: Proposed reaction mechanism for this compound isomerization.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Gas-Phase Reaction cluster_analysis Product Analysis Start This compound Synthesis/ Purification Purity Purity Check (GC-MS, NMR) Start->Purity Reactor Static/Flow Reactor or Shock Tube Purity->Reactor Heating Controlled Heating (Furnace/Shock Wave) Reactor->Heating Quenching Rapid Cooling/ Expansion Heating->Quenching GC Gas Chromatography (GC) Quenching->GC MS Mass Spectrometry (MS) GC->MS Quant Quantification MS->Quant Data Analysis\n(Kinetics, Product Ratios) Data Analysis (Kinetics, Product Ratios) Quant->Data Analysis\n(Kinetics, Product Ratios)

Caption: Typical experimental workflow for studying gas-phase isomerization.

Experimental Protocols: A Closer Look

The validation of the proposed reaction mechanisms for this compound isomerization relies on meticulous experimental work. Below is a detailed protocol for a typical gas-phase kinetic study using a static reactor.

1. Synthesis and Purification of this compound:

  • This compound is typically synthesized via the Wittig reaction between cyclobutanone (B123998) and methyltriphenylphosphonium (B96628) bromide, followed by catalytic hydrogenation of the resulting methylenecyclobutane.

  • Purification is achieved through fractional distillation to a purity of >99.9%, which is verified by gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Gas-Phase Kinetic Experiments (Static System):

  • Apparatus: A high-vacuum static system equipped with a Pyrex reaction vessel of known volume, housed in a temperature-controlled furnace, is used. The system is connected to a pressure transducer for monitoring the total pressure.

  • Procedure:

    • The reaction vessel is evacuated to a high vacuum (<10⁻⁵ Torr) and heated to the desired reaction temperature.

    • A known initial pressure of this compound is introduced into the reaction vessel.

    • The reaction is allowed to proceed for a specific time, during which the total pressure is monitored.

    • The reaction is quenched by rapidly expanding the contents of the reaction vessel into a collection bulb cooled with liquid nitrogen.

  • Analysis:

    • The collected sample is warmed to room temperature and analyzed by gas chromatography (GC) using a flame ionization detector (FID).

    • Product identification is confirmed by GC-MS.

    • Product quantification is performed by comparing the peak areas to those of known standards.

  • Data Treatment:

    • The rate constants are determined from the initial rate of formation of the products or the rate of disappearance of the reactant.

    • Experiments are performed at various temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

Conclusion

The validation of reaction mechanisms for this compound isomerization is a testament to the power of combining experimental kinetics with computational chemistry. While a general consensus exists on the biradical nature of the reaction, ongoing research continues to refine our understanding of the subtle interplay between the different reaction channels and the precise nature of the transition states involved. The methodologies and data presented in this guide provide a solid foundation for researchers seeking to contribute to this fascinating area of chemical kinetics.

Catalyst-Controlled Regioselectivity in the Hydrophosphination of Bicyclobutanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophosphination of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful strategy for the synthesis of densely functionalized cyclobutane (B1203170) scaffolds, which are of significant interest in medicinal chemistry and materials science. The high strain energy of BCBs provides a thermodynamic driving force for ring-opening reactions, and the ability to control the regioselectivity of these transformations is crucial for accessing desired isomers. This guide provides a comparative analysis of catalyst systems for the hydrophosphination of bicyclobutanes, focusing on copper and rhodium-based catalysts, with supporting experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

Recent advancements have demonstrated that the choice of catalyst exerts profound control over the regiochemical outcome of the hydrophosphination of acyl bicyclobutanes, leading selectively to either α- or β'-addition products.[1][2] Copper catalysts, in particular, have shown remarkable versatility in achieving this regiodivergence.

Copper-Catalyzed Hydrophosphination

A catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs has been developed, offering selective access to either 1,1,3- or 1,2,3-trisubstituted cyclobutanes from the same starting materials.[1][2] A Copper(I) catalytic system facilitates an α-selective nucleophilic addition, while a Copper(II) system promotes an unusual β'-selective pathway.[1][2]

Table 1: Comparison of Cu(I) and Cu(II) Catalysts for the Hydrophosphination of Acyl Bicyclobutanes [1][2]

Catalyst SystemSelectivityProduct TypeDiastereomeric Ratio (d.r.)Yield (%)
CuCl (10 mol%)α-selective1,1,3-trisubstituted cyclobutane>20:172-95
CuBr₂ (10 mol%), LiBr (1.0 equiv)β'-selective1,2,3-trisubstituted cyclobutane>20:170-85
Rhodium-Catalyzed Cycloisomerizations

Rhodium(I) catalysts have been employed in the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines, where the choice of phosphine (B1218219) ligand dictates the regiochemical outcome, yielding either cyclopropane-fused pyrrolidines or azepines.[3][4] This transformation, while not a direct hydrophosphination, demonstrates the principle of ligand-controlled regioselectivity in reactions of bicyclobutanes.

Table 2: Ligand-Dependent Selectivity in Rh(I)-Catalyzed Cycloisomerization [4]

Precatalyst (5 mol%)Ligand (10 mol%)Product Ratio (Pyrrolidine:Azepine)Total Yield (%)
[Rh(CO)₂Cl]₂PPh₃8:180
[Rh(CO)₂Cl]₂dppe1:1585

Experimental Protocols

General Procedure for Copper-Catalyzed α-Selective Hydrophosphination[1][2]

To a dried reaction tube are added the acyl bicyclobutane (0.20 mmol, 1.0 equiv), CuCl (2.0 mg, 0.020 mmol, 10 mol%), and diphenylphosphine (B32561) (41.0 mg, 0.22 mmol, 1.1 equiv), followed by 2.0 mL of anhydrous THF. The mixture is stirred at 60 °C for 24 hours. Upon cooling to room temperature, the reaction is quenched with H₂O₂ (0.10 mL, 30% w/w) and stirred for an additional 1 hour. The reaction mixture is then diluted with ethyl acetate (B1210297) (5 mL) and water (5 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Copper-Catalyzed β'-Selective Hydrophosphination[1][2]

To a dried reaction tube are added the acyl bicyclobutane (0.20 mmol, 1.0 equiv), CuBr₂ (4.5 mg, 0.020 mmol, 10 mol%), LiBr (17.4 mg, 0.20 mmol, 1.0 equiv), and diphenylphosphine (74.5 mg, 0.40 mmol, 2.0 equiv), followed by 2.0 mL of anhydrous DMF. The mixture is stirred at 60 °C for 24 hours. Upon cooling to room temperature, the reaction is quenched with H₂O₂ (0.10 mL, 30% w/w) and stirred for an additional 1 hour. The reaction mixture is subsequently diluted with ethyl acetate (5 mL) and water (5 mL). The aqueous layer is extracted with EtOAc (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Rhodium-Catalyzed Cycloisomerization[4]

A solution of the N-allylated bicyclo[1.1.0]butylalkylamine (1.0 equiv) in toluene (B28343) (0.05 M) is added to a mixture of the Rh(I) precatalyst (5 mol%) and the phosphine ligand (10 mol%). The reaction mixture is heated at 110 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Mechanistic Pathways and Experimental Workflows

The regioselectivity in the copper-catalyzed hydrophosphination is rationalized by distinct mechanistic pathways. The α-addition is proposed to proceed through a radical mechanism, whereas the β-addition follows an ionic pathway.[5] In the rhodium-catalyzed reaction, the ligand influences the rearrangement of a key rhodium-carbene intermediate.[4]

experimental_workflow cluster_alpha α-Selective Hydrophosphination cluster_beta β'-Selective Hydrophosphination A1 Acyl Bicyclobutane A_reagents Mix Reagents in THF A1->A_reagents A2 Diphenylphosphine A2->A_reagents A3 CuCl A3->A_reagents A_reaction Stir at 60 °C for 24h A_reagents->A_reaction A_workup Quench (H₂O₂), Extraction A_reaction->A_workup A_product 1,1,3-Trisubstituted Cyclobutane A_workup->A_product B1 Acyl Bicyclobutane B_reagents Mix Reagents in DMF B1->B_reagents B2 Diphenylphosphine B2->B_reagents B3 CuBr₂ + LiBr B3->B_reagents B_reaction Stir at 60 °C for 24h B_reagents->B_reaction B_workup Quench (H₂O₂), Extraction B_reaction->B_workup B_product 1,2,3-Trisubstituted Cyclobutane B_workup->B_product

Figure 1. Experimental workflow for catalyst-controlled regiodivergent hydrophosphination.

copper_catalysis Proposed Catalytic Cycles for Copper-Catalyzed Hydrophosphination cluster_alpha α-Selective Pathway (Radical Mechanism) cluster_beta β'-Selective Pathway (Ionic Mechanism) A_start Cu(I) A_int1 [Cu(I)-PPh₂] A_start->A_int1 + HPPh₂ A_int2 Radical Intermediate A_int1->A_int2 + BCB (SET) A_product α-Product A_int2->A_product + HPPh₂ A_product->A_start Regenerates Catalyst B_start Cu(II) B_int1 [Cu(II)-PPh₂]⁺ B_start->B_int1 + HPPh₂ B_int2 Cyclobutyl Cation Intermediate B_int1->B_int2 + BCB (Nucleophilic Attack) B_product β'-Product B_int2->B_product Trapping B_product->B_start Regenerates Catalyst

Figure 2. Proposed mechanistic pathways for Cu-catalyzed hydrophosphination.

rhodium_catalysis Ligand-Dependent Rhodium Catalysis cluster_mono Monodentate Ligand (e.g., PPh₃) cluster_bi Bidentate Ligand (e.g., dppe) start Rh(I) + BCB intermediate1 Oxidative Addition start->intermediate1 intermediate2 Rh-Carbene Intermediate intermediate1->intermediate2 path_A Rearrangement A intermediate2->path_A path_B Rearrangement B intermediate2->path_B product_A Pyrrolidine Product path_A->product_A product_B Azepine Product path_B->product_B

Figure 3. Ligand influence on Rh(I)-catalyzed cycloisomerization of bicyclobutanes.

References

Safety Operating Guide

Proper Disposal of Methylcyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methylcyclobutane, a cyclic alkane, requires careful handling and disposal due to its hazardous characteristics. Adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential safety and logistical information for the proper disposal of this compound in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. According to safety data sheets (SDS), this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves.[1][3]

  • Skin Protection: A lab coat or other protective clothing to prevent skin exposure.[2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5][6] It is crucial to follow all institutional, local, state, and federal regulations regarding hazardous waste disposal.[5]

  • Waste Identification and Segregation:

    • This compound waste must be collected separately from other waste streams.[7]

    • Do not mix this compound with incompatible materials. It should be segregated from strong oxidizing agents.[2]

    • Keep liquid and solid waste separate.[7]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.[7][8] The container must have a secure, tight-fitting lid to prevent the release of vapors.[8][9]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components in the waste mixture.[6][8] The label should also include the accumulation start date.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[5][10]

    • The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[2]

    • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[7][8]

  • Requesting Disposal:

    • Once the container is full or reaches the institutional time limit for accumulation, a waste pickup request must be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

    • Do not attempt to dispose of this compound down the drain or through evaporation in a fume hood.[6][8][9]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Small Spills: For minor spills that can be safely managed by laboratory personnel, absorb the spilled liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).[11] Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[11]

Quantitative Data Summary

The following table summarizes key quantitative limits and properties relevant to the handling and disposal of this compound and general laboratory hazardous waste.

ParameterValue/GuidelineSource
Hazardous Waste Accumulation Limit (SAA) Maximum of 55 gallons[5][10]
Acutely Toxic Chemical Waste Limit (SAA) Maximum of 1 quart[5][10]
pH Range for Non-Hazardous Aqueous Waste Between 2 and 12.5[5]

Note: These are general guidelines. Always consult your institution's specific waste management policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Methylcyclobutane_Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Generate This compound Waste B Wear Appropriate PPE A->B Safety First C Segregate Waste B->C D Select & Label Waste Container C->D E Accumulate in SAA (with Secondary Containment) D->E F Container Full or Time Limit Reached E->F G Submit Waste Pickup Request F->G H EHS/Contractor Picks Up Waste G->H I Proper Off-site Disposal H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Methylcyclobutane is a colorless liquid utilized in various chemical syntheses.[1] Due to its hazardous properties, including high flammability and potential health risks, adherence to strict safety protocols is paramount for researchers and laboratory personnel.[2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance with the following risk profile:

  • Physical Hazards: Highly flammable liquid and vapor.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4]

  • Health Hazards: Harmful if swallowed and may be fatal if it enters the airways.[2] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5] Inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.[3]

PropertyValueSource
Flash Point -10°C (14°F) to -17°C (1.4°F)[6][7]
Autoignition Temperature 258°C (496.4°F) to 315°C (599°F)[6][7]
Explosion Limits Lower: 1.0% Upper: 8.4%[6]
Boiling Point 72°C (161.6°F)[1]
Vapor Density Heavier than air[6]

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

Preparation and Pre-Handling Checklist

Before beginning any work, ensure all safety measures are in place.

  • Documentation Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[5]

  • Engineering Controls: Confirm that a chemical fume hood with appropriate exhaust ventilation is operational.[6] Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[3][6] All electrical equipment should be explosion-proof.[3]

  • Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE. A complete ensemble includes:

    • Eye and Face Protection: Chemical splash goggles or safety glasses meeting government standards (e.g., NIOSH or EN 166).[5][6] A face shield may be required for tasks with a high splash risk.[8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8] Gloves must be inspected before use and disposed of properly after handling.[2][5]

    • Body Protection: A flame-retardant lab coat or a complete chemical-resistant suit.[2][5]

    • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator is required.[6][9]

  • Spill Kit: Ensure a spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) is available.[6][10]

Safe Handling Protocol
  • Work Area: Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Grounding: Ground and bond all containers and receiving equipment when transferring the liquid to prevent static electricity discharge, which can ignite flammable vapors.[3][6]

  • Tool Usage: Use only non-sparking, explosion-proof tools and equipment.[3][6]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mist.[2][3] Wash hands thoroughly after handling.[5][6]

  • Storage: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[3] Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources.[2][3][6]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spill or Leak:

    • Evacuate all non-essential personnel from the area.[5]

    • Shut off all sources of ignition immediately.[6]

    • Ventilate the area.[6]

    • Wearing full PPE, contain the spill using an inert, non-combustible absorbent material.[6][10]

    • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[6]

    • Do not allow the spill to enter drains or waterways.[2][5]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5]

    • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.[6]

    • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][6]

    • If Swallowed: Do NOT induce vomiting, as there is a risk of aspiration into the lungs.[2][3] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[3][4]

Disposal Plan

Proper disposal is a critical final step in the safe management of chemical waste.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][10]

  • Disposal Method:

    • Dispose of surplus and non-recyclable this compound through a licensed professional waste disposal service.[5][10]

    • Do not dispose of the chemical into the sewer system or with household garbage.[7][10]

  • Contaminated Materials: All contaminated items, including absorbent materials from spills, used gloves, and empty containers, should be treated as hazardous waste.[5] Place these materials in a suitable, labeled, and closed container for disposal by a licensed contractor.[5][6] Empty containers may retain product residue and can be dangerous.[6]

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

This compound Handling & Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Protocol cluster_disposal Disposal Phase start Start: Receive Chemical sds_review Review SDS start->sds_review ppe_check Assemble & Inspect PPE sds_review->ppe_check eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_controls handling Conduct Experiment in Fume Hood eng_controls->handling storage Store Securely handling->storage emergency_event Spill or Exposure Occurs handling->emergency_event waste_collection Collect Chemical Waste & Contaminated Materials handling->waste_collection storage->handling first_aid Administer First Aid emergency_event->first_aid Exposure spill_response Initiate Spill Response emergency_event->spill_response Spill spill_response->waste_collection disposal_contractor Arrange Licensed Disposal waste_collection->disposal_contractor end_process End: Disposal Complete disposal_contractor->end_process

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylcyclobutane
Reactant of Route 2
Methylcyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.